molecular formula C8H4F3IN2 B1390090 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1142192-57-1

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1390090
CAS No.: 1142192-57-1
M. Wt: 312.03 g/mol
InChI Key: NSRVALWCFIYTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H4F3IN2 and its molecular weight is 312.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-5-6(12)3-14-7(5)13-2-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRVALWCFIYTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673939
Record name 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-57-1
Record name 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and critical role in the development of targeted therapeutics. Emphasis is placed on the practical application of this compound, underpinned by detailed experimental protocols and an exploration of its utility in structure-activity relationship (SAR) studies. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and actionable insights.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure, which can be considered a bioisostere of indole, offers a unique combination of hydrogen bonding capabilities and electronic properties. The pyridine nitrogen introduces a hydrogen bond acceptor site, enhancing solubility and modulating the electronic nature of the ring system compared to its indole counterpart.

The introduction of a trifluoromethyl group at the 5-position further enhances the therapeutic potential of the 7-azaindole core. The -CF3 group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic, metabolically stable, and can act as a hydrogen bond acceptor, often leading to improved binding affinity and pharmacokinetic profiles of drug candidates.

The subsequent iodination at the 3-position to yield This compound transforms this scaffold into a versatile intermediate. The iodine atom serves as a valuable synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for the introduction of diverse substituents. This strategic functionalization is paramount in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will focus specifically on the synthesis, properties, and applications of this key iodinated intermediate, providing the necessary technical details for its effective utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research. This section outlines the key identifiers and physicochemical characteristics of this compound.

PropertyValue
CAS Number 1142192-57-1
Molecular Formula C₈H₄F₃IN₂
Molecular Weight 312.03 g/mol
Appearance Off-white to yellow solid (inferred)
Melting Point Not explicitly reported in literature
Boiling Point Not explicitly reported in literature
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) (inferred)

Synthesis of this compound

The synthesis of the title compound is achieved through the electrophilic iodination of its precursor, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole scaffold is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.

Synthetic Workflow

The overall synthetic strategy involves a two-step process, starting from a suitable pyridine derivative to first construct the 7-azaindole core, followed by the crucial iodination step.

G start Substituted Pyridine Precursor azaindole 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Cpd 7) start->azaindole Ring Annulation iodinated This compound (Cpd 8) azaindole->iodinated Electrophilic Iodination

Caption: General synthetic workflow for this compound.

Experimental Protocol: Iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from a documented synthetic procedure for an intermediate in a patent filing. The method of choice for this transformation is the use of N-Iodosuccinimide (NIS), a mild and effective source of electrophilic iodine.

Reaction Scheme:

Materials:

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Cpd 7)

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as the final product.

Self-Validation: The success of the synthesis can be confirmed by LC-MS analysis, where the product will exhibit a mass corresponding to [M+H]⁺ at approximately 312.9 m/z. Further characterization by ¹H and ¹³C NMR would confirm the regioselectivity of the iodination.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of kinase inhibitor development.

Kinase Inhibitor Scaffolds

The 7-azaindole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N1-H and the pyridine N7 act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP and enabling strong binding to the hinge region of the kinase active site.

The C3-iodo functionality allows for the introduction of various substituents that can extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby modulating potency, selectivity, and pharmacokinetic properties.

G cluster_0 Synthetic Utility cluster_1 Therapeutic Targets This compound This compound Diverse Kinase Inhibitors Diverse Kinase Inhibitors This compound->Diverse Kinase Inhibitors Suzuki, Sonogashira, etc. FGFR Inhibitors FGFR Inhibitors Diverse Kinase Inhibitors->FGFR Inhibitors TNIK Inhibitors TNIK Inhibitors Diverse Kinase Inhibitors->TNIK Inhibitors Other Kinase Targets Other Kinase Targets Diverse Kinase Inhibitors->Other Kinase Targets

Caption: Application of the title compound in the synthesis of diverse kinase inhibitors.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The trifluoromethyl group at the C5 position has been shown to form a crucial hydrogen bond with glycine residues in the FGFR1 active site, significantly enhancing binding affinity.[1] The ability to further modify the scaffold at the C3 position, enabled by the iodo intermediate, is critical for optimizing these interactions and achieving selectivity against other kinases.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While a comprehensive safety data sheet (SDS) for this specific compound is not widely available, the following guidelines are based on data for structurally related compounds and general principles of handling halogenated, nitrogen-containing heterocycles.

Hazard Identification:

  • Acute Toxicity: Likely harmful or toxic if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound stands out as a strategically important building block in the medicinal chemist's toolbox. Its synthesis is straightforward, and its chemical properties make it an ideal starting point for the rapid generation of diverse compound libraries for biological screening. The trifluoromethyl group provides inherent drug-like properties, while the iodo-substituent offers the synthetic flexibility required for lead optimization.

The continued exploration of this and similar scaffolds is expected to yield novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases where kinase signaling plays a central role. As our understanding of the structural biology of these targets deepens, the ability to precisely modify the 7-azaindole core, as facilitated by this versatile intermediate, will become increasingly valuable.

References

An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. This molecule, also known as 3-Iodo-5-(trifluoromethyl)-7-azaindole, is of significant interest to researchers and drug development professionals due to its prevalence in a variety of kinase inhibitors and other therapeutically relevant compounds. The strategic introduction of the iodine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group at the 5-position often enhances metabolic stability and binding affinity.

Strategic Importance in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged isostere of indole, offering unique hydrogen bonding capabilities through the pyridine nitrogen, which can lead to improved pharmacological properties. The trifluoromethyl substituent is a common feature in modern pharmaceuticals, known to modulate lipophilicity, metabolic stability, and binding interactions. The title compound serves as a critical intermediate in the synthesis of a range of biologically active molecules, particularly in the development of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a two-step approach. The primary disconnection is at the C-I bond, suggesting a direct iodination of the 7-azaindole core as the final step. The precursor, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, can be synthesized by constructing the pyrrole ring onto a suitably functionalized pyridine starting material.

Retrosynthesis Target This compound Precursor 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Target->Precursor Iodination StartingMaterial Substituted Pyridine Precursor->StartingMaterial Pyrrole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail a robust and well-documented synthetic pathway, beginning with the synthesis of the 5-(trifluoromethyl)-7-azaindole core, followed by its regioselective iodination.

Part 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The construction of the 5-(trifluoromethyl)-7-azaindole core can be efficiently achieved through a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach utilizes a commercially available trifluoromethyl-substituted aminopyridine.

Diagram of the Synthetic Pathway

Synthesis_Part1 cluster_0 Sonogashira Coupling cluster_1 Deprotection & Cyclization A 2-Amino-3-bromo-5-(trifluoromethyl)pyridine C Intermediate Alkyne A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Trimethylsilylacetylene D 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C->D TBAF or K₂CO₃/MeOH

Caption: Synthesis of the 7-azaindole precursor.

Experimental Protocol

Step 1: Sonogashira Coupling

This step involves the palladium-catalyzed cross-coupling of 2-amino-3-bromo-5-(trifluoromethyl)pyridine with trimethylsilylacetylene.

  • Reagents and Materials:

    • 2-Amino-3-bromo-5-(trifluoromethyl)pyridine

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous toluene

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

    • Add anhydrous toluene and triethylamine (3.0 eq).

    • To this stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude intermediate alkyne, which can often be used in the next step without further purification.

Step 2: Deprotection and Cyclization

The crude trimethylsilyl-protected alkyne is deprotected and undergoes intramolecular cyclization to form the 7-azaindole ring.

  • Reagents and Materials:

    • Crude intermediate alkyne from Step 1

    • Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or Potassium Carbonate (K₂CO₃) in Methanol (MeOH)

    • Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)

  • Procedure (using TBAF):

    • Dissolve the crude intermediate alkyne in anhydrous THF.

    • Add tetrabutylammonium fluoride solution (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

Part 2: Synthesis of this compound

The final step is the regioselective iodination of the synthesized 7-azaindole at the electron-rich C-3 position of the pyrrole ring using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a mild and effective reagent for this transformation.

Diagram of the Synthetic Pathway

Synthesis_Part2 cluster_2 Electrophilic Iodination Precursor 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Target This compound Precursor->Target N-Iodosuccinimide (NIS), Acetonitrile

Caption: Final iodination step to yield the target molecule.

Experimental Protocol
  • Reagents and Materials:

    • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

    • N-Iodosuccinimide (NIS)

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • Dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

    • Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Data Summary

CompoundMolecular FormulaMolecular WeightTypical YieldAppearance
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineC₈H₅F₃N₂186.13 g/mol 60-75%White to off-white solid
This compoundC₈H₄F₃IN₂312.03 g/mol 80-90%Light yellow solid

Characterization Data

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.15 (s, 1H), 8.58 (d, J = 2.0 Hz, 1H), 8.30 (d, J = 2.0 Hz, 1H), 7.65 (dd, J = 3.2, 2.4 Hz, 1H), 6.60 (dd, J = 3.2, 1.6 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.9, 145.2, 128.8, 126.4 (q, J = 3.8 Hz), 124.5 (q, J = 270.3 Hz), 120.3 (q, J = 32.1 Hz), 116.2, 100.9.

  • MS (ESI): m/z 187.1 [M+H]⁺.

This compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.60 (s, 1H), 8.65 (d, J = 1.8 Hz, 1H), 8.35 (d, J = 1.8 Hz, 1H), 7.85 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 149.5, 147.1, 132.7, 127.1 (q, J = 3.9 Hz), 124.2 (q, J = 270.5 Hz), 121.0 (q, J = 32.5 Hz), 116.8, 56.2.

  • MS (ESI): m/z 313.0 [M+H]⁺.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently cited synthetic methodologies in organic chemistry. The Sonogashira coupling is a cornerstone of C-C bond formation, and its application in the synthesis of heterocyclic systems is extensively documented. Similarly, the electrophilic iodination of electron-rich heterocycles like 7-azaindoles with NIS is a reliable and high-yielding transformation. The progress of each reaction can be readily monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process validation. The final products can be unambiguously characterized by NMR and mass spectrometry, and the provided spectral data serve as a benchmark for successful synthesis.

An In-Depth Technical Guide to the Physical Properties of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 3-Iodo-5-(trifluoromethyl)-7-azaindole, is a halogenated and trifluoromethylated derivative of the 7-azaindole scaffold. This heterocyclic compound has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its structural motifs are prevalent in a variety of biologically active molecules, and the presence of an iodine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. The trifluoromethyl group is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, crucial for its effective use in research and development.

Chemical Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental chemical identity.

Table 1: Core Chemical Properties

PropertyValueSource
CAS Number 1142192-57-1[1]
Molecular Formula C₈H₄F₃IN₂[1]
Molecular Weight 312.03 g/mol [1]
Appearance Solid (visual inspection)Inferred
Purity Typically ≥95%Varies by supplier

digraph "molecule_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123];
node [shape=plaintext, fontname="Arial"];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; N4 [label="N", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; C7 [label="C", pos="-2.4,0!"]; I8 [label="I", pos="-3.8,0!"]; C9 [label="C", pos="2.4,0!"]; C10 [label="C", pos="3.8,0!"]; F11 [label="F", pos="4.5,1!"]; F12 [label="F", pos="4.5,-1!"]; F13 [label="F", pos="3.8,-1.4!"]; H14 [label="H", pos="0,1.8!"]; H15 [label="H", pos="-1.8,1.2!"]; H16 [label="H", pos="1.8,1.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- C7; C7 -- I8; C5 -- C9; C9 -- C10; C10 -- F11; C10 -- F12; C10 -- F13; N1 -- H14; C2 -- H15; C6 -- H16;

// Aromatic indications (could be represented differently) // For simplicity, double bonds are not explicitly drawn in neato layout }

Figure 1: Chemical structure of this compound.

Physicochemical Characteristics

The physicochemical properties of a compound are critical in determining its behavior in various experimental settings, from reaction conditions to biological assays. The following table summarizes the available data for this compound. It is important to note that some of these values are calculated and may differ from experimental findings.

Table 2: Physicochemical Properties

PropertyValueRemarksSource
Density 2.1 ± 0.1 g/cm³Calculated[1]
Boiling Point 354.1 ± 37.0 °C at 760 mmHgCalculated[1]
Melting Point Not availableExperimental data not found[1]
Flash Point 167.9 ± 26.5 °CCalculated[1]
Solubility No specific data available. Generally expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water is anticipated.Inferred from structure

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrrolo[2,3-b]pyridine core and the N-H proton of the pyrrole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group and the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (312.03). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Fire Safety: The compound has a calculated flash point, suggesting it is combustible. Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or foam extinguishers in case of a fire.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

It is imperative to consult the supplier-specific SDS for detailed and up-to-date safety information before handling this compound.

Experimental Protocols & Data Interpretation Workflow

The effective use of this compound in a research setting relies on proper handling and characterization. The following workflow outlines the key experimental steps for its use and verification.

experimental_workflow cluster_0 Compound Acquisition & Preparation cluster_1 Structural Verification cluster_2 Application in Synthesis/Assay Acquire Compound Acquire Compound Prepare Stock Solution Prepare Stock Solution Acquire Compound->Prepare Stock Solution NMR Analysis NMR Analysis Prepare Stock Solution->NMR Analysis MS Analysis MS Analysis Prepare Stock Solution->MS Analysis FTIR Analysis FTIR Analysis Prepare Stock Solution->FTIR Analysis Confirm Structure Confirm Structure NMR Analysis->Confirm Structure MS Analysis->Confirm Structure FTIR Analysis->Confirm Structure Reaction/Assay Setup Reaction/Assay Setup Confirm Structure->Reaction/Assay Setup Monitoring & Analysis Monitoring & Analysis Reaction/Assay Setup->Monitoring & Analysis Work-up & Purification Work-up & Purification Monitoring & Analysis->Work-up & Purification

Figure 2: A generalized workflow for the handling and application of this compound in a research setting.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While some of its fundamental physical properties have been calculated, there is a notable lack of experimentally determined data in publicly accessible literature, particularly regarding its melting point, solubility, and detailed spectroscopic characterization. Researchers utilizing this compound should prioritize its thorough in-house characterization to ensure the accuracy and reproducibility of their work. The information provided in this guide serves as a foundational resource, and it is strongly recommended to consult supplier-specific documentation for the most accurate and comprehensive data.

References

An In-Depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Key Building Block in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural substrate in various biological pathways. This mimicry, particularly in the context of kinase inhibitors, has led to the development of numerous successful therapeutics.[1] The strategic introduction of a nitrogen atom into the indole ring system enhances solubility and metabolic stability, and provides an additional point for hydrogen bonding interactions within the ATP-binding pocket of kinases.[2]

This guide focuses on a particularly valuable derivative: 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The trifluoromethyl group at the 5-position often enhances binding affinity and metabolic stability, while the iodine atom at the 3-position serves as a versatile synthetic handle for the introduction of diverse chemical moieties through cross-coupling reactions. This combination makes it a highly sought-after intermediate for the synthesis of targeted therapies, particularly in the realm of oncology.

Chemical Structure and Properties

This compound is a crystalline solid with the following key identifiers:

PropertyValue
CAS Number 1142192-57-1[3]
Molecular Formula C₈H₄F₃IN₂[3][4]
Molecular Weight 312.03 g/mol [3][4]
Appearance Off-white to yellow solid

Structural Representation:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a high chemical shift (δ > 11 ppm). The protons on the pyridine and pyrrole rings will exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon spectrum will show signals for the eight carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the iodine atom will have a chemical shift significantly influenced by the halogen.

Synthesis of this compound

The synthesis of this key intermediate is most efficiently achieved through the direct iodination of the readily available precursor, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The rationale for this approach lies in the electron-rich nature of the pyrrole ring, which makes the C3 position susceptible to electrophilic substitution.

Experimental Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of 7-azaindoles.[5][6][7]

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild and selective nature for electrophilic iodination of electron-rich heterocycles. It is generally easier to handle and provides cleaner reactions compared to molecular iodine (I₂).

  • Aprotic Solvent: Solvents like acetonitrile or DMF are used to dissolve the starting material and reagent, and they are relatively inert under the reaction conditions.

  • Aqueous Workup with Sodium Thiosulfate: This step is crucial for removing any unreacted iodine and other water-soluble impurities, simplifying the subsequent purification.

Application in the Synthesis of Kinase Inhibitors: A Case Study of FGFR Inhibitors

The true value of this compound lies in its utility as a scaffold for generating libraries of potent kinase inhibitors. The iodine at the C3 position is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups.[8][9][10]

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[11][12] Several potent FGFR inhibitors are based on the 7-azaindole scaffold.[13]

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[1][2][11][14]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

Synthetic Approach to a Potent FGFR Inhibitor via Suzuki Coupling

Let's consider the synthesis of a hypothetical, yet representative, potent FGFR inhibitor, Compound X , which features a substituted phenyl group at the 3-position of the 7-azaindole core. This transformation can be efficiently achieved using a Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura cross-coupling to synthesize an FGFR inhibitor.

Step-by-Step Methodology for Suzuki Coupling:

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or irradiate in a microwave reactor until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the desired 3-aryl-7-azaindole derivative.

Rationale for Suzuki Coupling:

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[15][16] It is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery. The use of a palladium catalyst in the presence of a base facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[17]

Conclusion

This compound is a strategically designed building block that leverages the favorable biological properties of the 7-azaindole scaffold with the synthetic versatility of an iodo-substituent. Its synthesis is straightforward, and its application in palladium-catalyzed cross-coupling reactions provides a rapid and efficient route to a diverse range of potential kinase inhibitors. For researchers and scientists in drug development, this compound represents a valuable tool for the exploration of chemical space and the optimization of lead compounds targeting kinases such as FGFR.

References

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a derivative of the privileged 7-azaindole scaffold, this molecule holds significant potential in medicinal chemistry and materials science. This document outlines the expected spectroscopic signatures based on theoretical principles and data from analogous structures. It further details the requisite experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, ensuring scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a highly sought-after scaffold in drug discovery due to its ability to mimic purine bases and participate in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability.[3] A thorough understanding of the spectroscopic properties of this compound is therefore paramount for its effective utilization in research and development.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the novelty of this compound, publicly available, experimentally derived spectroscopic data is limited. However, based on the analysis of structurally related 7-azaindole derivatives and trifluoromethyl-substituted pyridines, a predictive spectroscopic profile can be constructed.[1][4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The trifluoromethyl group will not show a proton signal but will influence the chemical shifts of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H11.0 - 12.5Broad Singlet-The N-H proton of the pyrrole ring is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
H27.5 - 7.8Singlet-The C2 proton is adjacent to the pyrrole nitrogen and is expected to be a singlet due to the iodine at C3.
H48.0 - 8.3Doublet~2 HzThis proton is part of the pyridine ring and is expected to show a small coupling to H6.
H68.5 - 8.8Doublet~2 HzThe C6 proton is deshielded by the adjacent nitrogen and the trifluoromethyl group, and will couple with H4.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
C2125 - 130Singlet-Aromatic carbon adjacent to the pyrrole nitrogen.
C375 - 85Singlet-The carbon bearing the iodine atom is expected to be significantly shielded.
C3a140 - 145Singlet-Bridgehead carbon atom.
C4115 - 120Singlet-Aromatic carbon in the pyridine ring.
C5120 - 125Quartet270-280The carbon attached to the CF3 group will show a large one-bond C-F coupling.
C6145 - 150Singlet-Aromatic carbon adjacent to the pyridine nitrogen.
C7a148 - 153Singlet-Bridgehead carbon atom.
CF₃120 - 125Quartet~35The carbon of the trifluoromethyl group itself will also be a quartet due to C-F coupling.

Note: Predicted chemical shifts are relative to TMS.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zMethod
[M+H]⁺312.9444Electrospray Ionization (ESI)
[M]⁺˙312.9366Electron Ionization (EI)

Note: The presence of iodine will result in a characteristic isotopic pattern.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C-F bonds.

Table 4: Predicted Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Aromatic Stretch3000 - 3100Medium
C=C, C=N Aromatic Stretch1400 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong, Multiple Bands
C-I Stretch500 - 600Weak to Medium

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). tms Add a small amount of TMS as an internal standard. prep->tms tube Transfer the solution to a 5 mm NMR tube. tms->tube instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). tube->instrument shimming Shim the magnetic field to achieve optimal resolution. instrument->shimming h1 Acquire ¹H NMR spectrum (e.g., 16-32 scans). shimming->h1 c13 Acquire ¹³C{¹H} NMR spectrum (e.g., 1024-4096 scans). h1->c13 ft Apply Fourier transform to the raw data. c13->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal (0 ppm). baseline->calibrate integrate Integrate the ¹H signals and pick peaks for both spectra. calibrate->integrate

Caption: Workflow for acquiring NMR spectra.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[4][5] Add a small drop of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain a homogeneous field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the TMS signal.

Mass Spectrometry Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition (ESI) cluster_2 Data Analysis dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). infuse Infuse the sample solution into the ESI source of a high-resolution mass spectrometer. dissolve->infuse positive_mode Acquire data in positive ion mode to observe [M+H]⁺. extract_mass Extract the mass of the molecular ion peak. positive_mode->extract_mass compare Compare the experimental mass with the calculated mass to confirm the elemental composition. extract_mass->compare

Caption: Protocol for obtaining high-resolution mass spectra.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.[1]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion peak and compare it with the theoretically calculated mass for the chemical formula C₈H₄F₃IN₂.

Infrared Spectroscopy Protocol

Detailed Steps:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in scientific research. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, based on established principles and data from analogous compounds. The outlined experimental protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data. As research on this promising molecule progresses, the experimental validation of these predicted data will be a critical step in its continued development.

References

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, characterization, applications, and safety protocols, grounded in established scientific principles and field-proven insights.

Strategic Importance in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of indole, offering enhanced solubility and improved bioavailability in many cases.[1] The core is foundational to numerous kinase inhibitors and other therapeutics because the nitrogen atom in the pyridine ring and the pyrrole -NH group can form critical hydrogen bond interactions with the hinge region of kinase active sites, mimicking the binding of adenosine triphosphate (ATP).[2]

The strategic value of This compound lies in its specific substitutions:

  • The 5-(trifluoromethyl) Group: The trifluoromethyl (CF3) group is a crucial substituent in modern drug design.[3] Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, it can significantly improve binding affinity by participating in favorable interactions within hydrophobic pockets of target proteins and, in some cases, forming hydrogen bonds.[4]

  • The 3-Iodo Group: The iodine atom at the C3 position is not typically part of the final drug molecule. Instead, it serves as an exceptionally versatile synthetic handle.[5] Its presence allows for the introduction of a wide array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables extensive Structure-Activity Relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties.[2]

Physicochemical Properties and Characterization

Accurate identification and quality control are paramount. The fundamental properties of this starting material are summarized below.

PropertyValueSource
CAS Number 1142192-57-1
Molecular Formula C₈H₄F₃IN₂
Molecular Weight 312.03 g/mol
MDL Number MFCD11857744
Appearance Typically a solid (powder/crystals)General Knowledge

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The proton spectrum will show characteristic signals for the aromatic protons on the bicyclic ring system, while the carbon spectrum will confirm the presence of eight distinct carbon environments, including the CF₃-substituted carbon.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of iodine is also readily identifiable.

  • Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography is used to determine the purity of the material, a critical parameter for subsequent synthetic steps. Reputable suppliers provide a Certificate of Analysis (CoA) with this data.[6]

Synthesis and Purification

The most direct and common laboratory-scale synthesis involves the electrophilic iodination of the parent heterocycle, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The C3 position of the 7-azaindole core is electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent for electron-rich heterocycles.[2] N,N-Dimethylformamide (DMF) is chosen as the solvent due to its excellent solvating power for both the starting material and the reagent, and its ability to facilitate the reaction, often at room temperature. The aqueous workup is designed to quench any remaining reagent and remove the water-soluble succinimide byproduct.

Step-by-Step Methodology:

  • Preparation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM1 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Reaction Electrophilic Iodination (0°C to Room Temp, 2-4h) SM1->Reaction Combine SM2 N-Iodosuccinimide (NIS) SM2->Reaction Combine Solvent Anhydrous DMF Solvent->Reaction Combine Workup Aqueous Workup (EtOAc/Water/Na₂S₂O₃) Reaction->Workup Quench & Extract Purify Silica Gel Chromatography Workup->Purify Crude Product Product 3-Iodo-5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Purify->Product Final Product

Caption: Synthetic workflow for the iodination of the 7-azaindole precursor.

Core Application: A Gateway to Kinase Inhibitor Libraries

The primary utility of this compound is as an intermediate for creating diverse libraries of compounds for biological screening, particularly for kinase inhibitors.

Mechanism of Action: The 7-azaindole core serves as the hinge-binding motif. The iodine at C3 is replaced with various aryl or heteroaryl groups via Suzuki coupling to probe the solvent-exposed region of the kinase active site. This strategy has been successfully employed to develop potent inhibitors for multiple targets:

  • Fibroblast Growth Factor Receptor (FGFR): Derivatives of this scaffold have shown potent inhibitory activity against FGFR1, 2, and 3, which are implicated in various cancers.[4][7]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): SAR exploration around this core led to the discovery of nanomolar inhibitors of the IGF-1R tyrosine kinase.[8]

  • Glycogen Synthase Kinase 3β (GSK-3β): A rationally designed inhibitor based on this scaffold showed an IC₅₀ of 0.35 nM against GSK-3β, a target for Alzheimer's disease.[9]

Application_Workflow cluster_inputs Reactants cluster_process Process cluster_outputs Outputs StartMat 3-Iodo-5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Coupling Suzuki Cross-Coupling (Pd Catalyst, Base) StartMat->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Coupling Library Library of C3-Substituted 7-Azaindole Derivatives Coupling->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Use of the title compound in drug discovery via Suzuki coupling.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory. The following information is a synthesis from available Safety Data Sheets (SDS).[10][11][12]

Hazard ClassGHS PictogramCodeStatement
Acute Toxicity, OralGHS06 (Skull and Crossbones)H301Toxic if swallowed.
Skin IrritationGHS07 (Exclamation Mark)H315Causes skin irritation.[10]
Eye IrritationGHS07 (Exclamation Mark)H319Causes serious eye irritation.[10]
Respiratory IrritationGHS07 (Exclamation Mark)H335May cause respiratory irritation.[10]
Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure a safety shower and eyewash station are readily accessible.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[11]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[11][12]

    • Lab Coat: A standard laboratory coat is required. For larger quantities, a chemical-resistant suit may be necessary.[12]

  • Handling: Avoid formation of dust and aerosols.[11] Do not breathe dust, fumes, or gas.[10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[10]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its carefully considered functionalities—a bioisosteric core for hinge binding, a trifluoromethyl group for enhanced potency and stability, and a versatile iodine handle for SAR exploration—make it an invaluable starting material for the discovery of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors. Proper understanding of its synthesis, handling, and application is essential for leveraging its full potential in drug development programs.

References

The Unseen Potential: A Technical Guide to the Biological Activity of the 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the significant, yet underexplored, biological activities of the 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. Moving beyond a mere recitation of facts, we will dissect the causal relationships behind its synthesis and biological function, offering field-proven insights into its potential as a privileged core in modern drug discovery. Every piece of information is substantiated by authoritative sources to ensure the highest degree of scientific integrity.

Introduction: The Strategic Design of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic motif of considerable interest in medicinal chemistry. Its isomeric structure to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a hydrogen bond acceptor that can significantly alter a molecule's binding properties and physicochemical characteristics. The strategic derivatization of this core with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position creates a scaffold with a unique combination of features poised for potent and selective biological activity.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its strong electron-withdrawing nature can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity. The introduction of a -CF3 group at the 5-position of the 7-azaindole core has been shown to be a crucial factor in enhancing the inhibitory activity of compounds targeting key enzymes in signaling pathways. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, this substitution can form a hydrogen bond with glycine residue G485, leading to a significant increase in potency.

The iodine atom at the 3-position serves a dual purpose. Firstly, it provides a vector for further chemical modification through various cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). Secondly, the iodine itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This guide will illuminate the synthesis, biological targets, and therapeutic potential of the this compound scaffold, providing a comprehensive resource for researchers aiming to leverage its unique properties in the development of novel therapeutics.

Synthesis of the Core Scaffold: A Step-by-Step Methodology

The synthesis of this compound is a multi-step process that begins with the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key transformation is the regioselective iodination at the 3-position of the pyrrole ring.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN), anhydrous

  • Sodium thiosulfate (Na2S2O3)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 2-4 hours or until completion.

  • Work-up: Upon completion of the reaction, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate. The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems like the pyrrole ring of the 7-azaindole core. Its use allows for regioselective iodination at the C3 position.

  • Anhydrous Acetonitrile: The use of an anhydrous solvent is crucial to prevent side reactions and ensure the efficiency of the iodination reaction.

  • Inert Atmosphere: An inert atmosphere prevents the interference of atmospheric moisture and oxygen, which could potentially lead to undesired side products.

  • Aqueous Work-up: The washing steps with sodium thiosulfate, sodium bicarbonate, and brine are essential to remove unreacted NIS, acidic byproducts, and any remaining water-soluble impurities, respectively.

  • Column Chromatography: This final purification step is necessary to isolate the desired product from any remaining starting material, byproducts, or impurities, ensuring a high purity of the final compound.

Biological Activity: A Multi-Targeted Scaffold

The this compound scaffold has emerged as a versatile core for the development of inhibitors targeting several key protein kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, angiogenesis, and wound healing. Aberrant activation of this pathway, through mutations, amplifications, or translocations, is a known driver of various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel core for potent FGFR inhibitors.[1]

The trifluoromethyl group at the 5-position is a key determinant of activity, forming a hydrogen bond with the backbone amide of Gly485 in the FGFR1 kinase domain. The iodine at the 3-position serves as a handle for introducing various substituents that can further enhance potency and selectivity by exploring the hydrophobic pocket of the ATP-binding site. Derivatives of this scaffold have demonstrated nanomolar IC50 values against FGFR1, FGFR2, and FGFR3.

Signaling Pathway:

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Scaffold 3-Iodo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Scaffold Scaffold->FGFR Inhibition Cell_Responses Cell Proliferation, Survival, Migration PLCg->Cell_Responses AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Cell_Responses ERK ERK MEK->ERK ERK->Cell_Responses

Caption: FGFR Signaling Pathway and Inhibition by the Scaffold.

Traf2 and Nck-Interacting Kinase (TNIK) Inhibition

TNIK is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[2] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK.[3] Derivatives of this scaffold have shown IC50 values in the nanomolar range against TNIK and have demonstrated the ability to inhibit the proliferation of colorectal cancer cells.[2] The development of TNIK inhibitors based on this scaffold represents a promising therapeutic strategy for colorectal cancer.[2]

Signaling Pathway:

TNIK_Signaling Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled DVL DVL Frizzled->DVL Axin_APC_GSK3b Axin/APC/GSK3β Complex DVL->Axin_APC_GSK3b Inhibition beta_catenin β-catenin DVL->beta_catenin Stabilization Axin_APC_GSK3b->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription TNIK TNIK TNIK->TCF_LEF Activation Scaffold 3-Iodo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Scaffold Scaffold->TNIK Inhibition

Caption: Wnt/TNIK Signaling Pathway and Inhibition.

Other Kinase Targets

Beyond FGFR and TNIK, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against other important kinases, including Cyclin-Dependent Kinase 8 (CDK8).[4] A derivative of this scaffold was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, demonstrating significant anti-tumor activity in colorectal cancer models.[4]

Data Presentation: Inhibitory Profile

DerivativeTarget KinaseIC50 (nM)Cell LineAntiproliferative ActivityReference
Compound 4h FGFR174T1Potent inhibition
FGFR29MDA-MB-231Potent inhibition
FGFR325MCF-7Potent inhibition
TNIK Inhibitor TNIK<1-IL-2 inhibition[3]
Compound 22 CDK848.6Colorectal CancerSignificant tumor growth inhibition[4]

Experimental Protocols for Biological Evaluation

To fully characterize the biological activity of the this compound scaffold and its derivatives, a series of well-established in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound start->compound_prep plate_setup Add compound, kinase, and substrate/ATP to plate compound_prep->plate_setup reagent_prep Prepare kinase, substrate, and ATP solutions reagent_prep->plate_setup incubation Incubate at 30°C plate_setup->incubation adp_detection Add ADP-Glo™ Reagent incubation->adp_detection luminescence Measure luminescence adp_detection->luminescence data_analysis Calculate IC50 values luminescence->data_analysis end End data_analysis->end

Caption: General Workflow for a Kinase Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the appropriate assay buffer.

  • Reaction Setup: In a 96-well or 384-well white plate, add the serially diluted compound. Add the kinase enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with an inhibitor.

Detailed Protocol:

  • Cell Lysis: Treat cells with the test compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., p-FGFR, p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.[5][6]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its strategic design, incorporating a metabolically stable and potency-enhancing trifluoromethyl group and a versatile iodine handle for further chemical exploration, has already led to the discovery of potent inhibitors of key cancer targets such as FGFR, TNIK, and CDK8.

Future research should focus on a comprehensive kinase profiling of the core scaffold to identify additional targets and to better understand its selectivity profile. Further derivatization at the 3-position, leveraging the reactivity of the iodine atom, will undoubtedly yield new compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of these novel compounds, paving the way for the development of the next generation of targeted therapeutics.

References

The Strategic Application of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged 7-Azaindole Scaffold and the Power of Strategic Substitution

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide array of biological targets, particularly protein kinases. The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding interactions of ATP in the kinase domain. This has led to the successful development of numerous kinase inhibitors for various therapeutic areas.

This guide focuses on a particularly valuable derivative: 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The strategic placement of an iodine atom at the 3-position and a trifluoromethyl group at the 5-position endows this molecule with a unique combination of properties that make it a highly versatile building block in drug discovery. The trifluoromethyl group, a well-established bioisostere for a methyl group, significantly enhances metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature.[1][2][3][4][5] The iodine atom at the C-3 position, an electron-rich and reactive site, serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

This technical guide will provide an in-depth analysis of the synthesis, key applications, and medicinal chemistry rationale for utilizing this compound in drug discovery programs.

Synthesis of the Core Scaffold: A Proposed Protocol for this compound

Proposed Synthetic Pathway:

Synthesis_of_this compound start 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reagents N-Iodosuccinimide (NIS) Potassium Hydroxide (KOH) Acetonitrile (CH3CN) start->reagents product This compound reagents->product Electrophilic Iodination

Figure 1: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

  • Dissolution: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Base Addition: Cool the mixture to 0 °C and add potassium hydroxide (KOH) (3.0 eq) portion-wise, maintaining the temperature below 5 °C. The use of a base is crucial for the deprotonation of the pyrrole nitrogen, which enhances the nucleophilicity of the C-3 position, facilitating the electrophilic attack by the iodinating agent.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Self-Validating System: The purity and identity of the final compound should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure its suitability for subsequent medicinal chemistry applications.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets

The this compound scaffold has demonstrated significant potential in the development of inhibitors for a range of therapeutic targets, primarily in oncology, but with emerging applications in other disease areas.

Kinase Inhibition in Oncology

The 7-azaindole core is a well-established hinge-binding motif for many protein kinases. The strategic substitution at the 3- and 5-positions of this scaffold allows for the fine-tuning of potency and selectivity.

a) Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Abnormal activation of the FGFR signaling pathway is implicated in various cancers. Derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been identified as potent FGFR inhibitors. The trifluoromethyl group at the 5-position has been shown to form a crucial hydrogen bond with the backbone amide of Gly485 in the FGFR1 kinase domain, significantly enhancing inhibitory activity. The 3-position is then utilized as a vector for introducing various substituents to occupy the hydrophobic pocket of the ATP-binding site.

b) Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase Inhibitors:

The IGF-1R signaling pathway is another critical target in cancer therapy. 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines have been discovered as novel inhibitors of IGF-1R tyrosine kinase, with several compounds demonstrating nanomolar potency in both enzymatic and cellular assays.

c) Other Kinase Targets:

The versatility of the 7-azaindole scaffold has led to its exploration against a multitude of other kinase targets implicated in cancer, including:

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A patent application has disclosed the use of 1H-pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors.[7]

  • Janus Kinase 3 (JAK3): 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators targeting JAK3.

  • Traf2 and Nck-interacting kinase (TNIK): This kinase is a target for colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as potent inhibitors.

Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Development start 3-Iodo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->coupling library Library of Diversified 3-Substituted Analogs coupling->library screening High-Throughput Kinase Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 2: Workflow for developing kinase inhibitors.

Quantitative Data Summary:

Target KinaseExample Derivative CoreKey SubstituentsIC₅₀ (nM)Reference
FGFR15-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine3-(3,5-dimethoxyphenyl)methyl7--INVALID-LINK--
IGF-1R3,5-disubstituted-1H-pyrrolo[2,3-b]pyridineVariesNanomolar range--INVALID-LINK--
GSK-3β5-phenyl-1H-pyrrolo[2,3-b]pyridine3-(4-phenylpyridin-3-yl)carboxamide0.35[8]
Emerging Applications Beyond Oncology

The therapeutic potential of the this compound scaffold extends beyond cancer treatment.

a) Neurodegenerative Diseases - Alzheimer's Disease:

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. A novel 1H-pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor has been rationally designed and synthesized, demonstrating an exceptionally low IC₅₀ of 0.35 nM.[8] This highlights the potential of this scaffold in developing treatments for neurodegenerative disorders.

b) Antiviral Applications - Influenza:

The PB2 subunit of the influenza RNA-dependent RNA polymerase is a promising target for novel antiviral drugs. A series of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been discovered as potent PB2 inhibitors, with the lead compound exhibiting an EC₅₀ of 1.025 µM against the influenza A virus.[9] This demonstrates the applicability of the 3-substituted 7-azaindole core in combating infectious diseases.

c) Anti-inflammatory and Immunomodulatory Effects:

As mentioned, derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as JAK3 inhibitors, suggesting their potential in treating autoimmune diseases and organ transplant rejection. The ability to modulate the immune response opens up a wide range of therapeutic possibilities for this versatile scaffold.

The Causality Behind Experimental Choices: The Strategic Roles of Iodine and Trifluoromethyl Groups

The choice of the 3-iodo and 5-trifluoromethyl substituents is not arbitrary; it is a deliberate and strategic decision rooted in established medicinal chemistry principles.

  • The Trifluoromethyl Group (CF₃):

    • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of the drug candidate.[2]

    • Lipophilicity: The CF₃ group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[1][2]

    • Binding Affinity: As a strong electron-withdrawing group, it can modulate the electronic properties of the aromatic system and engage in specific interactions, such as hydrogen bonding, with the target protein, as seen in the case of FGFR1.[1][4]

  • The 3-Iodo Group (-I):

    • Synthetic Handle: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide variety of substituents at the C-3 position, enabling rapid library synthesis and thorough exploration of the structure-activity relationship (SAR).

    • Halogen Bonding: In some cases, the iodine atom itself can participate in halogen bonding interactions with the protein target, contributing to the overall binding affinity.

Diversification of the Scaffold via Cross-Coupling Reactions:

Scaffold_Diversification start 3-Iodo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling (Ar-B(OH)2) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira heck Heck Coupling (Alkene) start->heck buchwald Buchwald-Hartwig Amination (R-NH2) start->buchwald product_suzuki 3-Aryl-7-azaindole suzuki->product_suzuki product_sonogashira 3-Alkynyl-7-azaindole sonogashira->product_sonogashira product_heck 3-Alkenyl-7-azaindole heck->product_heck product_buchwald 3-Amino-7-azaindole buchwald->product_buchwald

Figure 3: Diversification of the core scaffold.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic design combines the privileged 7-azaindole scaffold with the beneficial properties of the trifluoromethyl group and the synthetic utility of the iodo substituent. The demonstrated applications in inhibiting a range of kinases for cancer therapy, along with its emerging potential in treating neurodegenerative diseases and viral infections, underscore the broad therapeutic promise of this scaffold. By providing a robust synthetic entry point and a platform for extensive diversification, this compound empowers drug discovery scientists to efficiently explore chemical space and develop novel therapeutics for a multitude of unmet medical needs.

References

A Technical Guide to the Synthesis and Derivatization of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a trifluoromethyl group at the 5-position often enhances metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3] Furthermore, the introduction of an iodine atom at the 3-position creates a versatile synthetic handle for constructing complex molecular architectures through modern cross-coupling reactions. This guide provides an in-depth analysis of the synthesis of the key intermediate, 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and explores its subsequent functionalization using palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Strategic Importance of the 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole nucleus is a bioisostere of indole, found in a wide array of biologically active molecules and approved pharmaceuticals.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly sought-after motif in drug design.

  • The Trifluoromethyl (CF3) Group: The CF3 group is a critical substituent in modern medicinal chemistry. Its high electronegativity and lipophilicity can drastically alter a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, it can block metabolic oxidation, increase membrane permeability, and enhance binding interactions with target proteins.[2] In the context of the 1H-pyrrolo[2,3-b]pyridine scaffold, a 5-CF3 substitution has been shown to be a crucial factor in improving the activity of kinase inhibitors.[5]

  • The 3-Iodo Substituent: The carbon-iodine bond at the C3 position of the 7-azaindole ring is a linchpin for synthetic diversification. As a soft electrophile, the aryl iodide readily participates in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of various functional groups, including aryl, alkynyl, and amino moieties, providing a powerful platform for generating extensive libraries of drug candidates.

Synthesis of the Key Intermediate: this compound

The synthesis of the title compound begins with the commercially available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key transformation is the regioselective iodination at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible position for electrophilic aromatic substitution.

While various iodinating reagents can be employed, a common and effective method involves the use of iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Preparation: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF, add potassium hydroxide (KOH) (3.0 equiv.).

  • Reaction: Stir the mixture at room temperature until the starting material is fully dissolved and the potassium salt is formed.

  • Iodination: Add a solution of iodine (I2) (2.0 equiv.) in DMF dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.[6]

PropertyValueReference
Chemical Formula C₈H₄F₃IN₂
CAS Number 1142192-57-1
Molecular Weight 312.03 g/mol
Appearance Solid
Typical Yield >85%[6]

Palladium-Catalyzed Cross-Coupling for Derivative Synthesis

The this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 3-iodo-7-azaindole scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental in constructing biaryl structures prevalent in many kinase inhibitors.[7][8]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation (Base, R'-B(OH)₂) pd_complex->transmetalation trans_complex Ar-Pd(II)-R'(L)₂ transmetalation->trans_complex trans_complex->pd0 Regeneration reductive_elimination Reductive Elimination trans_complex->reductive_elimination product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (5 mol%), a ligand like SPhos (5 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.).[7]

  • Reaction: Add a degassed solvent mixture, for example, toluene/ethanol (1:1).[7]

  • Heating: Heat the reaction mixture at 60-80 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between the 3-iodo-7-azaindole and a terminal alkyne.[9][10] This reaction is invaluable for introducing linear alkyne linkers, which are often used to probe binding pockets or as precursors for other functional groups like triazoles.[2]

Mechanism: The process involves two interconnected catalytic cycles. A palladium cycle, similar to the Suzuki coupling, and a copper cycle, where a copper(I) acetylide is formed and then undergoes transmetalation with the Pd(II)-aryl complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_complex->pd0 Reductive Elimination pd_complex->pd0 Product (Ar-C≡C-R') cu_acetylide Cu(I)-C≡C-R' pd_complex->cu_acetylide Transmetalation cu_i Cu(I) cu_i->cu_acetylide Alkyne (R'-C≡CH) Base cu_acetylide->cu_i Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

  • Preparation: To a mixture of this compound (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (5 mol%), and copper(I) iodide (CuI) (10 mol%) in a suitable solvent (e.g., DMF or THF), add a base such as triethylamine (Et₃N).[9]

  • Reaction: Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Heating: Heat the reaction at a temperature ranging from room temperature to 80 °C under an inert atmosphere until the starting material is consumed.[11]

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalysts, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired 3-alkynyl derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine.[12][13] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[14][15]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13] The use of bulky, electron-rich phosphine ligands is critical for facilitating the reductive elimination step.[15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amide_formation Amide Formation (Base, R'₂NH) pd_complex->amide_formation amido_complex Ar-Pd(II)-NR'₂(L) amide_formation->amido_complex amido_complex->pd0 Regeneration reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Ar-NR'₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a specialized ligand (e.g., XPhos, BrettPhos), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • Reaction: Add a solvent such as toluene or dioxane, followed by this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Heating: Seal the vessel and heat the mixture, typically between 80-110 °C, for the required time (4-24 hours).

  • Work-up: After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic layers. Purify the final compound via column chromatography or recrystallization.

Summary of Synthetic Applications

The strategic combination of direct iodination followed by palladium-catalyzed cross-coupling provides a powerful and modular approach to a diverse range of 3-substituted 5-(trifluoromethyl)-7-azaindole derivatives.

Overall_Workflow start 5-(CF₃)-7-Azaindole intermediate 3-Iodo-5-(CF₃)-7-Azaindole start->intermediate Iodination (I₂, KOH) suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki sonogashira Sonogashira Coupling (R-C≡CH) intermediate->sonogashira buchwald Buchwald-Hartwig (R₂NH) intermediate->buchwald product_aryl 3-Aryl-5-(CF₃)-7-Azaindole suzuki->product_aryl product_alkynyl 3-Alkynyl-5-(CF₃)-7-Azaindole sonogashira->product_alkynyl product_amino 3-Amino-5-(CF₃)-7-Azaindole buchwald->product_amino

Caption: Synthetic workflow for derivatization of the 7-azaindole core.

Coupling ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃ / SPhos / Cs₂CO₃3-Aryl Derivative
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N3-Alkynyl Derivative
Buchwald-Hartwig Primary/Secondary AminePd precatalyst / XPhos / NaOtBu3-Amino Derivative

Conclusion

The this compound is a high-value, versatile intermediate for the synthesis of complex molecules in drug discovery and development. Its preparation via regioselective iodination is efficient and scalable. The true power of this scaffold lies in its ability to undergo a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide medicinal chemists with a robust and flexible platform to systematically explore structure-activity relationships, leading to the identification of potent and selective therapeutic agents. The methodologies outlined in this guide represent field-proven strategies for leveraging this important synthetic building block.

References

Methodological & Application

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of C3-Arylated 7-Azaindoles

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Compounds incorporating this core have demonstrated significant biological activities, making them key components in therapeutics targeting kinases, viral polymerases, and other critical cellular targets. The trifluoromethyl group at the C5-position further enhances metabolic stability and binding affinity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[3][4][5] Its application to the functionalization of heterocyclic systems like 7-azaindole is a cornerstone of contemporary synthetic strategy.[6][7][8] This guide provides a detailed, field-proven protocol for the C3-arylation of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, addressing the specific challenges associated with this substrate class and offering insights into reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-based catalytic cycle.[4][9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 7-azaindole substrate to form a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide.[3] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[12][13][14][15]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Coupled Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Coupled Ar'-B(OH)₂ Base Transmetal->PdII_Coupled PdII_Coupled->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylI 3-Iodo-7-azaindole (Ar-I) ArylI->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic Acid (or boronic acid pinacol ester)

  • Palladium Precatalyst: XPhos Pd G2 or SPhos Pd G2

  • Ligand: XPhos or SPhos (if not using a precatalyst)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Inert Gas: Argon or Nitrogen

Rationale for Component Selection
  • Substrate: The C3-iodo derivative is highly reactive towards oxidative addition. The trifluoromethyl group is robust and stable under these conditions. The unprotected N-H can be tolerated by modern catalyst systems, avoiding the need for extra protection/deprotection steps.[16][17]

  • Catalyst System: Nitrogen-containing heterocycles like 7-azaindole can act as ligands for palladium, leading to catalyst inhibition or deactivation.[18] The use of bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos is critical.[16] These ligands form stable, highly active monoligated Pd(0) species that promote fast rates for all steps of the catalytic cycle and sterically shield the metal center from coordinating to the substrate's nitrogen atoms.[18][19] Buchwald precatalysts (e.g., XPhos Pd G2) are recommended as they are air-stable and efficiently generate the active Pd(0)L₁ species in situ.[20]

  • Base and Solvent: A moderately strong inorganic base like K₃PO₄ is effective in activating the boronic acid without promoting significant side reactions.[16] A mixed solvent system of dioxane and water is ideal; dioxane solubilizes the organic components, while water dissolves the base and facilitates the formation of the active boronate species.[21]

Step-by-Step Procedure

Figure 2: General Experimental Workflow.
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Addition of Solids: Add the arylboronic acid (1.2–1.5 equiv), K₃PO₄ (2.0–3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 1–3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2–12 hours. The disappearance of the starting iodo-azaindole is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure C3-arylated product.

Optimization and Data Presentation

The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions. A screening of parameters is often necessary to achieve optimal yields.

Table 1: Illustrative Reaction Parameter Screening

EntryCatalyst (mol%)Base (equiv)Solvent Ratio (Dioxane:H₂O)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)4:11001235
2Pd₂(dba)₃/SPhos (2)K₃PO₄ (2)4:180685
3XPhos Pd G2 (2)K₃PO₄ (2)5:180492
4XPhos Pd G2 (2)Cs₂CO₃ (2)5:1100294
5XPhos Pd G2 (1)K₃PO₄ (3)5:180689

Data is illustrative and intended to show optimization trends. Yields are highly substrate-dependent.

Troubleshooting Common Side Reactions

  • Catalyst Poisoning:

    • Symptom: Stalled reaction with significant starting material remaining.

    • Cause: Coordination of the pyridine nitrogen to the palladium center.[18]

    • Solution: Ensure the use of a sufficiently bulky and electron-rich ligand like XPhos or SPhos.[16] Using a higher catalyst loading (e.g., 3-5 mol%) can sometimes overcome partial deactivation.

  • Protodeboronation:

    • Symptom: Formation of the deborylated arene from the boronic acid coupling partner and low conversion of the iodo-azaindole.

    • Cause: Cleavage of the C-B bond of the boronic acid, especially prevalent with electron-deficient or unstable heteroarylboronic acids.[18][20]

    • Solution: Use milder bases (e.g., K₂CO₃) or fluoride sources (KF). Running the reaction at a lower temperature or for a shorter duration can minimize this pathway. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can also increase stability.[22]

  • Homocoupling:

    • Symptom: Formation of biaryl products derived from the dimerization of the boronic acid or the iodo-azaindole.

    • Cause: Often promoted by the presence of oxygen or side reactions within the catalytic cycle.[18]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed prior to use.

Conclusion

This protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound. The key to success lies in the rational selection of a modern catalyst system, specifically one employing a bulky, electron-rich biarylphosphine ligand, which mitigates the inherent challenges of coupling nitrogen-containing heterocycles. By understanding the underlying mechanism and potential side reactions, researchers can effectively troubleshoot and optimize this powerful transformation to access a diverse array of novel C3-functionalized 7-azaindole derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Arylamines are a ubiquitous structural motif found in a vast array of biologically active molecules and approved drugs.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial C-N bonds, largely overcoming the limitations of traditional methods which often suffer from limited substrate scope and harsh reaction conditions.[2][3]

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[4][5][6][7] Its ability to mimic purine bases and engage in key hydrogen bonding interactions makes it a highly sought-after template in drug design.[6] Specifically, the functionalization of scaffolds like 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group is often incorporated to enhance metabolic stability and binding affinity.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination on the electron-deficient and sterically demanding this compound substrate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[3][9] Understanding this mechanism is critical for rational catalyst selection and troubleshooting. The generally accepted steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[3][9][10] This is often the rate-determining step, particularly with less reactive aryl halides like chlorides.[11]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) complex, typically displacing a weakly bound ligand or the halide.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is crucial to ensure it is strong enough to deprotonate the amine but not so harsh as to degrade the starting materials or products.[12]

  • Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][9][10] Bulky, electron-rich ligands on the palladium center are known to facilitate this step.[10][12]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH AmidoComplex Palladium Amido Complex AmineCoord->AmidoComplex Base, -HBase⁺X⁻ AmidoComplex->Pd(0)L2 Reductive Elimination Product Product (Ar-NR₂) AmidoComplex->Product ArylHalide 3-Iodo-5-(CF₃)- pyrrolo[2,3-b]pyridine (Ar-I) Amine Amine (R₂NH) Base Base caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design: Selecting the Right Tools for the Job

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent. For a heteroaromatic substrate like this compound, these choices are particularly critical.

Materials and Reagents
ComponentRecommendation & RationalePuritySupplier
Substrate This compound>98%BLDpharm[13] or equivalent
Amine Primary or secondary alkyl/aryl amine (1.1-1.5 equiv)>98%Varies
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) (1-5 mol%)>98%Varies
Rationale: Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[9] Pre-catalysts can also be used for improved reproducibility.[12]
Ligand Xantphos, RuPhos, BrettPhos, or similar bulky, electron-rich biaryl phosphines (2-10 mol%)>98%Varies
Rationale: Bulky biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, preventing catalyst decomposition, and are particularly effective for challenging heteroaryl substrates.[14][15][16][17] The optimal ligand may depend on the specific amine.[12][16]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv)>98%Varies
Rationale: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base suitable for many couplings.[12] For base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[9][12]
Solvent Anhydrous Toluene or 1,4-Dioxane (0.1-0.5 M)AnhydrousVaries
Rationale: These are common, relatively non-polar aprotic solvents for this reaction.[18] Toluene is often favored for aryl iodides to minimize the solubility of iodide salts, which can inhibit the catalyst.[9] Note: 1,4-Dioxane is a potential peroxide-former and should be handled with care.

Detailed Experimental Protocol

Safety First: This reaction involves potentially hazardous materials. It is exothermic and should be conducted with appropriate engineering controls.[19] All manipulations, especially those involving air-sensitive reagents, should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[20][21] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reaction Setup Workflow

Caption: Figure 2. General Experimental Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 6 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[22]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.2 M). Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in Step 1 with the other solids.

  • Reaction Execution: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Reaction Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction and Washing: Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Troubleshooting and Optimization

Cross-coupling reactions can be sensitive, and troubleshooting is often necessary.[11]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen contamination).3. Inappropriate base or solvent.4. Reaction temperature too low.1. Use fresh, high-purity reagents. Consider using a pre-catalyst.2. Ensure proper degassing of solvent and rigorous inert atmosphere techniques.[20]3. Screen alternative bases (e.g., K₃PO₄, NaOtBu) and solvents (e.g., dioxane, CPME).4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation: Reductive removal of iodine.2. Homocoupling of the amine or aryl iodide.3. Ligand degradation or reaction with substrate.1. Often caused by moisture or competing reduction pathways. Ensure anhydrous conditions. A different ligand/base combination may help.2. This can indicate issues with the reaction stoichiometry or catalyst activity. Re-evaluate ligand-to-metal ratio.3. Try a different class of ligand (e.g., an N-heterocyclic carbene (NHC) ligand).[23][24][25]
Incomplete Reaction 1. Catalyst deactivation over time.2. Product inhibition.1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).2. Run the reaction at a more dilute concentration.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents.2. Variations in inerting technique or heating.1. Use reagents from the same batch; ensure solvents are freshly dried and degassed.2. Standardize the experimental setup and procedure meticulously.[22]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated 7-azaindoles, providing a reliable pathway to novel chemical entities for drug discovery and development. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can successfully couple a wide variety of amines to the this compound core. The protocols and insights provided herein serve as a robust starting point for the synthesis and exploration of this important class of molecules.

References

Application Notes: Synthesis of Potent FGFR Inhibitors Utilizing a 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, leveraging the versatile 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine intermediate. The methodologies outlined herein are grounded in established palladium-catalyzed cross-coupling reactions, offering a robust and adaptable framework for the generation of a diverse library of kinase inhibitors. This guide is intended to provide both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and characterization of these targeted therapeutic agents.

Introduction: The Therapeutic Promise of FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, has been identified as a key oncogenic driver in a significant percentage of human cancers.[1][3][4] This makes the FGFR family of receptor tyrosine kinases a highly attractive target for the development of novel cancer therapeutics.[1][5][6] Small molecule inhibitors that target the ATP-binding site of FGFRs have shown considerable promise in preclinical and clinical settings.[7]

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, including those targeting FGFRs.[8][9] Its unique electronic and structural properties allow for key interactions within the kinase hinge region, providing a strong foundation for potent and selective inhibition. The introduction of a trifluoromethyl group at the 5-position can further enhance binding affinity and improve pharmacokinetic properties.[9] The 3-iodo substituent on this core provides a versatile handle for the introduction of various functionalities through well-established cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies.[10]

This application note will focus on the synthetic strategies employing this compound as a key building block for the construction of potent FGFR inhibitors.

Strategic Overview of the Synthetic Approach

The synthesis of the target FGFR inhibitors is designed around a convergent strategy, wherein the core scaffold, this compound, is coupled with various aryl or heteroaryl moieties. This approach allows for the late-stage diversification of the inhibitor structure, facilitating the rapid exploration of the chemical space around the core. The primary coupling reactions employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, both of which are cornerstones of modern medicinal chemistry.

G A This compound D Suzuki-Miyaura Coupling A->D E Buchwald-Hartwig Amination A->E B Aryl/Heteroaryl Boronic Acid or Ester B->D C Amine C->E F FGFR Inhibitor Library D->F E->F

Figure 1: Convergent synthetic strategy for FGFR inhibitors.

Detailed Synthetic Protocols

General Experimental Conditions

All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 3-position of the pyrrolo[2,3-b]pyridine core and various aryl or heteroaryl groups.

Reaction Scheme:

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the core scaffold.[11][12][13]

Reaction Scheme:

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand, such as Xantphos (0.04 eq) or RuPhos (0.04 eq).

  • Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[14] The ligand stabilizes the palladium center and facilitates the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[14]

  • Solvent: Anhydrous conditions are important to prevent catalyst deactivation.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Analytical Technique Purpose Expected Outcome
LC-MS Purity assessment and molecular weight confirmationA single major peak with the correct mass-to-charge ratio.
¹H and ¹³C NMR Structural elucidationSpectra consistent with the proposed chemical structure.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition of the molecule.

In Vitro Biological Evaluation

The synthesized inhibitors should be evaluated for their ability to inhibit FGFR kinase activity and suppress the proliferation of cancer cell lines with known FGFR alterations.

G A Synthesized Inhibitor B Kinase Activity Assay (e.g., HTRF) A->B C Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) A->C E IC₅₀ Determination B->E D Western Blot Analysis C->D F Inhibition of FGFR Phosphorylation and Downstream Signaling D->F

Figure 2: Workflow for in vitro biological evaluation.

Protocol: Kinase Inhibition Assay

A variety of methods can be employed to determine the in vitro potency of the synthesized compounds against FGFR kinases, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays.[15]

General Protocol Outline:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the FGFR enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Add the test compounds and incubate at room temperature.

  • Add detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-XL665).

  • Incubate to allow for binding.

  • Read the plate on an HTRF-compatible reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Protocol: Cell Proliferation Assay

The anti-proliferative activity of the compounds can be assessed in cancer cell lines with documented FGFR amplifications or mutations.

General Protocol Outline:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add a viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of a diverse range of FGFR inhibitors based on the this compound scaffold. The use of well-established palladium-catalyzed cross-coupling reactions allows for the efficient and predictable synthesis of novel compounds. The subsequent in vitro evaluation of these compounds will enable the identification of potent and selective FGFR inhibitors with the potential for further development as targeted cancer therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Researchers in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structure, which can be considered an isostere of indole, offers a unique combination of hydrogen bond donor and acceptor sites. This feature allows for versatile interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1] The introduction of a trifluoromethyl group at the 5-position further enhances its utility by modulating electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design.[2][3]

The functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR). Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolset. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[4][5] This guide focuses on the application of these transformative reactions to a key building block: 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The high reactivity of the C-I bond at the 3-position allows for selective functionalization, providing a gateway to a diverse array of novel chemical entities.

This document provides detailed protocols and mechanistic insights for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable building block in their synthetic endeavors.

Core Concepts: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. While specific details can vary, the generalized catalytic cycle for a Pd(0)/Pd(II) system serves as a foundational model.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-Iodo-7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from a second reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step in the cycle. For electron-deficient and potentially coordinating heterocycles like 7-azaindole, careful selection of these parameters is essential to achieve high yields and avoid side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a first-choice for introducing aryl and heteroaryl substituents.

Scientific Rationale

For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can influence the reactivity. The selection of a suitable palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as SPhos, are often effective as they promote the oxidative addition step and facilitate the reductive elimination.[6] The choice of base is also crucial; inorganic bases like cesium carbonate or potassium phosphate are commonly used to facilitate the transmetalation step without promoting unwanted side reactions.

Optimized Protocol: Arylation of this compound
ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2.5 mol%)A reliable Pd(0) source that is activated in situ.
Ligand SPhos (5 mol%)A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[6]
Base Cs₂CO₃ (2.0 equiv.)An effective base for promoting transmetalation with boronic acids.
Solvent Toluene/Ethanol (1:1) or Dioxane/WaterA polar aprotic/protic mixture can aid in dissolving both the organic and inorganic reagents.
Temperature 60-90 °CModerate temperatures are typically sufficient to drive the reaction to completion.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.
Step-by-Step Procedure:
  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), and Cesium Carbonate (2.0 equiv.).

  • Add the palladium precatalyst (Pd₂(dba)₃, 2.5 mol%) and the ligand (SPhos, 5 mol%).

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol, 1:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, including those that are challenging to couple using traditional methods.[9]

Scientific Rationale

A key challenge in the amination of halo-7-azaindoles is the presence of the acidic N-H proton on the pyrrole ring. This can lead to competitive N-arylation of the azaindole itself or other side reactions. The use of palladium precatalysts and specialized biarylphosphine ligands, such as RuPhos or XPhos, has been shown to be highly effective in promoting the desired C-N bond formation with high selectivity, even without N-H protection.[1][10] The choice of base is also critical; a strong, non-nucleophilic base like LiHMDS can be used to deprotonate both the amine and the azaindole N-H, which can surprisingly suppress undesired homo-coupling.[1]

Optimized Protocol: Amination of this compound
ParameterConditionRationale
Palladium Precatalyst RuPhos Pd G3 (1-2 mol%)A highly active precatalyst that is efficient at low loadings.[10]
Ligand RuPhos (integral to precatalyst)A bulky biarylphosphine ligand that is effective for coupling a wide range of amines.[10]
Base LiHMDS (2.2 equiv.) or Cs₂CO₃ (2.0 equiv.)A strong, non-nucleophilic base can be advantageous for unprotected azaindoles.[1]
Solvent Dioxane or TolueneAprotic solvents that are well-suited for this transformation.
Temperature 80-110 °CHigher temperatures may be required depending on the amine nucleophilicity.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.
Step-by-Step Procedure:
  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry reaction vessel.

  • Add the RuPhos Pd G3 precatalyst (1-2 mol%).

  • Add the degassed solvent (e.g., Dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 3-Iodo-7-azaindole - Coupling Partner - Base Catalyst Add Catalyst System: - Pd Precatalyst - Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench and Extract Monitoring->Quench Dry Dry and Concentrate Quench->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[11][12] This reaction is instrumental in creating linear, rigid structures often desired in medicinal chemistry and materials science.

Scientific Rationale

The classic Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] The reaction is typically run in the presence of an amine base, such as triethylamine or diisopropylethylamine, which also serves as a solvent. For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid potential side reactions associated with the copper co-catalyst.

Optimized Protocol: Alkynylation of this compound
ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the reactive copper acetylide.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.
Solvent THF or DMF (if needed)Can be used to improve the solubility of the starting materials.
Temperature Room Temperature to 60 °COften proceeds efficiently at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts and prevents oxidative homo-coupling of the alkyne.
Step-by-Step Procedure:
  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.) in a suitable solvent (e.g., THF or Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Add the palladium catalyst (Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide (1-3 mol%).

  • Add the amine base (e.g., Et₃N, if not used as the solvent).

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the 7-Azaindole Core

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes, forming a new C-C bond at the vinylic position.[13] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Scientific Rationale

The Heck reaction typically involves a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions. A key step is the migratory insertion of the alkene into the Pd-C bond of the oxidative addition complex. The choice of base is important to regenerate the Pd(0) catalyst in the final step. Organic bases like triethylamine or inorganic bases such as potassium carbonate are commonly employed. For electron-deficient heterocycles, phosphine-free catalyst systems or the use of specific ligands may be necessary to achieve high yields and selectivity.[14]

Optimized Protocol: Vinylation of this compound
ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂ (5 mol%)A common and effective palladium source for Heck reactions.
Ligand P(o-tol)₃ (10 mol%) or phosphine-freeA bulky phosphine can be beneficial, but phosphine-free conditions may also be effective.
Base K₂CO₃ or Et₃N (2.0-3.0 equiv.)An inorganic or organic base is required to regenerate the catalyst.
Solvent DMF or AcetonitrilePolar aprotic solvents are typically used.
Temperature 80-120 °CHigher temperatures are often necessary for the Heck reaction.
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst from deactivation.
Step-by-Step Procedure:
  • To a pressure-tolerant reaction vessel, add this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (Pd(OAc)₂, 5 mol%) and, if used, the ligand (e.g., P(o-tol)₃, 10 mol%).

  • Add the degassed solvent (e.g., DMF).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 7-azaindole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and flexible platform for the targeted functionalization of this scaffold. By understanding the underlying principles and applying the optimized protocols provided, researchers in medicinal chemistry and drug discovery can efficiently access a wide range of analogues, accelerating the development of new therapeutic agents. Careful optimization of reaction parameters, particularly the choice of ligand and base, is key to achieving high yields and selectivities with this electron-deficient heterocyclic substrate.

References

reaction conditions for functionalizing 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Palladium-Catalyzed Functionalization of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is integral to numerous clinically relevant molecules, particularly in oncology, where it serves as a highly effective "hinge-binding" element for various kinase inhibitors.[1][2] The pyrrole NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as an acceptor, allowing for a bidentate interaction with the kinase hinge region that mimics the adenine portion of ATP.[1][3]

The specific substrate, This compound , is an advanced building block designed for diversity-oriented synthesis. The C3-iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The 5-trifluoromethyl group is a powerful modulator of physicochemical properties; its strong electron-withdrawing nature can enhance binding affinity, improve metabolic stability, and increase cell permeability.[4][5] This guide provides detailed protocols and mechanistic insights for the functionalization of this key intermediate.

PART 1: Strategic Considerations for Cross-Coupling Reactions

The Necessity of N-Protection

A critical consideration when working with the 7-azaindole core is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or "poisoning," resulting in sluggish or incomplete reactions.[6][7] Furthermore, the acidic proton of the pyrrole N-H can interfere with strongly basic reaction conditions.

Therefore, protection of the pyrrole nitrogen is often a prerequisite for successful and reproducible cross-coupling. Several protecting groups are suitable, with the choice depending on the desired reaction conditions and the stability of the final product.

  • Sulfonyl Groups (e.g., Tosyl, Benzenesulfonyl): Offer robust protection and are stable to a wide range of coupling conditions. Deprotection is typically achieved under basic conditions (e.g., NaOH, KOH).[3][8]

  • Carbamates (e.g., Boc): While widely used, Boc groups can be labile under certain acidic or thermal conditions that might be encountered during workup or subsequent steps.

  • Silyl Ethers (e.g., SEM): (2-(Trimethylsilyl)ethoxy)methyl chloride provides a stable protecting group that is readily cleaved under fluoride-mediated conditions (e.g., TBAF).

Protocol 1: N-Protection with a Sulfonyl Group

This protocol describes a general procedure for the N-protection of the 7-azaindole core using benzenesulfonyl chloride.

  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Reaction: Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the N-protected product.

PART 2: Key Functionalization Protocols

The C3-iodo bond is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling. The following sections detail optimized protocols for the most common transformations.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with organoboron compounds.[9][10] For the 3-iodo-7-azaindole substrate, this reaction is highly efficient for introducing aryl and heteroaryl moieties, which are crucial for exploring structure-activity relationships in drug discovery. The choice of a specialized phosphine ligand, such as SPhos, is often critical for achieving high yields with electron-deficient heterocyclic halides.[11]

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial or Schlenk flask, combine the N-protected 3-Iodo-5-(trifluoromethyl)-7-azaindole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2.5-5 mol%), and the phosphine ligand, such as SPhos (5-10 mol%).

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 1:1 ratio) or dioxane and water.[11] Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Execution: Heat the reaction to 60-100 °C and stir for 2-16 hours. Monitor progress by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[12]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography to obtain the 3-aryl-7-azaindole derivative.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a powerful method for installing linear, rigid alkynyl linkers into a molecule.[13][14] This transformation typically employs a dual catalytic system of palladium and copper(I).[6][7] Copper-free conditions have also been developed to avoid potential issues with copper catalysis.[13]

Protocol 3: Sonogashira Cross-Coupling

  • Setup: To a solution of N-protected 3-Iodo-5-(trifluoromethyl)-7-azaindole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., DMF or THF), add an amine base such as triethylamine (Et₃N, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI, 4-10 mol%).

  • Degassing: Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.

  • Execution: Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours. The optimal temperature depends on the reactivity of the alkyne.[6] Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic phase with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 3-alkynyl-7-azaindole product.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[15][16][17] This reaction is indispensable for synthesizing analogues where a nitrogen linker is required. The success of this transformation hinges on the use of a palladium precursor and a sterically hindered, electron-rich phosphine ligand, along with a strong, non-nucleophilic base.[18][19]

Protocol 4: Buchwald-Hartwig C-N Cross-Coupling

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-protected 3-Iodo-5-(trifluoromethyl)-7-azaindole (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable Buchwald ligand (e.g., XPhos, RuPhos, 4-10 mol%).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Execution: Heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude material by silica gel chromatography to afford the desired 3-amino-7-azaindole derivative.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinylated heterocycles.[20][21] The reaction is highly valuable for introducing vinyl groups that can serve as handles for further functionalization or as key structural elements.[22]

Protocol 5: Heck Cross-Coupling

  • Setup: In a pressure-rated vial, combine the N-protected 3-Iodo-5-(trifluoromethyl)-7-azaindole (1.0 eq), the alkene coupling partner (e.g., n-butyl acrylate, 1.5 eq), a base (e.g., sodium bicarbonate, NaHCO₃, or triethylamine, Et₃N, 2.0 eq), and optionally a phase-transfer agent like tetrabutylammonium iodide (TBAI).

  • Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 5-10 mol%). A phosphine ligand can be added if required, but many Heck reactions proceed under phosphine-free conditions.

  • Solvent: Add a polar aprotic solvent such as DMF or NMP.

  • Execution: Seal the vial and heat the reaction to 100-130 °C for 4-18 hours. Monitor for completion by LC-MS.[22]

  • Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to isolate the 3-vinyl-7-azaindole.

PART 3: Data & Visualization

Comparative Summary of Reaction Conditions

The following table summarizes typical conditions for the key cross-coupling reactions discussed.

Reaction Type Typical Pd Catalyst Typical Ligand Typical Base Solvent(s) Temp (°C)
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, PPh₃Cs₂CO₃, K₂CO₃, K₃PO₄Toluene/EtOH, Dioxane/H₂O60 - 110
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEADMF, THF25 - 80
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosNaOtBu, K₂CO₃Toluene, Dioxane80 - 110
Heck Pd(OAc)₂(Often none)Et₃N, NaHCO₃DMF, NMP100 - 130
Visualized Workflow and Mechanism

A generalized workflow for palladium-catalyzed cross-coupling provides a clear overview of the experimental sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Weigh Reagents: Aryl Iodide, Coupling Partner, Base, Catalyst, Ligand p2 Add Dry, Degassed Solvent p1->p2 p3 Inert Atmosphere Purge (Argon/Nitrogen) p2->p3 r1 Heat to Target Temperature p3->r1 r2 Monitor Progress (TLC / LC-MS) r1->r2 w1 Quench Reaction & Aqueous Extraction r2->w1 w2 Dry & Concentrate Organic Phase w1->w2 w3 Column Chromatography w2->w3 w4 Characterization (NMR, MS) w3->w4

Caption: Generalized experimental workflow for cross-coupling.

The catalytic cycle for the Suzuki-Miyaura reaction illustrates the fundamental steps of oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination aryl_iodide Ar-I aryl_iodide->oa_complex boronic_acid R'-B(OH)₂ + Base boronic_acid->trans_complex product Ar-R' product->pd0

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Strategic Nitrogen Protection of 1H-Pyrrolo[2,3-b]pyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Azaindole in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N7) in a specific geometric arrangement, makes it an ideal hinge-binding moiety for kinase inhibitors.[1] This has led to its incorporation into several FDA-approved drugs, including the B-Raf inhibitor vemurafenib and the CSF-1R inhibitor pexidartinib.[1] The versatility of the 7-azaindole core extends beyond kinase inhibition, with derivatives showing promise as anticancer, anti-inflammatory, and immunomodulatory agents.[2][3][4]

Given its importance, the development of efficient and regioselective synthetic routes to functionalized 7-azaindoles is a critical endeavor for drug development professionals. A key challenge in the chemical manipulation of this scaffold is the presence of two nitrogen atoms with differing nucleophilicity: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). Protecting these nitrogen atoms is often essential to prevent undesired side reactions and to direct reactivity to other positions on the heterocycle. This application note provides a detailed guide to the most effective protecting group strategies for the 7-azaindole nucleus, offering field-proven insights and detailed protocols for researchers.

The Landscape of 7-Azaindole Nitrogen Protection: Regioselectivity is Key

The pyrrole N1 nitrogen is significantly more nucleophilic than the pyridine N7 nitrogen.[5] This inherent difference in reactivity forms the basis for most regioselective protection strategies. Under standard basic conditions (e.g., NaH, K₂CO₃), electrophilic protecting group precursors will predominantly react at the N1 position.[5] Steric hindrance around the N7 position further favors this outcome.[5] However, forcing conditions or the use of highly reactive electrophiles can lead to mixtures of N1 and N7 protected isomers, or even di-protection.

Protection of the pyridine N7 nitrogen is generally less common and pursued only under specific circumstances, such as to modulate solubility or electronic properties by forming an N-oxide, or to prevent its coordination to a metal catalyst in cross-coupling reactions.[5] This guide will primarily focus on the more frequent and critical task of N1 protection.

A Comparative Analysis of Common N1-Protecting Groups

The choice of a protecting group is a critical decision in any synthetic sequence, dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal. For 7-azaindole, several classes of protecting groups have proven effective.

Protecting Group ClassExample(s)Introduction ConditionsDeprotection ConditionsKey Advantages & Considerations
Sulfonyl Tosyl (Ts), Benzenesulfonyl (Bs)TsCl or BsCl, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF)Strong base (e.g., NaOH, KOH) or reductive cleavage (e.g., Mg/MeOH)Robust, electron-withdrawing nature deactivates the pyrrole ring, facilitating certain electrophilic substitutions on the pyridine ring.[6]
Carbamate tert-Butoxycarbonyl (Boc)(Boc)₂O, Base (e.g., DMAP, TEA, NaH), Solvent (e.g., DCM, ACN, THF)[7]Acidic conditions (e.g., TFA/DCM, HCl/dioxane).[2][7]Mild removal conditions, widely used. Can be cleaved with catalytic NaOMe in MeOH.[8]
Alkoxymethyl 2-(Trimethylsilyl)ethoxymethyl (SEM)SEMCl, Base (e.g., NaH), Solvent (e.g., THF, DMF)Fluoride source (e.g., TBAF) or strong acid.Can act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution at the C4 position.[1][9][10] Deprotection can be challenging and may lead to side products.[11]
Benzyl-type 4-Methoxybenzyl (PMB)PMBCl, Base (e.g., NaH), Solvent (e.g., THF)Oxidative cleavage (e.g., DDQ, CAN) or strong acid.Useful for specific applications like [3+2] cycloadditions.[12]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the introduction and removal of two of the most versatile and commonly employed protecting groups for the N1 position of 7-azaindole.

Protocol 1: N1-Boc Protection of 7-Azaindole

This protocol describes a high-yielding procedure for the synthesis of 1-Boc-7-azaindole using di-tert-butyl dicarbonate.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 eq).

  • Dissolve the 7-azaindole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-7-azaindole.[7]

Protocol 2: Deprotection of N1-Boc-7-Azaindole

This protocol details the removal of the Boc group under standard acidic conditions.

Materials:

  • 1-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-Boc-7-azaindole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 7-azaindole. Further purification may be performed if necessary.[2][7]

Visualizing Protecting Group Strategy

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The following diagram illustrates the central role of N-protection in a generic synthetic route involving 7-azaindole.

G cluster_0 Synthetic Pathway for Functionalized 7-Azaindole 7-Azaindole 7-Azaindole N1-Protected_7-Azaindole N1-Protected_7-Azaindole 7-Azaindole->N1-Protected_7-Azaindole Protection (e.g., Boc, SEM, Ts) Functionalization Functionalization N1-Protected_7-Azaindole->Functionalization Enables Regioselective Reaction (e.g., Lithiation, Halogenation, Cross-Coupling) Functionalized_Protected_Azaindole Functionalized_Protected_Azaindole Functionalization->Functionalized_Protected_Azaindole Final_Product Final_Product Functionalized_Protected_Azaindole->Final_Product Deprotection

Caption: General workflow for the synthesis of functionalized 7-azaindoles.

Orthogonal Protecting Group Strategies

In the synthesis of highly functionalized 7-azaindole derivatives, it may be necessary to protect multiple reactive sites within the molecule. In such cases, an orthogonal protecting group strategy is essential.[5] Orthogonal protecting groups can be removed under specific and mutually exclusive conditions, allowing for the selective deprotection of one group without affecting others.[13] For example, an acid-labile Boc group on the 7-azaindole N1 position could be used in conjunction with a fluoride-labile silyl ether on a hydroxyl group elsewhere in the molecule. This allows for sequential and controlled manipulation of the different functional groups.

Orthogonal_Protection cluster_workflow Orthogonal Deprotection Workflow Start Molecule with N1-Boc & O-TBDMS Start Step1 Treat with Acid (e.g., TFA) N1-Deprotection Start->Step1 Intermediate Molecule with N1-H & O-TBDMS Intermediate Step1->Intermediate Step2 Treat with Fluoride (e.g., TBAF) O-Deprotection Intermediate->Step2 End Fully Deprotected Molecule End Step2->End

Caption: Orthogonal deprotection of Boc and TBDMS groups.

Troubleshooting and Advanced Considerations

  • Incomplete Protection/Deprotection: If reactions are sluggish, consider optimizing the base, solvent, and temperature. For deprotections, adjusting the concentration and equivalents of the cleavage reagent can be effective.

  • Side Reactions during SEM Deprotection: The deprotection of SEM groups can sometimes be problematic, leading to the formation of side products due to the release of formaldehyde.[11] Careful control of reaction conditions and the use of scavengers may be necessary.

  • N7-Protection: While less common, if N7 protection is required, consider the formation of a 7-azaindole N-oxide, which can activate the pyridine ring for certain transformations.[5][12]

Conclusion

The strategic use of nitrogen protecting groups is indispensable for the successful synthesis of complex 7-azaindole derivatives. A thorough understanding of the relative reactivity of the N1 and N7 positions, combined with a judicious choice of protecting groups based on their stability and cleavage conditions, will enable researchers to efficiently access a wide range of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals working with this critical pharmacophore.

References

Application Note: Optimizing Heck Reaction Conditions for Iodo-Pyrrolopyridines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic optimization and execution of the Heck reaction for a critical class of substrates: iodo-pyrrolopyridines (iodo-azaindoles). These nitrogen-containing heterocyclic scaffolds are prevalent in numerous pharmacologically active compounds, making their efficient functionalization a key objective in drug discovery.[3][4] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction parameter tuning, and troubleshooting for this important transformation.

The Strategic Importance of Pyrrolopyridine Vinylation

Pyrrolopyridines, also known as azaindoles, are considered "privileged scaffolds" in medicinal chemistry. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to mimic the indole nucleus of tryptophan while offering modulated physicochemical properties. The introduction of vinyl groups via the Heck reaction provides a versatile handle for further chemical elaboration, enabling the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).

The choice of an iodo-pyrrolopyridine as the starting material is strategic. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of the Heck catalytic cycle, often allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope compared to the corresponding bromo- or chloro-heterocycles.[2]

Mechanistic Considerations for Aza-Aromatic Substrates

A successful Heck coupling hinges on a fundamental understanding of its catalytic cycle. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base-mediated catalyst regeneration).[1][5][6]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_complex Ar-Pd(II)(I)L₂ oxidative_add->pd_complex pi_complex π-Olefin Complex pd_complex->pi_complex + Olefin - Ligand olefin_insertion Olefin Insertion (syn-addition) alkyl_pd Alkyl-Pd(II) Complex olefin_insertion->alkyl_pd pi_complex->olefin_insertion beta_hydride β-Hydride Elimination (syn) alkyl_pd->beta_hydride hydrido_pd H-Pd(II)(I)L₂ beta_hydride->hydrido_pd + Product reductive_elim Reductive Elimination hydrido_pd->reductive_elim + Base reductive_elim->pd0 - Base-H⁺I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

When working with N-heterocycles like pyrrolopyridines, two main challenges arise:

  • Electron Deficiency: The pyridine ring withdraws electron density, which can affect the rate of oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting its catalytic activity.[7]

The selection of appropriate ligands and reaction conditions is therefore critical to mitigate these effects and ensure efficient turnover.

Optimizing Key Reaction Parameters

The success of the Heck reaction on iodo-pyrrolopyridines is a multifactorial problem. A systematic approach to optimizing the following parameters is essential.

The Catalyst System: Palladium Source and Ligands

The choice of the palladium precatalyst and accompanying ligands dictates the activity and stability of the active Pd(0) species.

  • Palladium Precatalysts: Air-stable Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are common and cost-effective. They are reduced in situ to the active Pd(0) species.[6] For more sensitive reactions, pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[8]

  • Ligands: Ligands are crucial for stabilizing the palladium catalyst and modulating its electronic and steric properties.

    • Phosphines: Triphenylphosphine (PPh₃) is a standard, versatile ligand.[1] For more challenging couplings, bulky, electron-rich phosphines (e.g., XPhos, SPhos) can promote the reductive elimination step and stabilize the catalyst, leading to higher yields.[4]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts that can be effective at lower loadings.[5][9]

    • Ligandless Conditions: Due to the high reactivity of aryl iodides, some Heck reactions, particularly with electron-activated alkenes, can proceed efficiently without the addition of an external ligand.[10] In these cases, the solvent or alkene itself may play a coordinating role.

The Role of the Base

A stoichiometric amount of base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst for the next turnover.[1][6]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc) are mild, inexpensive, and widely used.[1][11]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or Hunig's base (DIPEA) are common choices, particularly in polar aprotic solvents.[1][12]

The choice between an organic and inorganic base can influence reaction rates and side-product formation. For sensitive substrates, a weaker base may be preferable to avoid degradation.

Solvent Selection

The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can significantly influence the reaction mechanism and outcome.[13][14][15][16]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are the most common and effective solvents for Heck reactions, including those on aza-aromatic substrates.[11][14][17]

  • Aqueous Conditions: For sustainability and applications in biological contexts, water or aqueous mixtures can be employed, often requiring the use of water-soluble ligands like TPPTS.[10]

Temperature and Additives
  • Temperature: Reaction temperatures typically range from 80 to 120 °C.[2] While higher temperatures accelerate the reaction, they can also lead to catalyst decomposition (palladium black formation) or undesired side reactions like alkene isomerization. Microwave irradiation is an excellent technique for rapidly screening conditions and often reduces reaction times from hours to minutes.[3][18]

  • Phase-Transfer Additives: Salts like tetra-n-butylammonium bromide (TBAB) or iodide (TBAI) can be beneficial, particularly in heterogeneous reactions or with less reactive substrates. They can enhance the solubility of anionic species and facilitate the catalytic cycle.[12]

Experimental Design and Optimization Workflow

A logical workflow is key to efficiently finding the optimal conditions for a novel iodo-pyrrolopyridine substrate.

Optimization_Workflow start Start: Iodo-pyrrolopyridine + Alkene (1.2 eq) cond1 Initial Screen: Pd(OAc)₂ (2-5 mol%) PPh₃ (4-10 mol%) K₂CO₃ (2 eq) DMF, 100 °C, 12h start->cond1 check1 Check Conversion (TLC/LC-MS) cond1->check1 success High Conversion >85% Proceed to Isolation check1->success Yes low_yield Low/No Conversion check1->low_yield No cond2 Option 1: Change Ligand Use Bulky Ligand (e.g., XPhos) or try Ligandless low_yield->cond2 cond3 Option 2: Change Base/Solvent Try Et₃N or DIPEA Try DMAc or MeCN low_yield->cond3 cond4 Option 3: Increase Temperature Use Microwave (120-150 °C) or add TBAB low_yield->cond4 cond2->check1 cond3->check1 cond4->check1

Caption: Decision workflow for optimizing Heck reaction conditions.

Table 1: Summary of Typical Heck Reaction Conditions for Iodo-Azaindoles
ParameterCondition A (Standard)Condition B (Bulky Ligand)Condition C (Microwave)
Pd Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand PPh₃ (4-10 mol%)XPhos (2-5 mol%)None or SPhos (4-10 mol%)
Base K₂CO₃ or NaHCO₃ (2 eq.)t-BuONa or Cs₂CO₃ (2 eq.)Et₃N or DIPEA (2-3 eq.)
Solvent DMF or MeCNDioxane or TolueneDMAc or EtOH[18]
Temperature 80-110 °C100-120 °C120-150 °C
Time 6-24 hours4-18 hours10-45 minutes
Alkene Partner Acrylates, StyrenesAcrylates, Electron-neutral alkenesAll types
Reference General Protocol[1]Adapted from[4]Adapted from[3][18]

Detailed Experimental Protocol: Vinylation of 7-Iodo-1H-pyrrolo[2,3-b]pyridine

This protocol describes a representative Heck coupling between 7-iodo-7-azaindole and ethyl acrylate.

Materials:

  • 7-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-iodo-1H-pyrrolo[2,3-b]pyridine (e.g., 244 mg, 1.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and PPh₃ (15.7 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add triethylamine (0.35 mL, 2.5 mmol) followed by ethyl acrylate (0.16 mL, 1.5 mmol).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting iodo-pyrrolopyridine is consumed (typically 8-16 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired (E)-ethyl 3-(1H-pyrrolo[2,3-b]pyridin-7-yl)acrylate product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (oxidized); Insufficient temperature; Poor choice of ligand/base.Ensure inert atmosphere; Increase temperature or switch to microwave; Use a more electron-rich ligand (e.g., XPhos); Try a different base (e.g., K₂CO₃).
Catalyst Decomposition (Black Precipitate) Temperature too high; Air leak in the system.Lower the reaction temperature; Use a more stable ligand (e.g., an NHC); Check all seals and ensure a positive N₂ pressure.
Formation of Side Products Alkene isomerization; Reductive Heck product formation.Lower temperature; Use a milder base; Additives like TBAB can sometimes suppress side reactions.
Poor Reproducibility Variable quality of reagents (especially base or solvent); Inconsistent inerting.Use freshly opened/distilled solvents and bases; Standardize the degassing/purging procedure.

References

Application Notes and Protocols for the Synthesis of 3-amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-(trifluoromethyl)-7-azaindole, represents a critical scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential as potent inhibitors of various protein kinases, such as the Fibroblast Growth Factor Receptor (FGFR), making them highly valuable for the development of targeted cancer therapies.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a robust and field-proven synthetic pathway to this important class of molecules. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes at each stage.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged heterocyclic motif in drug discovery. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, and can form unique hydrogen bonding interactions with biological targets. The incorporation of a trifluoromethyl (CF3) group at the 5-position is a common strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability, and enhance binding affinity.[1] The further addition of a 3-amino group provides a key vector for derivatization, allowing for the construction of extensive compound libraries to explore structure-activity relationships (SAR).

This guide outlines a reliable three-part synthetic strategy, commencing with the construction of the core 7-azaindole ring system, followed by regioselective functionalization to install the requisite 3-amino group.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Part A: Construction of the 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Core via a Sonogashira coupling and subsequent intramolecular cyclization.

  • Part B: Electrophilic Nitration to install a nitro group at the C3 position of the pyrrole ring.

  • Part C: Reduction of the Nitro Group to yield the target 3-amino derivative.

G cluster_0 PART A: Core Synthesis cluster_1 PART B: C3-Functionalization cluster_2 PART C: Final Reduction A1 2-Amino-3-bromo-5- (trifluoromethyl)pyridine A3 Sonogashira Coupling A1->A3 A2 Trimethylsilylacetylene A2->A3 A4 Key Alkyne Intermediate A3->A4 A5 Intramolecular Cyclization A4->A5 A6 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine A5->A6 B2 Electrophilic Nitration A6->B2 B1 Nitrating Agent (HNO3 / (CF3CO)2O) B1->B2 B3 3-Nitro-5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine C2 Nitro Group Reduction B3->C2 C1 Reducing Agent (e.g., SnCl2, H2/Pd-C) C1->C2 C3 Target Compound: 3-Amino-5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine G cluster_sonogashira Sonogashira Catalytic Cycle cluster_cu Copper Acetylide Formation pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-X pd0->pd2 Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)L2-C≡CR pd2->pd_alkyne Transmetalation (Cu-C≡CR) pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide cu_salt CuX cu_salt->cu_acetylide

References

Application Notes and Protocols for the Synthesis of Boronic Acid Esters of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Borylated 7-Azaindoles in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, forming the core of numerous clinically significant molecules, including kinase inhibitors used in oncology. The introduction of a boronic acid or its ester derivative at the 3-position transforms this heterocycle into a versatile building block for drug discovery. This functionalization enables the facile construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

The specific target of this guide, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, presents a unique synthetic challenge and opportunity. The electron-withdrawing trifluoromethyl (CF₃) group can significantly modulate the physicochemical properties of the final compounds, potentially enhancing metabolic stability, membrane permeability, and binding affinity.[3] However, this same group renders the heteroaromatic system electron-deficient, which can impact the efficiency of catalytic processes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of boronic acid esters of this compound. We will delve into the mechanistic underpinnings of the key synthetic transformation, the Miyaura borylation, and provide detailed, field-proven protocols. The causality behind experimental choices will be explained to empower researchers to troubleshoot and adapt these methods for their specific needs.

Core Synthetic Strategy: The Miyaura Borylation

The most robust and widely adopted method for the conversion of aryl and heteroaryl halides to their corresponding boronic esters is the Miyaura borylation reaction.[4] This palladium-catalyzed process involves the cross-coupling of a halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base.

Mechanism and Key Parameters

The catalytic cycle of the Miyaura borylation is a well-established process central to modern organic synthesis. Understanding this cycle is paramount to rational catalyst and condition selection.

Miyaura_Borylation cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-I Ar-Pd(II)-X R-Pd(II)-I (L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation B₂pin₂, Base Ar-Pd(II)-Bpin R-Pd(II)-Bpin (L_n) Transmetalation->Ar-Pd(II)-Bpin Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-Bpin Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration R R = 3-(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin)yl Bpin Bpin = pinacol boronate L_n L_n = Ligand(s)

Figure 1. Generalized catalytic cycle for the Miyaura borylation reaction.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand Selection: For electron-deficient heteroaryl halides like our substrate, standard palladium catalysts may prove sluggish. The use of electron-rich, bulky phosphine ligands is crucial. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been demonstrated to be highly effective in promoting the borylation of challenging substrates, including heteroaryl chlorides, by facilitating both the oxidative addition and reductive elimination steps.[5] An improved catalyst system utilizing PdCl₂(CH₃CN)₂ with SPhos allows for lower catalyst loadings and shorter reaction times.[5]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source due to its stability and the ease of handling of the resulting pinacol boronate esters, which are generally stable to chromatography.[4] While more atom-economical boron sources like pinacol borane (HBPin) exist, B₂pin₂ often provides more reliable results for a broader range of substrates.[5][6]

  • Base: A base is required to activate the diboron reagent and facilitate the transmetalation step. Potassium acetate (KOAc) is a commonly used mild base that is effective in this transformation.[7] The choice of a relatively weak base is important to prevent degradation of the starting material and product, especially with sensitive heterocyclic systems.

  • Solvent: Aprotic polar solvents such as 1,4-dioxane or dimethylformamide (DMF) are typically employed to ensure the solubility of all reaction components.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, monitoring, and purification.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of this compound

This protocol is adapted from established methods for the borylation of electron-deficient heteroaryl halides.[5][7]

Workflow_Borylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Assemble Glassware Reagents Add this compound, B₂pin₂, KOAc, and Pd catalyst/ligand to flask Start->Reagents Degas Evacuate and backfill with N₂/Ar (3x) Reagents->Degas Solvent Add degassed solvent (e.g., 1,4-dioxane) Degas->Solvent Heat Heat reaction mixture to 80-100 °C Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Upon completion Filter Dilute with solvent (e.g., EtOAc) and filter through Celite® Cool->Filter Extract Aqueous workup (wash with water/brine) Filter->Extract Dry Dry organic layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Isolate pure product Purify->End

Figure 2. Experimental workflow for the Miyaura borylation.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
This compound1.0>95%Commercial
Bis(pinacolato)diboron (B₂pin₂)1.1 - 1.5>98%Commercial
Potassium Acetate (KOAc), anhydrous3.0>99%Commercial
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.03 - 0.05-Commercial
or an alternative catalyst system:
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂)0.01 - 0.03-Commercial
SPhos0.02 - 0.06>98%Commercial
1,4-Dioxane, anhydrous->99.8%Commercial

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting iodide.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting and Scientific Insights

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. The use of Buchwald's phosphine ligands and precatalysts is often beneficial for electron-deficient systems.[5] One might consider increasing the catalyst loading slightly or switching to a more robust ligand like SPhos if not already in use. Ensure all reagents and the solvent are scrupulously dried, as water can interfere with the catalytic cycle.

  • Protodeboronation: The C-B bond can be susceptible to cleavage (protodeboronation), especially under harsh workup conditions or during chromatography. A non-aqueous workup followed by careful chromatography on neutral or deactivated silica gel can mitigate this side reaction.

  • Competing Homocoupling: Formation of a bipyridine byproduct can sometimes be observed. This is often a sign of non-optimal reaction conditions. Ensuring a slight excess of the diboron reagent can help suppress this pathway.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of the newly synthesized boronic ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the 7-azaindole core.

Suzuki_Coupling Start_Materials 3-Borylated-7-azaindole + Aryl/Heteroaryl Halide (Ar-X) Reaction_Vessel Combine reagents with Pd catalyst, ligand, and base in a suitable solvent Start_Materials->Reaction_Vessel Heating Heat under inert atmosphere Reaction_Vessel->Heating Coupling Formation of 3-Aryl-7-azaindole Heating->Coupling

Figure 3. Conceptual workflow for Suzuki-Miyaura coupling.

A typical protocol would involve reacting the boronic ester (1.0 eq) with an aryl or heteroaryl halide (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system), a base (e.g., Na₂CO₃ or K₃PO₄), and a solvent system such as dioxane/water.[1]

Conclusion

The preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine via Miyaura borylation is a critical enabling step for the synthesis of novel 7-azaindole derivatives. By understanding the underlying mechanistic principles and carefully selecting the catalyst, ligand, and reaction conditions, researchers can efficiently synthesize this valuable building block. The protocols and insights provided herein serve as a robust starting point for scientists engaged in the design and synthesis of next-generation therapeutics.

References

Application Note: Leveraging 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for Accelerated Hit-to-Lead Campaigns in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Fragment-Based Approach to Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying small, low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high efficiency to a biological target.[1][4][5] The core principle is that these small, simple molecules can form high-quality, energetically favorable interactions within a target's binding site.[5] This approach offers distinct advantages, including a more thorough exploration of chemical space with smaller libraries and the generation of lead compounds with superior physicochemical and pharmacokinetic properties.[1][4]

The typical FBDD workflow involves screening a curated fragment library using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to identify "hits".[2][6] Once a fragment hit is validated and its binding mode is structurally characterized, it serves as a starting point for optimization into a potent lead compound through strategies of fragment growing, linking, or merging.[4][5] This guide focuses on the strategic application of a uniquely functionalized heterocyclic fragment, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , as an ideal starting point for a "fragment growing" campaign.

The Privileged Core: Deconstructing the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[7][8] Its value stems from its structural mimicry of the adenine base in ATP. The pyridine nitrogen and the pyrrole N-H group can form a pair of crucial bidentate hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved interaction that anchors inhibitors effectively.[7][9] This foundational binding motif is so effective that it has been the cornerstone of numerous successful kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib.[8][9]

The strategic power of This compound lies in the synergistic contribution of its three distinct components:

  • The 7-Azaindole Core: Serves as the primary pharmacophore, engineered to anchor the molecule in the highly conserved hinge region of protein kinases.[9][10]

  • The 5-Trifluoromethyl (-CF3) Group: This substituent is a cornerstone of modern medicinal chemistry, introduced to fine-tune molecular properties.[11][12] The potent electron-withdrawing nature of the -CF3 group can modulate the electronics of the aromatic system, potentially enhancing binding affinity.[12][13] Furthermore, it significantly increases metabolic stability due to the strength of the C-F bond and improves lipophilicity, which can aid in cell membrane permeability.[13][14] In specific cases, such as in the development of FGFR inhibitors, a trifluoromethyl group at this position has been shown to form beneficial interactions with the target protein, dramatically increasing potency.[15]

  • The 3-Iodo Group: This is the key feature that makes this fragment exceptionally valuable for FBDD. The iodine atom acts as a versatile and strategically placed "chemical handle" for synthetic elaboration. Its position on the 7-azaindole scaffold provides a vector for "growing" the fragment into adjacent, often less-conserved, regions of the binding pocket. The carbon-iodine bond is readily functionalized via a host of robust and well-understood palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the systematic and rational addition of new chemical functionalities to enhance potency and selectivity.[16]

Physicochemical Properties of the Core Fragment

The "Rule of Three" provides a guideline for ideal fragments, and this molecule straddles the line between a large fragment and a small lead, making it a highly efficient starting point.

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight 313.03 g/mol < 300 DaSlightly larger than a typical fragment, but its high functionality provides a rich starting point for optimization.
cLogP (Calculated) ~2.8-3.2≤ 3Maintains a balance of lipophilicity for membrane permeability without compromising solubility.
Hydrogen Bond Donors 1 (pyrrole N-H)≤ 3Fulfills a critical interaction role at the kinase hinge.
Hydrogen Bond Acceptors 1 (pyridine N)≤ 3Complements the donor to form the bidentate hinge-binding motif.
Rotatable Bonds 0≤ 3The rigid structure reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Experimental Design: A Workflow for FBDD using this compound

This fragment is optimally deployed in a structure-guided drug design campaign. The workflow leverages its unique features to rapidly evolve a low-affinity hit into a high-potency lead.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Biology cluster_2 Phase 3: Hit-to-Lead Elaboration A Fragment Library Screening (SPR, NMR, TSA) B Hit Confirmation & Validation (IC50 Assay) A->B Identifies initial binders C Co-crystallization of Target with 3-Iodo-5-(CF3)-7-azaindole B->C Prioritize hit for structure D Solve 3D Structure Analyze Binding Pocket C->D Reveals binding mode E In Silico Design of new moieties at C3 position D->E Structure-guided design F Synthetic Elaboration (Suzuki / Sonogashira Coupling) E->F Design synthesis targets G Biological Evaluation (Potency & Selectivity Assays) F->G Synthesize new analogues H Iterative Optimization Cycle G->H Generate SAR data H->E Refine design

References

Application Notes and Protocols for Cellular Assays of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Kinase Signaling with 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting protein kinases. Derivatives of this scaffold, such as those containing the 3-Iodo-5-(trifluoromethyl) substitution, have shown promise as potent inhibitors of various kinases implicated in cancer and other diseases. These kinases include Fibroblast Growth Factor Receptor (FGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and Traf2 and Nck-interacting kinase (TNIK)[1][2]. Dysregulation of these kinase signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, and metastasis[3].

This guide provides a comprehensive overview of cellular assay protocols to evaluate the biological activity of compounds derived from 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The protocols are designed to be robust and adaptable, enabling researchers to characterize the potency and mechanism of action of these potential therapeutic agents. We will delve into assays for assessing general cytotoxicity, specific kinase inhibition, and the downstream cellular consequences of target engagement.

Part 1: Foundational Cellular Assays - Assessing Viability and Cytotoxicity

A primary step in characterizing any potential therapeutic compound is to determine its effect on cell viability and to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product[6]. The amount of formazan produced is proportional to the number of living cells[5].

Rationale: This assay is a cost-effective and high-throughput method to screen for the general effects of the compounds on cell proliferation and to determine the concentration range for further, more specific assays.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell Seeding Density1 x 10⁴ cells/well
Compound Incubation Time48-72 hours
MTT Incubation Time4 hours
Solubilization Time15 minutes (with shaking)
Absorbance Wavelength570 nm (reference >650 nm)
LDH Release Assay for Cytotoxicity

To specifically measure cell death caused by membrane damage, the Lactate Dehydrogenase (LDH) release assay is a suitable method. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9]

Rationale: This assay helps to differentiate between a cytostatic effect (where cell number does not increase, but cells remain viable) and a cytotoxic effect (where cells are killed and their membrane integrity is compromised).[9]

Part 2: Target-Oriented Assays - Cellular Kinase Inhibition

Given that 1H-pyrrolo[2,3-b]pyridine derivatives are known kinase inhibitors, it is crucial to assess their ability to inhibit specific kinases within a cellular context.[10][11]

Western Blotting for Phospho-Kinase Levels

Western blotting is a powerful technique to qualitatively or semi-quantitatively measure the phosphorylation status of a target kinase and its downstream substrates. Inhibition of a kinase by a compound will lead to a decrease in the phosphorylation of the kinase itself (autophosphorylation) and its substrates.

Rationale: This method provides direct evidence of target engagement and inhibition within the cell. It allows for the analysis of specific signaling pathways affected by the compound.

Experimental Workflow: Western Blotting

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture 1. Cell Culture & Treatment with Compound lysis 2. Cell Lysis with Phosphatase Inhibitors cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking 6. Blocking (e.g., 5% BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-FGFR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection

Caption: Western Blotting Workflow for Phospho-Protein Detection.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR) overnight at 4°C.[13]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the relative decrease in phosphorylation upon compound treatment.

Cellular Phosphorylation Assay (ELISA-based)

For a more quantitative and higher-throughput assessment of kinase inhibition, cell-based ELISA assays are an excellent choice. These assays measure the phosphorylation of a specific substrate in cell lysates.

Rationale: This method is more quantitative than Western blotting and can be performed in a 96- or 384-well plate format, making it suitable for determining IC₅₀ values for kinase inhibition in a cellular environment.[11][14]

Experimental Workflow: Cellular Phosphorylation ELISA

G cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure seed_cells 1. Seed cells in 96-well plate treat_compound 2. Treat with compound seed_cells->treat_compound stimulate_kinase 3. Stimulate with growth factor (if needed) treat_compound->stimulate_kinase lyse_cells 4. Lyse cells stimulate_kinase->lyse_cells transfer_lysate 5. Transfer lysate to antibody-coated plate lyse_cells->transfer_lysate add_detection_ab 6. Add phospho-specific detection antibody transfer_lysate->add_detection_ab add_secondary_ab 7. Add HRP-conjugated secondary antibody add_detection_ab->add_secondary_ab add_substrate 8. Add colorimetric substrate add_secondary_ab->add_substrate read_plate 9. Read absorbance add_substrate->read_plate

Caption: Workflow for a Cell-Based Phosphorylation ELISA.

Part 3: Mechanistic Assays - Elucidating the Mode of Action

Once a compound has been shown to inhibit a target kinase and reduce cell viability, the next step is to understand the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common outcome of kinase inhibitor treatment.

Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.[16]

Rationale: This "add-mix-measure" assay is simple, rapid, and highly sensitive, making it ideal for confirming that the observed cytotoxicity is due to the induction of apoptosis.[16] It can be easily scaled for high-throughput screening.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a duration determined by previous viability assays (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[17]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[17]

    • Mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.[17]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Plot the luminescence signal against the compound concentration to visualize the dose-dependent induction of apoptosis.

ParameterRecommended Value
Plate TypeWhite-walled 96-well plate
Reagent Volume100 µL
Incubation Time1-3 hours at room temperature
Shaking Speed300-500 rpm
ReadoutLuminescence

Conclusion

The cellular assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives as potential kinase inhibitors. By systematically assessing cytotoxicity, target engagement, and the mechanism of cell death, researchers can build a comprehensive pharmacological profile of these compounds. This multi-faceted approach is essential for identifying promising lead candidates for further development in the quest for novel cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination on Electron-Deficient Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of the Buchwald-Hartwig amination on electron-deficient pyrrolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-N bond-forming reaction for the synthesis of novel chemical entities. The inherent electronic properties of pyrrolopyridines, particularly when substituted with electron-withdrawing groups, present unique challenges that require a nuanced approach to reaction optimization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to help you quickly diagnose and resolve specific issues encountered at the bench.

Issue 1: Low to No Conversion of Starting Material

Question: My reaction shows a significant amount of unreacted halo-pyrrolopyridine and amine, with little to no desired product formation. What are the likely causes and how can I rectify this?

Answer: This is a frequent and often multifaceted problem when working with electron-deficient N-heterocycles. The primary culprits are typically related to catalyst activity and the challenging nature of the oxidative addition step.

Possible Causes & Recommended Solutions:

  • Catalyst Inhibition by the Pyrrolopyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species. This effect is exacerbated in electron-deficient systems.

    • Solution: Employ sterically hindered, electron-rich ligands. Bulky biarylphosphine ligands such as XPhos , RuPhos , or BrettPhos are designed to create a coordinatively saturated palladium center that is less susceptible to inhibition by the substrate's nitrogen atom.[1][2] N-heterocyclic carbene (NHC) ligands are also excellent candidates due to their strong σ-donating ability, which can enhance catalyst stability and activity.[3][4]

  • Inefficient Oxidative Addition: The C-X bond of your halo-pyrrolopyridine may be difficult to activate. The general reactivity order for the aryl halide is I > Br > Cl.[5] Electron-withdrawing groups on the pyrrolopyridine ring can further deactivate the C-X bond towards oxidative addition.

    • Solution:

      • If synthetically feasible, switch from a chloride to a bromide or iodide leaving group to accelerate the oxidative addition step.[5]

      • For less reactive halides (especially chlorides), utilize highly active palladium pre-catalysts. Buchwald's G3 or G4 pre-catalysts are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide a more reliable and efficient entry into the catalytic cycle.[1][5]

  • Inadequate Base Strength or Solubility: The base is critical for deprotonating the amine-palladium complex to form the active amido intermediate.[6] If the base is too weak or poorly soluble, this step can become rate-limiting.

    • Solution: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity.[5][7] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[5] The use of soluble organic bases like LHMDS or DBU can also be advantageous, especially in cases of poor solubility of inorganic bases.[5][6][8]

  • Improper Solvent Choice: The solvent plays a crucial role in solubility of all components and can influence the stability of catalytic intermediates.

    • Solution: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[5][9][10] Avoid coordinating solvents like acetonitrile or pyridine, which can bind to the palladium center and inhibit catalysis.[5]

Below is a workflow to systematically troubleshoot low conversion:

G start Low / No Conversion ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos, NHC) start->ligand Check Ligand halide Change Halide (Cl → Br → I) ligand->halide If no improvement catalyst Use Pre-catalyst (e.g., G3, G4) halide->catalyst If no improvement base Screen Bases (NaOtBu, LHMDS, K3PO4) catalyst->base If no improvement solvent Optimize Solvent (Toluene, Dioxane) base->solvent If no improvement temp Increase Temperature (80-120 °C) solvent->temp If no improvement result Improved Conversion temp->result

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Formation of Hydrodehalogenated Byproduct

Question: I am observing consumption of my halo-pyrrolopyridine, but the major product is the corresponding dehalogenated pyrrolopyridine, not the aminated product. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically arises from a β-hydride elimination pathway from the palladium-amido intermediate, followed by reductive elimination of the resulting H-Pd-X species.[11]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand is paramount. Bulky, electron-rich ligands accelerate the rate of C-N reductive elimination, which is the product-forming step. By making this step faster, the competing β-hydride elimination pathway is kinetically disfavored.[12]

    • Recommendation: Ligands like BrettPhos and RuPhos have been specifically designed to promote rapid reductive elimination and are excellent choices to mitigate hydrodehalogenation.[2][12]

  • Amine Structure: Primary amines are generally more prone to inducing hydrodehalogenation than secondary amines because they possess β-hydrogens on the newly formed palladium-amido complex.[12]

    • Recommendation: If the synthetic route allows, using a secondary amine may reduce the extent of this side reaction.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the desired reductive elimination over β-hydride elimination, although this may come at the cost of a slower overall reaction rate.

    • Base: While a strong base is necessary, an excessive amount or a base that is too harsh can sometimes promote side reactions. A careful screening of the base-to-substrate stoichiometry may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for my electron-deficient pyrrolopyridine?

A1: For challenging substrates like electron-deficient pyrrolopyridines, it is highly recommended to use a well-defined palladium pre-catalyst .[5] Pre-catalysts are air-stable Pd(II) complexes that are readily and cleanly reduced to the active Pd(0) species under the reaction conditions. This provides more consistent and reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable purity and require an in situ reduction step that can be inefficient.[13][14] The Buchwald G3 and G4 pre-catalysts, which incorporate a bulky biarylphosphine ligand, are excellent starting points.[5]

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ / Pd₂(dba)₃ Inexpensive, readily available.Requires in situ reduction to Pd(0), which can be inefficient and lead to inconsistent results.[13][14] Higher catalyst loading often needed.[5]
Pre-catalysts (G1-G6) Air-stable, efficient formation of active Pd(0), lower catalyst loadings, highly reproducible.[5]More expensive than simple palladium salts.

Q2: How do I select the optimal ligand for my specific pyrrolopyridine and amine coupling partners?

A2: Ligand selection is critical and depends on the steric and electronic properties of both the pyrrolopyridine and the amine.[11] For electron-deficient pyrrolopyridines, the ligand must be sufficiently electron-rich to facilitate oxidative addition and sterically bulky to prevent catalyst inhibition and promote reductive elimination.

A general guide for ligand selection based on the amine coupling partner is provided below:

Amine TypeRecommended LigandsRationale
Primary Aliphatic & Aryl Amines BrettPhos, XPhosBulky ligands that promote coupling of less hindered primary amines and prevent diarylation.[7]
Secondary Amines RuPhos, SPhosDesigned for coupling sterically demanding secondary amines.[2][7]
Amides, Carbamates, Sulfonamides tBuBrettPhosHighly active ligand for coupling weakly nucleophilic amides.[7]
Heterocyclic Amines DavePhos, tBuXPhosEffective for a range of N-heterocyclic nucleophiles.[7]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido intermediate, which is essential for the subsequent reductive elimination step.

G cluster_0 Key Deprotonation Step [Ar-Pd(L)-X(HNR'R'')]⁺ [Ar-Pd(L)-X(HNR'R'')]⁺ [Ar-Pd(L)-NR'R''] [Ar-Pd(L)-NR'R''] [Ar-Pd(L)-X(HNR'R'')]⁺->[Ar-Pd(L)-NR'R''] + Base - Base-H⁺

Caption: Role of the base in the catalytic cycle.

The choice of base is a balance between reactivity and functional group tolerance.[7]

BasepKaHAdvantagesDisadvantages
NaOtBu ~19High reactivity, allows for lower catalyst loadings and temperatures.[5]Incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[7][15]
LHMDS ~26Strong base, useful for substrates with acidic protons (e.g., free N-H on an indole).[7]Can be sensitive to moisture.
K₃PO₄ / Cs₂CO₃ ~12.3 / ~10.3Milder, compatible with a wider range of functional groups.Often requires higher temperatures and longer reaction times.

Q4: Can I run my reaction open to the air?

A4: No. The active catalytic species, Pd(0), is sensitive to oxidation by atmospheric oxygen, which will deactivate it to Pd(II) and halt the reaction.[15] It is imperative to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Solvents should be properly degassed, and reagents should be handled using standard air-free techniques. The use of air-stable pre-catalysts simplifies handling, but the reaction itself must be maintained under inert conditions.

Standard Protocol for Buchwald-Hartwig Amination of a Halo-pyrrolopyridine

This protocol provides a general starting point for optimization.

Reagents & Equipment:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.2x Pd loading)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-pyrrolopyridine, the palladium pre-catalyst, and the base.

  • If the amine is a solid, add it to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • If the amine is a liquid, add it via syringe to the reaction mixture.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

common side reactions with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively, ensuring the integrity and success of your research.

Introduction to this compound

This compound, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and an iodine atom, makes it a versatile substrate for introducing the 5-(trifluoromethyl)-7-azaindole scaffold into target molecules. This moiety is of significant interest due to its presence in biologically active compounds, including potent fibroblast growth factor receptor (FGFR) inhibitors.[1] The electron-deficient nature of the pyridine ring and the presence of the N-H proton on the pyrrole ring, however, can lead to a specific set of side reactions during cross-coupling chemistry. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed explanation of the potential cause and actionable steps to mitigate the issue.

Issue 1: My Suzuki-Miyaura coupling reaction is producing a significant amount of a homocoupled byproduct of my boronic acid.

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid. However, I am observing a significant peak in my LC-MS corresponding to the dimer of my boronic acid. What is causing this, and how can I prevent it?

Answer:

Causality: The formation of a homocoupled boronic acid byproduct is a common side reaction in Suzuki-Miyaura couplings. This typically occurs through a competing catalytic cycle that is often promoted by the presence of oxygen. Oxygen can facilitate the oxidation of the palladium(0) catalyst, leading to a pathway that favors the coupling of two boronic acid molecules.

Troubleshooting Protocol:

  • Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Reagent Purity: Use high-purity boronic acid and ensure your base is anhydrous. The presence of impurities can sometimes accelerate side reactions.

  • Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, consider using more specialized catalysts or ligands that are known to suppress homocoupling. For instance, bulky electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Workflow for Mitigating Homocoupling:

Caption: Troubleshooting workflow for homocoupling in Suzuki-Miyaura reactions.

Issue 2: I am observing a significant amount of the dehalogenated starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, in my reaction mixture.

Question: During my cross-coupling reaction (Suzuki, Sonogashira, or Heck), I am seeing a substantial amount of a byproduct with the mass of the starting material minus iodine. What is happening?

Answer:

Causality: The formation of the dehalogenated (or hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate, formed after oxidative addition of the aryl iodide to the palladium(0) catalyst, undergoes a reaction that replaces the halogen with a hydrogen atom before the desired coupling partner can transmetalate. This can be caused by various hydrogen sources in the reaction mixture, such as water, alcohols (if used as solvents), or even the amine base in some cases.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dry your starting materials and base if necessary.

  • Choice of Base: Some bases are more prone to acting as hydrogen donors. Consider switching to a non-protic base if you suspect it might be the source of the dehalogenation.

  • Reaction Time: Monitor your reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times can sometimes lead to increased dehalogenation.

  • Catalyst System: The choice of ligand can influence the rate of reductive elimination versus other pathways. Experimenting with different phosphine ligands might reduce the extent of dehalogenation.

Issue 3: My Buchwald-Hartwig amination is giving me a complex mixture of products, including what appears to be N-arylated starting material.

Question: I am trying to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is messy. I suspect the N-H on the pyrrole ring is interfering. How can I achieve a selective C-N coupling?

Answer:

Causality: The N-H proton of the 7-azaindole ring is acidic and can participate in side reactions, particularly under the basic conditions of many cross-coupling reactions.[2] This can lead to several complications:

  • Catalyst Inhibition: The deprotonated 7-azaindole can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2]

  • N-Arylation: The deprotonated nitrogen can act as a nucleophile, leading to N-arylation. This can occur with the starting aryl halide or the desired product. While C-N bond formation is the goal of the Buchwald-Hartwig amination, competitive N-arylation at the azaindole nitrogen can lead to undesired byproducts.[3]

Troubleshooting Protocol:

  • N-Protection: The most straightforward solution is to protect the N-H group of the 7-azaindole ring before performing the cross-coupling reaction. Common protecting groups for indoles and azaindoles include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple alkyl or benzyl group. The choice of protecting group will depend on the stability required for your reaction conditions and the ease of deprotection later in your synthetic sequence. In some cases, N-protected substrates give higher yields in cross-coupling reactions.[4][5]

  • Ligand and Base Selection: For unprotected 7-azaindoles, specialized conditions have been developed. The use of specific palladium precatalysts and strong, non-nucleophilic bases like LiHMDS can sometimes allow for selective cross-coupling of the halo-7-azaindole in the presence of the unprotected N-H.[3]

Illustrative Reaction Pathways:

G cluster_0 Desired C-N Coupling cluster_1 Competing N-Arylation A 3-Iodo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine C Oxidative Addition A->C B Pd(0) B->C D Organo-Pd(II) Intermediate C->D F C-N Reductive Elimination D->F J N-Arylation D->J E Amine E->F G Desired Product F->G H Deprotonated 7-Azaindole H->J I Organo-Pd(II) Intermediate I->J K N-Arylated Byproduct J->K

Caption: Competing pathways in Buchwald-Hartwig amination of 3-Iodo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group under typical cross-coupling conditions?

A1: The trifluoromethyl (CF₃) group is generally very stable under the conditions used for most palladium-catalyzed cross-coupling reactions. It is metabolically stable and resistant to many chemical transformations.[6] The C-F bonds are strong, and the CF₃ group is not typically prone to degradation under the thermal and basic conditions of Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Q2: Does the trifluoromethyl group affect the reactivity of the 3-iodo position?

A2: Yes, the trifluoromethyl group is strongly electron-withdrawing. This property can influence the electronic nature of the entire 7-azaindole ring system. An electron-withdrawing group on the pyridine ring can make the C-I bond more susceptible to oxidative addition to the palladium(0) catalyst, potentially accelerating the rate of cross-coupling reactions.

Q3: Are there any specific storage recommendations for this compound?

A3: While specific stability data is not extensively published, as a general precaution for iodo-substituted heterocyclic compounds, it is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent potential degradation over time, especially if exposed to light or air.

Q4: Can I use copper catalysis for reactions with this compound?

A4: Copper-catalyzed reactions, such as the Sonogashira coupling (often in conjunction with palladium) and Chan-Lam N-arylation, are viable options for functionalizing 7-azaindoles. However, be mindful that copper can also catalyze the N-arylation of the pyrrole nitrogen, similar to palladium.[7] Therefore, N-protection might still be a necessary consideration depending on the specific reaction and desired outcome.

Summary of Common Side Reactions and Mitigation Strategies

Side Reaction Common Cause(s) Recommended Solution(s) Relevant Reaction(s)
Homocoupling Presence of oxygen; impurities in reagents.Thoroughly degas the reaction mixture; maintain an inert atmosphere; use high-purity reagents.Suzuki-Miyaura
Dehalogenation Presence of protic impurities (e.g., water, alcohols); certain bases.Use anhydrous solvents and reagents; choose a non-protic base; minimize reaction time.Suzuki, Sonogashira, Heck, Buchwald-Hartwig
N-Arylation Deprotonation of the 7-azaindole N-H under basic conditions.Protect the N-H group (e.g., with Boc, SEM); use specialized catalyst/base systems for unprotected substrates.Buchwald-Hartwig, Suzuki-Miyaura
Catalyst Inhibition Coordination of the deprotonated 7-azaindole to the palladium center.N-protection of the 7-azaindole.All palladium-catalyzed reactions

References

Technical Support Center: Preventing Deiodination of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on a critical challenge in modern synthetic chemistry: the prevention of deiodination in cross-coupling reactions involving 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is structured to provide actionable, in-depth troubleshooting advice, moving beyond simple protocols to explain the underlying chemical principles. As your partners in research, we aim to empower you with the knowledge to overcome this synthetic hurdle efficiently.

The Challenge: Understanding and Identifying Deiodination

This compound, a 7-azaindole derivative, is a valuable building block in pharmaceutical research. However, its electron-deficient nature, stemming from the trifluoromethyl group and the pyridine nitrogen, renders the C-I bond susceptible to cleavage during palladium-catalyzed cross-coupling reactions. This leads to a common and frustrating side reaction: deiodination (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[1]

Why is this a problem?

  • Reduced Yield: Your starting material is consumed in an unproductive pathway, lowering the overall yield of your desired coupled product.

  • Complicated Purification: The deiodinated byproduct often has similar chromatographic properties to the starting material and the product, making isolation difficult.

  • Inaccurate Stoichiometry: Formation of the byproduct can complicate reaction monitoring and lead to incorrect assumptions about conversion rates.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to the loss of iodine and the gain of a proton. Is this deiodination?

A1: Yes, this is the classic signature of deiodination. The most likely mechanism involves the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[1] This can then react with your aryl-palladium intermediate to reductively eliminate the deiodinated arene. The source of the hydride can be trace water, the solvent (especially alcohols), or even the base itself.

Q2: My Suzuki-Miyaura coupling is plagued by deiodination. What are the first parameters I should adjust?

A2: For Suzuki-Miyaura reactions with this electron-deficient substrate, the primary suspects for promoting deiodination are:

  • High Temperature: Can accelerate undesired side reactions.

  • Strong, Aqueous Bases: Can provide a source of protons and promote the formation of Pd-H species.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and influencing the rates of the desired catalytic steps versus side reactions.

Q3: Is Sonogashira coupling a better alternative to avoid this issue?

A3: Not necessarily. While the reaction conditions differ, Sonogashira couplings can also suffer from deiodination, particularly with sensitive substrates like 7-azaindole derivatives.[2][3][4][5] The amine base and potential for side reactions with the alkyne coupling partner require careful optimization. A systematic approach, as outlined in our troubleshooting guide, is recommended for any cross-coupling reaction with this substrate.

Troubleshooting Guide: A Mechanistic Approach to Suppressing Deiodination

The key to preventing deiodination is to kinetically favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway. This can be achieved by carefully tuning the reaction parameters.

Figure 1: Competing catalytic cycles. Our goal is to accelerate the desired cycle (blue) and suppress the deiodination side-pathway (red).

The Power of the Ligand: Steric and Electronic Tuning

The ligand is arguably the most critical variable in controlling deiodination. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often the solution.

Rationale:

  • Steric Bulk: Promotes the formation of monoligated, coordinatively unsaturated palladium species, which can accelerate both oxidative addition and reductive elimination.[6]

  • Electron-Richness: Increases the electron density on the palladium center, which can facilitate oxidative addition and stabilize the catalyst.[6]

Recommended Protocol: Ligand Screening

  • Setup: In an array of reaction vials under an inert atmosphere, combine this compound (1 equiv.), your coupling partner (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2-3 equiv.) in an anhydrous aprotic solvent (e.g., dioxane or toluene).

  • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.

  • Execution: Stir the reactions at a moderate temperature (e.g., 80 °C) and monitor by LC-MS or HPLC.

  • Analysis: Quantify the ratio of desired product to the deiodinated byproduct (Ar-H).

Table 1: Recommended Ligands and Catalysts for Screening

Catalyst SystemLigand TypeRationale & Key Features
XPhos or SPhos with Pd₂(dba)₃ or Pd(OAc)₂Bulky BiarylphosphineHighly versatile and effective for coupling challenging heteroaryl halides; promotes efficient reductive elimination.[7][8][9]
PEPPSI™-IPr Pd(II)-NHC PrecatalystAir and moisture stable, often highly active for a broad range of cross-couplings, including those with electron-deficient substrates.[10][11]
PdCl₂(dppf) Bidentate PhosphineA common starting point, though may require more optimization. The larger bite angle can sometimes suppress side reactions.
Base and Solvent: Minimizing Proton Sources

The choice of base and solvent is crucial, as they are often the source of the protons that lead to deiodination.

Rationale:

  • Weaker, Non-nucleophilic Bases: Bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can generate Pd-H species.[1]

  • Anhydrous, Aprotic Solvents: Solvents like dioxane, THF, or toluene are generally superior to protic solvents (e.g., alcohols) or those containing significant amounts of water.[1]

Recommended Protocol: Base and Solvent Optimization

  • Setup: Using the optimal catalyst/ligand system from the previous screen, prepare a new set of parallel reactions.

  • Variable Introduction: To each vial, add a different combination of base and anhydrous solvent.

  • Execution: Run the reactions under the previously determined best temperature and monitor for product formation and deiodination.

Table 2: Base and Solvent Combinations for Evaluation

Base (equiv.)SolventRationale
K₃PO₄ (3.0)TolueneA robust, mildly basic system.
K₂CO₃ (3.0)DioxaneA common and effective combination for many Suzuki couplings.
CsF (2.0)THFA milder fluoride source that can be effective and minimize side reactions.
Temperature and Reaction Time: The Kinetic Control

Often, deiodination has a different activation energy than the desired coupling reaction.

Rationale:

  • Lower Temperatures: Running the reaction at the lowest effective temperature can often disfavor the deiodination pathway. It's better to react for a longer time at a lower temperature than quickly at a high temperature.

  • Reaction Monitoring: Avoid unnecessarily long reaction times. Once the starting material is consumed, quench the reaction to prevent slow degradation or byproduct formation.

Recommended Protocol: Temperature Optimization

  • Setup: Using the best conditions identified so far, set up three identical reactions.

  • Temperature Gradient: Run the reactions at different temperatures (e.g., 50 °C, 70 °C, 90 °C).

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) and analyze by HPLC to determine the rates of both product formation and deiodination.

  • Analysis: Identify the temperature that provides the best balance of reaction rate and selectivity.

G Start High Deiodination Observed Step1 Optimize Ligand & Catalyst System Start->Step1 Step2 Screen Anhydrous Base & Solvent Step1->Step2 Select best performer Step3 Lower Temperature & Monitor Time Step2->Step3 Select best performer End Minimized Deiodination, High Yield Step3->End

Figure 2: A systematic troubleshooting workflow for mitigating deiodination.

Analytical Confirmation

To effectively troubleshoot, you must be able to accurately quantify the extent of deiodination.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress. Develop a method that resolves the starting material, product, and the deiodinated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of the peaks in your chromatogram by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the final product and quantify the level of the deiodinated impurity in the isolated material.[12]

By adopting a systematic and mechanistically informed approach, the challenge of deiodination in the cross-coupling of this compound can be effectively overcome, leading to higher yields and cleaner reaction profiles.

References

catalyst and ligand selection for Suzuki coupling of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. The unique electronic and structural characteristics of this 7-azaindole derivative—namely, the presence of an acidic N-H proton, an electron-withdrawing trifluoromethyl group, and the pyridine nitrogen—present specific challenges that require careful consideration in catalyst and ligand selection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges stem from the substrate's inherent properties:

  • Acidic N-H Group: The pyrrole N-H can be deprotonated by the base, potentially leading to catalyst inhibition or deactivation.[1][2] The resulting anion can coordinate to the palladium center, hindering the catalytic cycle.[1]

  • Electron-Deficient Heterocycle: The trifluoromethyl group and the pyridine nitrogen withdraw electron density from the aromatic system. While this can facilitate the initial oxidative addition step with the aryl iodide, it can also increase the susceptibility to certain side reactions.[3]

  • Potential for Side Reactions: Dehalogenation (replacement of iodine with hydrogen) and protodeboronation of the boronic acid partner are common side reactions that can significantly lower the yield of the desired product.[3][4][5]

Q2: Which palladium source is recommended for this coupling?

A2: While various Pd(0) and Pd(II) sources can be effective, modern palladium precatalysts are often preferred for their air and moisture stability, as well as their efficiency in generating the active Pd(0) species. Good starting points include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires an accompanying ligand.[6][7]

  • Pd(OAc)₂ (Palladium(II) Acetate): A Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[8]

  • Buchwald Precatalysts (e.g., XPhos Pd G2/G3): These are highly active palladacycle precatalysts that are particularly effective for challenging substrates, including heteroaryl halides.[1][5][9] They often provide higher yields and shorter reaction times.

Q3: How do I select the appropriate ligand?

A3: Ligand selection is critical for a successful Suzuki coupling. For this electron-deficient and potentially coordinating substrate, bulky, electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium center, promote the reductive elimination step, and can suppress side reactions.[3][10] Recommended ligands include:

  • Buchwald-type biarylphosphine ligands: SPhos and XPhos are excellent choices for coupling heteroaryl halides and have been shown to be effective for 7-azaindole derivatives.[7][10][11]

  • N-Heterocyclic Carbenes (NHCs): Ligands like PEPPSI-iPr can also be highly effective, particularly for sterically hindered or electron-deficient substrates.[4]

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to facilitate transmetalation.[8][12][13][14][15][16] For this compound, the choice of base is a delicate balance. A base that is too strong can deprotonate the N-H group and inhibit the catalyst, while a base that is too weak may result in a sluggish reaction.

  • Inorganic bases are generally preferred over organic bases for this type of substrate.[14][17]

  • Potassium Phosphate (K₃PO₄): Often an excellent choice for N-H containing heterocycles as it is effective in promoting the reaction while being mild enough to minimize N-H deprotonation-related side reactions.[1][10][11]

  • Carbonates (e.g., Cs₂CO₃, K₂CO₃): Cesium carbonate is highly soluble and effective, often leading to high yields.[6][7] Potassium carbonate is a more economical alternative.[6][17]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][12][13][18][19]

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (Ar-I) TM_ready Ar-Pd(II)L₂(OR) OA_complex->TM_ready Ligand Exchange (Base, e.g., OH⁻) TM_complex Ar-Pd(II)L₂(Ar') TM_ready->TM_complex Transmetalation (Ar'-B(OH)₂) TM_complex->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') TM_complex->Product ArI 3-Iodo-7-azaindole ArI->OA_complex ArB Ar'-B(OH)₂ ArB->TM_ready caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Starting Conditions

For researchers beginning their investigation, the following table provides a validated starting point for the Suzuki coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (1-3 mol%)Highly active precatalyst, effective for heteroaryl halides.[1][5]
Ligand XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligand that promotes reductive elimination and minimizes side reactions.[10]
Base K₃PO₄ (2-3 equivalents)Effective base for N-H containing substrates, minimizing catalyst inhibition.[1][11]
Solvent 1,4-Dioxane/Water (e.g., 4:1) or Toluene/WaterAprotic organic solvent with water to solubilize the base and facilitate the reaction.[1][6]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and boronic acid.[20]

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This section addresses common problems in a question-and-answer format.

Troubleshooting cluster_low_yield Low Yield Solutions cluster_dehalogenation Dehalogenation Solutions cluster_boronic_decomp Boronic Acid Decomposition Solutions cluster_incomplete_conv Incomplete Conversion Solutions start Initial Observation low_yield Low or No Yield What are the symptoms? start->low_yield dehalogenation Dehalogenation Product Observed How to suppress it? start->dehalogenation boronic_decomp Boronic Acid Decomposition What are the signs? start->boronic_decomp incomplete_conv Incomplete Conversion What to try next? start->incomplete_conv ly_sol1 Increase Catalyst Loading low_yield->ly_sol1 ly_sol2 Screen Different Ligands (e.g., SPhos, RuPhos) low_yield->ly_sol2 ly_sol3 Increase Temperature low_yield->ly_sol3 ly_sol4 Ensure Rigorous Inert Atmosphere low_yield->ly_sol4 dh_sol1 Use Milder Base (e.g., K₂CO₃) dehalogenation->dh_sol1 dh_sol2 Use Aprotic Solvents (avoid alcohols) dehalogenation->dh_sol2 dh_sol3 Use N-Protected Substrate dehalogenation->dh_sol3 dh_sol4 Lower Reaction Temperature dehalogenation->dh_sol4 bd_sol1 Use Boronic Ester (e.g., pinacol ester) boronic_decomp->bd_sol1 bd_sol2 Use Fresh Boronic Acid boronic_decomp->bd_sol2 bd_sol3 Shorter Reaction Time boronic_decomp->bd_sol3 ic_sol1 Increase Reaction Time incomplete_conv->ic_sol1 ic_sol2 Increase Equivalents of Boronic Acid incomplete_conv->ic_sol2 ic_sol3 Screen Different Solvents incomplete_conv->ic_sol3 caption Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Problem 1: Low to no yield of the desired product.

  • Potential Cause: Inactive catalyst or inhibition. The N-H group of the 7-azaindole can coordinate to the palladium center, effectively poisoning the catalyst.[1]

  • Troubleshooting Steps:

    • Switch to a More Robust Catalyst System: Employ a modern Buchwald precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich ligand like XPhos or SPhos. These systems are often more resistant to inhibition.[1][10]

    • Optimize the Base: If using a strong base like an alkoxide, switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[11][14]

    • Protect the N-H Group: As a last resort, protection of the pyrrole nitrogen with a group like BOC or SEM can prevent catalyst coordination and suppress side reactions.[2][3] However, this adds extra steps to the synthesis.

    • Ensure Rigorous Inert Conditions: Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is run under a positive pressure of nitrogen or argon.[20]

Problem 2: Significant formation of a dehalogenated byproduct (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine).

  • Potential Cause: Formation of a palladium-hydride (Pd-H) species, which can lead to reductive dehalogenation of the starting material.[4] This is a known issue with electron-deficient N-heterocyclic halides.[3][5]

  • Troubleshooting Steps:

    • Choice of Solvent: Avoid using alcohol-based solvents, which can be a source of hydrides. Switch to aprotic solvents like dioxane or toluene.[3][4]

    • Base Selection: Use a non-hydroxide, non-alkoxide base. Finely powdered K₃PO₄ or K₂CO₃ are good alternatives.

    • Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[3]

    • Temperature Control: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.

Problem 3: Incomplete conversion of the starting 3-iodo-7-azaindole.

  • Potential Cause: The reaction may be too slow due to suboptimal conditions, or the boronic acid coupling partner may be decomposing over the course of the reaction (protodeboronation).[21]

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine if it is simply sluggish.

    • Increase Equivalents of Boronic Acid: If protodeboronation is suspected, increasing the equivalents of the boronic acid (from 1.2 to 1.5-2.0 eq.) can help drive the reaction to completion.

    • Use a Boronic Ester: Boronic acid pinacol esters are often more stable towards protodeboronation and can be used as an alternative to the free boronic acid.[21]

    • Check Boronic Acid Quality: Ensure the boronic acid is fresh and pure, as decomposition can occur during storage.

Experimental Protocol Example

This protocol is a starting point and may require optimization for specific boronic acid partners.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

By understanding the underlying principles of the Suzuki-Miyaura reaction and anticipating the specific challenges posed by this compound, researchers can effectively troubleshoot and optimize this crucial transformation.

References

Technical Support Center: Strategies for Improving the Solubility of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this particular class of compounds. As a senior application scientist, my goal is to provide you with both the theoretical understanding and practical, field-proven methodologies to overcome these obstacles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this specific chemical scaffold.

Q1: Why are my this compound derivatives exhibiting poor aqueous solubility?

A: The limited aqueous solubility of this scaffold is not surprising and can be attributed to a combination of its structural features. Understanding these contributions is the first step in designing an effective solubilization strategy.

  • The Aromatic Core: The fused 1H-pyrrolo[2,3-b]pyridine ring system is a large, relatively rigid, and hydrophobic structure. Aromatic systems tend to stack in a crystalline lattice, which requires significant energy to break apart during dissolution.

  • The Trifluoromethyl (-CF3) Group: This group is highly lipophilic and electron-withdrawing. The presence of fluorine atoms can increase lipophilicity and facilitate membrane permeability, but often at the cost of aqueous solubility.[1][2][3] The -CF3 group significantly contributes to the molecule's overall hydrophobicity.

  • The Iodo (-I) Group: The iodine atom is large and polarizable, which further increases the molecular weight and lipophilicity of the compound. While it can participate in halogen bonding, an interaction that can be exploited in crystal engineering, it generally contributes to lower solubility in water.[4][5][6] The halogens are typically more soluble in organic solvents than in water.[7]

Q2: What are the initial, straightforward methods I should attempt to solubilize my compound for a simple in vitro assay?

A: For initial screening and non-cellular assays, the primary goal is to get the compound into a solution that is compatible with your experimental system. The most common and direct approach is the use of co-solvents.

  • Start with a strong organic solvent: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules.

  • Perform serial dilutions: Dilute this stock solution into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low enough (typically <1%, often <0.1%) to not interfere with the biological assay.

  • Watch for precipitation: When diluting, observe the solution carefully for any signs of the compound crashing out (cloudiness, precipitate). If this occurs, you may need to lower the final concentration of your compound or explore more advanced methods described in the troubleshooting guides below.

Q3: How can I quickly determine if my compound's solubility is pH-dependent?

A: The 1H-pyrrolo[2,3-b]pyridine core contains a pyridine nitrogen, which is basic and can be protonated. This ionization can significantly increase aqueous solubility.

A simple test involves preparing your compound in three different aqueous buffers:

  • Acidic: pH 4.0-5.0 (e.g., acetate buffer)

  • Neutral: pH 7.0-7.4 (e.g., phosphate or HEPES buffer)

  • Basic: pH 9.0-10.0 (e.g., carbonate-bicarbonate buffer)

Add a small, consistent amount of your solid compound to each buffer, vortex or sonicate, and visually inspect for solubility. If the compound dissolves more readily in the acidic buffer, its solubility is pH-dependent. This indicates that pH modification is a viable strategy. The nitrogen atoms in heterocycles can influence the electron density and polarity, which affects how these molecules interact with other substances and can enhance solubility in polar solvents.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, systematic approaches to resolving persistent solubility issues.

Guide 1: Systematic Co-Solvent Screening

The Problem: Your compound precipitates out of solution even when using a small percentage of DMSO in your aqueous buffer.

The Strategy: The principle of co-solvency involves reducing the polarity of the water-based solvent system to a point where the hydrophobic compound can remain dissolved.[9][10][11] By systematically screening different co-solvents, you can identify a system that provides the best balance of solubilizing power and biological compatibility.

G cluster_0 Preparation cluster_1 Screening cluster_2 Optimization A Prepare 10mM Stock in 100% DMSO B Test Dilution in Aqueous Buffer (e.g., to 100µM, 1% DMSO final) A->B C Precipitation Observed? B->C D Try Alternative Co-solvents: - Ethanol - Propylene Glycol (PG) - Polyethylene Glycol 400 (PEG400) C->D Yes F Identify Optimal System C->F No E Test Ternary Systems: - Buffer + DMSO + PEG400 - Buffer + Ethanol + PG D->E E->F

Caption: A systematic workflow for co-solvent optimization.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% of a primary organic solvent (DMSO is standard) to a concentration of 10-20 mM.

  • Select Co-solvents for Screening: Choose a panel of pharmaceutically acceptable co-solvents.[9][12]

  • Prepare Dilutions: In a clear microplate or glass vials, add your aqueous buffer. Then, add the co-solvent to be tested to a desired final concentration (e.g., 1%, 2%, 5%). Finally, spike in the drug stock solution to the target final concentration.

  • Equilibrate and Observe: Mix the solutions well (vortex) and let them equilibrate at the desired temperature for 1-2 hours. Visually inspect for any signs of precipitation against a dark background. You can also measure turbidity using a plate reader at ~600 nm.

  • Analyze: Identify the co-solvent or co-solvent blend that maintains the compound's solubility at the highest concentration with the lowest percentage of organic solvent.

Co-SolventPolarityCommon UseBiocompatibility Notes
DMSO Polar AproticPrimary stock solutionsCan be toxic to some cells at >0.5%
Ethanol Polar ProticSecondary co-solventGenerally well-tolerated at low %
Propylene Glycol Polar ProticFormulation vehicleCan increase viscosity
PEG 400 Polar ProticSolubilizer, vehicleLow toxicity, widely used
Glycerin Polar ProticVehicle, viscosity enhancerHigh viscosity, very low toxicity
Guide 2: Advanced Formulation Strategies

When co-solvents are insufficient or not suitable for the experimental system (e.g., in vivo studies), more advanced formulation techniques are required. These methods aim to alter the physical state of the compound to enhance its aqueous solubility.

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[13][14] They can encapsulate hydrophobic drug molecules, like your pyrrolopyridine derivative, forming an inclusion complex.[15][16] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[17]

G cluster_0 Cyclodextrin Complexation cluster_1 Result CD Drug Drug CD_Complex_CD Drug_in_Complex Drug Insoluble Hydrophobic Drug (Insoluble) Soluble Drug-CD Complex (Soluble) Insoluble->Soluble + Cyclodextrin

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[14]

  • Determine Molar Ratio: Start with a 1:1 molar ratio of your compound to the cyclodextrin.

  • Kneading Method:

    • Accurately weigh the compound and cyclodextrin.

    • Place the powders in a mortar. Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) to form a thick paste.

    • Knead the paste vigorously with a pestle for 30-60 minutes.

    • Dry the resulting solid under vacuum to remove the solvent.

    • The resulting powder is the drug-cyclodextrin complex, which should be tested for solubility in your aqueous buffer.

  • Solvent Evaporation Method:

    • Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol or ethanol).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting thin film is the complex. Reconstitute this film in your desired aqueous buffer.

The Principle: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic polymer matrix.[18][19] This formulation prevents the drug from forming a highly stable (and thus poorly soluble) crystalline lattice.[20] By trapping the drug in a high-energy amorphous state, its dissolution in water is significantly enhanced.[21][22]

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion A1 A2 B1 A3 B2 A4 B3 B4 D1 A4->D1 + Hydrophilic Polymer (e.g., PVP, PEG) C1 C2 C3 C4 P1 P2 P3 P4 P5 P6 P7 P8 P9 P10 D2 D3

Caption: Transformation from an ordered crystal to a disordered amorphous dispersion.

  • Select a Carrier: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Choose a Solvent: Select a volatile organic solvent that can dissolve both your compound and the chosen polymer (e.g., methanol, ethanol, or acetone).

  • Dissolve Components: Prepare a solution containing both the drug and the polymer at a specific ratio (e.g., 1:1, 1:5, 1:10 by weight). Ensure everything is fully dissolved.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator to form a thin film on the flask.

  • Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent.

  • Collect and Analyze: Scrape the solid dispersion from the flask. This material can then be tested for its dissolution rate and solubility in your aqueous medium.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This 7-azaindole derivative is a valuable building block in medicinal chemistry, but its unique substitution pattern presents significant challenges related to steric hindrance and electronic effects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you successfully manage these challenges in your synthetic endeavors.

Understanding the Challenge: The Dual Nature of the Substituents

The primary difficulty in performing cross-coupling reactions with this compound stems from the interplay between its substituents. The iodine at the C-3 position is the reactive handle for common palladium-catalyzed reactions. However, the trifluoromethyl (CF₃) group at the C-5 position, while not directly adjacent, exerts a powerful influence.

  • Steric Hindrance: The trifluoromethyl group is sterically demanding, with a size comparable to an isopropyl group.[1] This bulk can impede the approach of the palladium catalyst to the C-3 iodo group, making the crucial oxidative addition step of the catalytic cycle more difficult.

  • Electronic Effects: The CF₃ group is strongly electron-withdrawing, which deactivates the entire heterocyclic ring system towards oxidative addition.[2][3] This electronic deactivation exacerbates the steric challenge.

The combination of these factors often leads to sluggish or failed reactions when using standard cross-coupling conditions. The key to success lies in selecting a catalytic system specifically designed to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is not working. What is the most likely cause?

A1: The most common reason for failure is an inadequate catalyst system that cannot overcome the combined steric and electronic barriers of the substrate. Standard catalysts like Pd(PPh₃)₄ often fail. The oxidative addition of the palladium(0) complex to the sterically hindered and electron-deficient C-I bond is likely the rate-limiting step. You need a more reactive catalyst, which is typically achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at oxidative addition.[4][5]

Q2: I am observing significant amounts of starting material decomposition or side products in my Sonogashira coupling. What can I do?

A2: Decomposition can be a sign of excessively high reaction temperatures required to force a sluggish reaction to proceed. Side products, particularly the homocoupling of your alkyne (Glaser coupling), are common in Sonogashira reactions, especially when the desired cross-coupling is slow.[6] To mitigate this, consider switching to a copper-free Sonogashira protocol. This eliminates the primary pathway for Glaser homocoupling.[6][7] Additionally, using a more active palladium catalyst with a bulky ligand can accelerate the desired cross-coupling, allowing you to use milder reaction temperatures and shorter reaction times, which will also reduce decomposition and side reactions.

Q3: In my Buchwald-Hartwig amination, I am getting low yields. Should I increase the temperature?

A3: While increasing the temperature can sometimes improve reaction rates, it can also lead to catalyst decomposition and unwanted side reactions. Before resorting to higher temperatures, it is more effective to optimize the ligand and base combination. For sterically hindered aryl halides, bulky biarylphosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step.[5][8] The choice of base is also critical; a stronger, non-nucleophilic base like LiHMDS or K₃PO₄ is often more effective than weaker bases in these challenging couplings.[9]

Q4: Is N-H protection of the pyrrole nitrogen necessary for these coupling reactions?

A4: While not always strictly necessary, N-H protection can be highly beneficial. The pyrrole N-H is acidic and can interact with the base or the catalyst, potentially leading to side reactions or catalyst inhibition.[10] Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can improve solubility and prevent these unwanted interactions, often leading to cleaner reactions and higher yields. However, some modern catalyst systems have shown excellent performance with unprotected halo-7-azaindoles.[10][11] The decision to protect should be made on a case-by-case basis, considering the specific reaction conditions and coupling partners.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using this compound in cross-coupling reactions.

Symptom Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inefficient Catalyst: The Pd(0) active species is not forming or is not reactive enough for the sterically hindered substrate.[8][12] 2. Poor Ligand Choice: Standard ligands (e.g., PPh₃) are not bulky enough to promote oxidative addition.[4][5] 3. Incorrect Base: The base may be too weak to facilitate the transmetalation (Suzuki) or deprotonation (Sonogashira, Buchwald-Hartwig) steps effectively.1. Switch to a Palladium Precatalyst: Use an air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which reliably generates the active Pd(0) species in situ. 2. Employ Bulky, Electron-Rich Ligands: Use biaryl monophosphine ligands such as XPhos, SPhos, or RuPhos. These stabilize the active catalyst and accelerate key steps.[4][5] 3. Optimize the Base: For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider stronger bases like LHMDS or K₃PO₄.
Formation of Homocoupled Products 1. Glaser Coupling (Sonogashira): The copper co-catalyst is promoting the dimerization of the terminal alkyne. 2. Boronic Acid Homocoupling (Suzuki): This can occur at high temperatures or with certain catalyst systems.1. Use a Copper-Free Sonogashira Protocol: This is the most effective way to eliminate Glaser coupling.[6][7] 2. Lower Reaction Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature. 3. Careful Control of Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess.
Decomposition of Starting Material or Product 1. High Reaction Temperature: The required harsh conditions are degrading the sensitive heterocyclic core. 2. Oxygen Sensitivity: The active Pd(0) catalyst can be deactivated by oxygen, leading to the formation of palladium black and cessation of the catalytic cycle.1. Improve Catalyst Activity: As with low conversion, a more active catalyst (precatalyst + bulky ligand) will allow for lower reaction temperatures. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Hydrodeiodination (Loss of Iodine) 1. Presence of Protic Impurities: Water or other protic species can lead to protodeboronation in Suzuki reactions, which can be followed by side reactions.[13] 2. β-Hydride Elimination Pathway: This can be a competing pathway, especially with certain ligands and substrates.1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. 2. Ligand Selection: Certain bulky ligands are known to suppress side reactions like β-hydride elimination.[14][15]

Key Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for overcoming the steric challenges associated with this compound.

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling

This protocol utilizes a palladium precatalyst and a bulky biarylphosphine ligand, which is a proven system for coupling sterically demanding substrates.[12][16]

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add 3-iodo-5-(CF3)-azaindole (1.0 eq.), Boronic Acid/Ester (1.2 eq.), and K3PO4 (2.0 eq.) to flask B Add XPhos Pd G3 Precatalyst (2 mol%) and XPhos Ligand (4 mol%) A->B Add catalyst C Add degassed solvent (e.g., Dioxane/H2O 10:1) B->C Add solvent D Heat mixture to 80-110 °C C->D Start heating E Monitor reaction by TLC/LC-MS D->E During reaction F Cool to RT, dilute with EtOAc E->F Reaction complete G Wash with H2O and brine F->G H Dry over Na2SO4, concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for a sterically hindered Suzuki coupling.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq.) and additional XPhos ligand (0.04 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to prevent the formation of Glaser homocoupling byproducts, a common issue with slow-reacting substrates.[6]

Diagram of the Catalytic Cycle

Sonogashira_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (Ar-I) Ar-Pd(II)-Alkyne(L) Ar-Pd(II)-Alkyne(L) Ar-Pd(II)-I(L)->Ar-Pd(II)-Alkyne(L) Alkyne Coordination & Deprotonation (Base) Ar-Pd(II)-Alkyne(L)->Pd(0)L Product (Ar-Alkyne) Product (Ar-Alkyne) Ar-Pd(II)-Alkyne(L)->Product (Ar-Alkyne) Reductive Elimination

Caption: Simplified copper-free Sonogashira catalytic cycle.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq.).

  • Reaction: Heat the mixture to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography.

Protocol 3: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol is tailored for the C-N coupling of challenging, electron-deficient heterocyclic halides. The use of a specialized ligand and a strong base is crucial.[8][9]

Logical Relationship Diagram

Buchwald_Hartwig_Logic Start Start: Couple Ar-I with Amine Ligand Use Bulky, Electron-Rich Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) Start->Ligand promotes Oxidative Addition Catalyst Use Pd Precatalyst (e.g., RuPhos Pd G3) Start->Catalyst ensures active Pd(0) formation Base Use Strong, Non-nucleophilic Base (e.g., LHMDS, K3PO4) Start->Base facilitates Amine Coordination Result Successful C-N Bond Formation Ligand->Result Catalyst->Result Base->Result

Caption: Key components for a successful Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox, add this compound (1.0 eq.), the amine (1.2 eq.), a strong base such as lithium bis(trimethylsilyl)amide (LHMDS, 1.5 eq.), the RuPhos Pd G3 precatalyst (0.02 eq.), and RuPhos ligand (0.04 eq.) to a vial.

  • Solvent Addition: Add a dry, degassed solvent like toluene or THF.

  • Reaction: Seal the vial and heat the reaction mixture to 90-110 °C.

  • Monitoring: Monitor for completion by LC-MS.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.

References

Technical Support Center: Navigating the Buchwald-Hartwig Amination of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the C-N cross-coupling of amines to pyrrolopyridine scaffolds. Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic motifs in medicinal chemistry, but their successful functionalization via Buchwald-Hartwig amination can be challenging, particularly when dealing with amines of low nucleophilicity or significant steric bulk.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, helping you to optimize your reaction conditions and achieve your desired synthetic outcomes.

Understanding the Core Challenge: Pyrrolopyridine Reactivity

The inherent chemical nature of the pyrrolopyridine core presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of nitrogen atoms in both the pyrrole and pyridine rings can lead to catalyst inhibition through coordination with the palladium center.[1] This is particularly problematic when the pyrrolopyridine substrate also contains other coordinating functional groups. Furthermore, the electronic properties of the specific pyrrolopyridine isomer and its substituents can significantly influence the reactivity of the C-X bond (where X is typically a halide or triflate) in the crucial oxidative addition step of the catalytic cycle.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when performing Buchwald-Hartwig aminations on pyrrolopyridine substrates, especially with challenging amines.

Q1: My reaction shows no or very low conversion, even after extended reaction times. What are the likely causes?

A1: Low or no conversion in the Buchwald-Hartwig amination of pyrrolopyridines can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Inhibition: The nitrogen atoms of the pyrrolopyridine ring system can coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle.[1] If your pyrrolopyridine has an unprotected N-H on the pyrrole ring, this is a very likely culprit.

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reagents or a poor inert atmosphere can lead to catalyst oxidation and deactivation. Using a pre-formed, air-stable precatalyst can often provide more consistent results.[2]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For challenging substrates like pyrrolopyridines and less reactive amines, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) or N-heterocyclic carbenes (NHCs) are often required.[3][4][5]

  • Insufficient Temperature: While high temperatures can sometimes lead to side reactions, some challenging couplings require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[1]

Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halide with a hydrogen atom). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is often competitive with the desired C-N bond formation.[6]

  • Optimize the Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation.[6] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[6]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions. If possible, try running the reaction at a lower temperature for a longer period.[6]

  • Ligand Screening: The choice of ligand can significantly influence the rate of hydrodehalogenation versus amination. Experiment with different classes of ligands to find one that favors the desired pathway.[6]

Q3: My amine is sterically hindered, and the reaction is very sluggish. What modifications should I consider?

A3: Sterically hindered amines are notoriously difficult coupling partners due to the steric clash during the coordination to the palladium center and subsequent reductive elimination.[7]

  • Bulky Ligands are Key: To couple a sterically hindered amine, you often need a very bulky ligand on the palladium catalyst. The steric bulk of the ligand helps to promote the reductive elimination step, which is often the rate-limiting step with hindered substrates.[5][8] Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos) or bulky NHC ligands.[2][8]

  • Higher Catalyst Loading: For particularly challenging couplings, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a reasonable reaction rate.

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and an appropriate solvent is critical. For hindered amines, a strong base like LiHMDS or NaOtBu in a non-polar, aprotic solvent like toluene or dioxane is a good starting point.[6][9]

Q4: I am working with an electron-deficient amine (e.g., a weakly basic aniline or a heteroarylamine), and the yields are poor. How can I improve the outcome?

A4: Electron-deficient amines are less nucleophilic, which can slow down the reaction and lead to incomplete conversion.

  • Stronger Base: A stronger base is often required to deprotonate the less acidic N-H bond of an electron-deficient amine, thereby increasing its nucleophilicity. NaOtBu or K₃PO₄ are commonly used.[10]

  • Electron-Rich Ligands: Employing a more electron-donating ligand can enhance the electron density at the palladium center, which can facilitate the oxidative addition step and promote the overall catalytic cycle.

  • Higher Temperatures: These reactions often require higher temperatures to overcome the activation energy barrier associated with the less reactive amine.

Troubleshooting Guide: A Step-by-Step Approach

When faced with a low-yielding or failed Buchwald-Hartwig amination of a pyrrolopyridine, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.

G cluster_0 Initial Reaction Failure cluster_1 Primary Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting cluster_4 Successful Reaction start Low or No Product Formation check_reagents Verify Reagent Quality & Purity start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK check_nh Pyrrolopyridine N-H Protected? check_inert->check_nh Atmosphere OK screen_ligand Screen Bulky/Electron-Rich Ligands (e.g., XPhos, RuPhos, NHCs) check_nh->screen_ligand N-H Protected check_nh->screen_ligand screen_base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) screen_ligand->screen_base Iterate success Reaction Optimized screen_ligand->success Improvement Observed screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent Iterate screen_base->success Improvement Observed screen_temp Vary Temperature (e.g., 80-120 °C) screen_solvent->screen_temp Iterate screen_solvent->success Improvement Observed precatalyst Switch to a Pre-catalyst (e.g., XPhos Pd G3) screen_temp->precatalyst Still Low Yield screen_temp->success Improvement Observed halogen_exchange Consider Halogen Exchange on Substrate (Cl -> Br or I) precatalyst->halogen_exchange No Improvement precatalyst->success Improvement Observed halogen_exchange->success Improvement Observed

Caption: A decision tree for troubleshooting common issues.

Data Summary: Recommended Starting Conditions for Challenging Amines

The following table provides recommended starting points for the optimization of Buchwald-Hartwig amination with challenging amines on a generic halo-pyrrolopyridine substrate.

ParameterSterically Hindered AmineElectron-Deficient Amine
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, RuPhos, t-BuXPhosSPhos, Xantphos
Pd/Ligand Ratio 1:1.2 to 1:21:1.2 to 1:2
Catalyst Loading 2-5 mol%1-3 mol%
Base NaOtBu, LiHMDSK₃PO₄, Cs₂CO₃
Solvent Toluene, DioxaneDioxane, Toluene, t-BuOH
Temperature 90-110 °C100-120 °C

Detailed Experimental Protocol: Amination of a Chloro-pyrrolopyridine with a Sterically Hindered Secondary Amine

This protocol provides a robust starting point for the coupling of a challenging sterically hindered secondary amine with a chloro-pyrrolopyridine substrate.

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[11] For challenging substrates, the use of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.[5]

Materials:

  • N-protected Chloro-pyrrolopyridine (1.0 equiv)

  • Sterically Hindered Secondary Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the N-protected chloro-pyrrolopyridine, XPhos Pd G3 precatalyst, and sodium tert-butoxide to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the sterically hindered secondary amine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Component Selection:

  • N-Protected Substrate: Protecting the pyrrole N-H is critical to prevent catalyst inhibition.[1]

  • XPhos Pd G3 Precatalyst: This air-stable precatalyst ensures a reliable generation of the active Pd(0) species and provides the bulky, electron-rich XPhos ligand necessary for coupling hindered substrates.[2]

  • Sodium tert-butoxide: A strong base is required to deprotonate the secondary amine, and its non-nucleophilic, hindered nature is well-suited for this transformation.[6]

  • Toluene: A common, effective, and relatively non-polar solvent for Buchwald-Hartwig aminations.[9]

By understanding the underlying challenges and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rates in the Buchwald-Hartwig amination of pyrrolopyridines with a wide range of amines.

References

Technical Support Center: Scaling Up the Synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate. We will delve into the synthetic strategy, provide a detailed, scalable protocol, and offer comprehensive troubleshooting advice to ensure a successful and efficient synthesis campaign.

Introduction

This compound, a derivative of 7-azaindole, is a critical building block in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and binding affinity, while the iodo group provides a versatile handle for further functionalization through cross-coupling reactions. However, the electron-withdrawing nature of the trifluoromethyl group can deactivate the heterocyclic core, presenting unique challenges for electrophilic substitution reactions like iodination, especially during scale-up. This guide will address these challenges head-on, providing practical, field-proven insights.

Synthetic Pathway Overview

The most direct and scalable approach to this compound is the regioselective iodination of the readily available 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key to a successful synthesis lies in controlling the regioselectivity of the iodination to favor the C3 position and in developing a robust workup and purification procedure suitable for larger quantities.

Synthesis_Pathway start 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine product This compound start->product C3-Iodination reagent Iodinating Reagent (e.g., NIS) reagent->product

Caption: Synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective iodinating reagent for this synthesis?

A1: For the C3-iodination of the electron-deficient 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, N-Iodosuccinimide (NIS) is the reagent of choice.[1][2] It is a solid, easy to handle on a large scale, and generally provides high regioselectivity for the 3-position of the 7-azaindole core, especially when activated with an acid catalyst.[3][4]

Q2: Is N-protection of the pyrrole nitrogen necessary?

A2: While N-protection can be employed to enhance regioselectivity in some cases, for the direct C3-iodination of many 7-azaindoles, it is often not required.[5] The inherent nucleophilicity of the C3 position is typically sufficient to direct the iodination. For this specific substrate, starting with the unprotected pyrrole simplifies the synthetic route by avoiding protection and deprotection steps, which is advantageous for scale-up.

Q3: What are the primary challenges when scaling up this iodination?

A3: The main challenges include:

  • Reaction exotherm: Iodination reactions can be exothermic. Careful temperature control is crucial to prevent side reactions and ensure safety.

  • Solid handling: Both the starting material and NIS are solids, requiring efficient stirring to maintain a homogeneous reaction mixture.

  • Product precipitation: The product may precipitate during the reaction or workup, which can affect stirring and require specific handling procedures.

  • Purification: Removing unreacted starting material, succinimide byproduct, and any di-iodinated species can be challenging at a larger scale.

Q4: What are the expected side products?

A4: The most common side product is the 2,3-diiodo derivative, which can form if an excess of the iodinating reagent is used or if the reaction temperature is too high.[4] Traces of unreacted starting material may also be present.

Scalable Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (for 10g scale)Molar Eq.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine187-23-5188.1310.0 g1.0
N-Iodosuccinimide (NIS)516-12-1224.9812.5 g1.05
Trifluoroacetic Acid (TFA)76-05-1114.020.45 mL0.1
Dichloromethane (DCM)75-09-284.93200 mL-
Saturated Sodium Thiosulfate Solution7772-98-7158.11100 mL-
Saturated Sodium Bicarbonate Solution144-55-884.01100 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.3710 g-
Ethanol (for recrystallization)64-17-546.07As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (10.0 g, 53.1 mmol).

  • Dissolution: Add dichloromethane (200 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve N-Iodosuccinimide (12.5 g, 55.8 mmol, 1.05 eq.) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Catalyst Addition: Add trifluoroacetic acid (0.45 mL, 5.8 mmol, 0.1 eq.) dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated sodium thiosulfate solution (100 mL) to the cold reaction mixture. Stir for 15 minutes.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[6]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Troubleshooting Guide

Troubleshooting cluster_start Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Reagent Activity Poor Solubility Low Temperature start->cause1 side_product Formation of Di-iodinated Product cause2 Excess NIS High Temperature Long Reaction Time side_product->cause2 purification_issue Difficulty in Purification/Crystallization cause3 Oiling Out Impure Crude Material Incorrect Solvent purification_issue->cause3 solution1 Check NIS quality Increase solvent volume Allow to warm to RT slowly Increase TFA catalyst cause1->solution1 solution2 Use 1.0-1.05 eq. of NIS Maintain T < 5°C Monitor reaction closely cause2->solution2 solution3 Use co-solvent system Pre-purify via flash chromatography Screen for optimal recrystallization solvent cause3->solution3

Caption: Troubleshooting workflow for the synthesis.

Issue 1: Low Yield or Incomplete Reaction

  • Potential Cause: The electron-withdrawing trifluoromethyl group deactivates the ring, making the reaction sluggish.[7]

  • Solution:

    • Reagent Quality: Ensure the NIS is of high purity and has been stored properly to avoid decomposition.

    • Temperature: While starting at a low temperature is crucial to control selectivity, if the reaction stalls, allow it to slowly warm to room temperature and monitor closely.

    • Catalyst Loading: A slight increase in the catalytic amount of TFA (e.g., to 0.2 equivalents) can enhance the electrophilicity of the iodine source.[3]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, as confirmed by monitoring.

Issue 2: Formation of Di-iodinated Side Product

  • Potential Cause: Over-iodination can occur if there is an excess of NIS or if the reaction temperature is not well-controlled.

  • Solution:

    • Stoichiometry: Use a precise amount of NIS, typically between 1.0 and 1.05 equivalents.

    • Temperature Control: Maintain a consistently low temperature (0-5 °C) during the addition of NIS and for the initial phase of the reaction.

    • Slow Addition: Add the NIS solution slowly and sub-surface to avoid localized high concentrations of the reagent.

Issue 3: Difficulty in Purification and Crystallization

  • Potential Cause: The crude product may contain impurities that inhibit crystallization, or the chosen solvent may not be optimal.

  • Solution:

    • Solvent Screening: If ethanol does not provide satisfactory results, a systematic solvent screening for recrystallization is recommended. Consider solvent systems like ethyl acetate/hexanes or isopropanol.[6][8]

    • Pre-purification: For particularly impure batches, a quick filtration through a plug of silica gel with a non-polar eluent can remove baseline impurities before recrystallization.

    • Seeding: If you have a pure crystal of the product, seeding the supersaturated solution can initiate crystallization.

Safety Considerations for Scale-Up

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling dichloromethane and trifluoroacetic acid.

  • Exotherm Control: Be prepared for a potential exotherm during the addition of NIS and TFA. Ensure a reliable cooling bath is in place and monitor the internal temperature closely.

  • Quenching: The quenching step with sodium thiosulfate is important to neutralize any remaining iodine and should be performed carefully.

References

Technical Support Guide: Stability and Storage of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting protocols for the handling, storage, and stability of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1142192-57-1). This molecule is a critical heterocyclic building block, particularly valuable in medicinal chemistry for the development of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR)[1]. Proper handling is paramount to ensure its integrity and achieve reproducible results in downstream applications.

Section 1: Core Storage and Handling Recommendations

The stability of this compound is influenced by temperature, atmosphere, and light. The primary points of potential degradation are the photosensitive carbon-iodine bond and the electron-rich pyrrolo[2,3-b]pyridine (7-azaindole) core, which is susceptible to oxidation.

Recommended Storage Conditions

For optimal long-term stability, adherence to the following conditions is critical. These recommendations are synthesized from safety data sheets of structurally analogous compounds.

ParameterOptimal ConditionAcceptable Short-TermRationale
Temperature 2-8°C [2]Room Temperature (<25°C) for <24hRefrigeration slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen) [2]Tightly Sealed ContainerThe 7-azaindole nucleus can be sensitive to oxidation. An inert atmosphere prevents this and degradation from atmospheric moisture.
Light Amber Vial / In the Dark Opaque Secondary ContainerThe Carbon-Iodine bond is labile and can undergo photolytic cleavage upon exposure to UV light, leading to de-iodination and formation of impurities.
Form Solid Anhydrous Solvent SolutionStoring as a solid minimizes solvent-mediated degradation. If a stock solution is required, use an anhydrous aprotic solvent and store under the same conditions.
Safe Handling Protocol

Adherence to good laboratory practice is essential.

  • Engineering Controls : Handle the compound in a well-ventilated area, such as a chemical fume hood[3].

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves[4][5].

  • Dispensing : When weighing, avoid creating dust[2]. If preparing solutions, add the solid to the solvent.

  • Inert Atmosphere Handling : For maximum stability, especially before use in sensitive cross-coupling reactions, handle the solid inside a glovebox or use standard Schlenk line techniques to backfill the vial with an inert gas.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A: Visual inspection is the first indicator. A change in color from off-white/pale yellow to brown or dark tan suggests potential decomposition, likely due to oxidation or photodegradation. On an analytical level, degradation would appear as new spots on a Thin-Layer Chromatography (TLC) plate or additional peaks during High-Performance Liquid Chromatography (HPLC) analysis.

Q2: Is the trifluoromethyl (CF₃) group a point of instability?

A: No. The CF₃ group is exceptionally stable due to the strength of the carbon-fluorine bond[6][7]. It is chemically and thermally robust and enhances the metabolic stability of molecules it's incorporated into[7][8]. The points of instability on this molecule are the C-I bond and the heterocyclic ring system.

Q3: I left the vial on the bench for a weekend. Is it still usable?

A: The compound is chemically stable at standard room temperature for short periods. However, prolonged exposure to light and air are the main concerns. If the vial was sealed and protected from direct light, the material is likely still viable. We strongly recommend performing a quick purity check (see Protocol A) before using it in a critical reaction.

Q4: What solvents should I use to make a stock solution for storage?

A: If a stock solution is necessary, use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Ensure the solvent is high-purity and degassed to remove oxygen. Store the solution under the same recommended conditions as the solid (2-8°C, inert atmosphere, dark). Avoid protic solvents like methanol for long-term storage, as they can potentially participate in degradation pathways.

Q5: The Safety Data Sheet (SDS) lists several hazards. What are the key takeaways?

A: Based on data for analogous compounds, this class of molecule may be harmful if swallowed or comes in contact with skin, and can cause serious eye irritation[4]. Always handle with appropriate PPE and avoid inhalation of dust or direct contact with skin and eyes[2][9].

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation.

Problem: Failure or low yield in a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This is the most common issue arising from compound instability, as the integrity of the C-I bond is essential for these transformations.

troubleshooting_workflow start Reaction Failure / Low Yield check_purity Step 1: Assess Purity of Starting Material (See Protocol A: TLC Check) start->check_purity purity_result Is the material pure? check_purity->purity_result degraded Result: Compound Degraded (Multiple spots on TLC) purity_result->degraded No pure Result: Compound is Pure purity_result->pure Yes action_degraded Action: Purify by column chromatography or acquire fresh material. degraded->action_degraded troubleshoot_reaction Step 2: Troubleshoot Reaction Conditions pure->troubleshoot_reaction conditions Check: - Catalyst activity - Solvent quality (anhydrous?) - Base integrity - Reaction temperature & time troubleshoot_reaction->conditions

Caption: Troubleshooting workflow for reaction failure.

Section 4: Experimental Protocols

Protocol A: Purity Assessment by Thin-Layer Chromatography (TLC)

This is a rapid and effective method to check for degradation.

  • Preparation : Dissolve a small amount (~1 mg) of the solid in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate).

  • Spotting : Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution : Develop the plate in a TLC chamber using a non-polar solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v).

  • Visualization : Visualize the plate under a UV lamp (254 nm). The compound should appear as a single, well-defined spot.

  • Interpretation : The appearance of multiple spots, streaking, or significant material remaining at the baseline indicates the presence of impurities or degradation products.

Protocol B: Recommended Aliquoting Procedure for Long-Term Storage

To prevent contamination and degradation of the bulk supply, aliquot the material upon receipt.

  • Preparation : Place the sealed stock vial and several smaller amber glass vials with screw caps into a desiccator and allow them to come to room temperature to prevent moisture condensation.

  • Inert Environment : Perform the aliquoting inside a glovebox or on a bench with a steady stream of inert gas (argon or nitrogen) flowing into the stock vial.

  • Dispensing : Quickly weigh the desired amount of solid into each smaller vial.

  • Sealing : Tightly cap each vial. For extra protection, wrap the cap threads with Parafilm®.

  • Storage : Place the newly created aliquots and the main stock vial back into refrigerated storage (2-8°C). Use one aliquot per experiment to protect the integrity of the main stock.

Section 5: Chemical Stability Profile & Degradation Pathways

Understanding the molecule's structure provides insight into its stability.

  • The Pyrrolo[2,3-b]pyridine Core: This 7-azaindole scaffold is an electron-rich aromatic system. While generally stable, it can be susceptible to strong oxidizing agents.

  • The Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ moiety deactivates the pyridine ring towards electrophilic attack, which can enhance overall stability compared to the unsubstituted parent heterocycle[6].

  • The Carbon-Iodine Bond: This is the most significant liability. The C-I bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage by light (photolysis) or transition metal catalysts, leading to the formation of the de-iodinated compound, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Caption: Potential degradation pathways of the title compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure due to its isosteric relationship with indole and its presence in numerous biologically active molecules.[1][2] The functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. The choice of the halide at the 3-position, a common site for diversification, significantly impacts the reactivity and, consequently, the efficiency of these synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its bromo-analogue, supported by fundamental mechanistic principles and experimental data from closely related systems, to inform strategic decisions in synthetic route design.

The Decisive Role of the Halogen: A Mechanistic Perspective

The enhanced reactivity of aryl and heteroaryl iodides over their corresponding bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[3][4] This reactivity trend, I > Br > Cl , is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to cleavage during the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the heteroaryl halide to a low-valent palladium(0) catalyst.[5][6][7]

The lower bond strength of the C-I bond translates to a lower activation energy for the oxidative addition step, leading to faster reaction rates and often allowing for the use of milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[8]

cluster_0 Oxidative Addition Pd(0)L2 Pd(0)L₂ Transition_State [Ar--Pd(II)--X]L₂‡ Pd(0)L2->Transition_State + Ar-X start Reactants (Pd(0) + Ar-X) Ar-X Ar-X (I or Br) Oxidative_Adduct Ar-Pd(II)(X)L₂ Transition_State->Oxidative_Adduct end Product (Oxidative Adduct) ts_i TS (Ar-I) start->ts_i ΔG‡ (I) ts_br TS (Ar-Br) start->ts_br ΔG‡ (Br) ts_i->end ts_br->end

Figure 1: Simplified energy profile for the oxidative addition of an aryl iodide versus an aryl bromide to a Pd(0) complex. The lower activation energy (ΔG‡) for the C-I bond cleavage leads to a faster reaction rate.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for 3-iodo- and 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are not extensively documented, we can infer their relative performance based on data from analogous 7-azaindole systems and related heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. For a substrate like 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, successful coupling with an arylboronic acid would likely require a robust catalyst system, such as one employing a biarylphosphine ligand (e.g., XPhos), and potentially elevated temperatures.[9] In contrast, the iodo-analogue is expected to undergo the same transformation under significantly milder conditions, potentially with lower catalyst loadings and at lower temperatures, leading to higher yields and cleaner reaction profiles.

FeatureThis compound3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactivity HighModerate
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Conditions Room temperature to moderate heating (e.g., 80 °C)Elevated temperatures (e.g., 100-120 °C)
Catalyst Loading Lower (e.g., 1-5 mol%)Higher (e.g., 2-10 mol%)
Side Reactions Lower propensity for dehalogenationHigher potential for competitive dehalogenation

Table 1: Expected comparative performance in Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety. The reactivity of iodo-substituted heterocycles in this reaction is well-documented, often proceeding efficiently under standard Pd/Cu-catalyzed conditions.[10][11][12] While bromo-7-azaindoles can also participate in Sonogashira couplings, they generally demand more forcing conditions, and the iodo-derivative would be the substrate of choice for this transformation, especially for sensitive or complex alkynes.

Sonogashira_Workflow cluster_conditions Reaction Conditions Azaindole 3-Halo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine (X = I or Br) Product 3-Alkynyl-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Azaindole->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Catalyst->Product Base Amine Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product

Figure 2: General workflow for the Sonogashira coupling of 3-halo-7-azaindoles. The iodo-derivative is expected to provide higher yields under milder conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[13][14] Studies on the amination of unprotected halo-7-azaindoles have demonstrated that bromo- and even chloro-derivatives can be effective coupling partners when used with specialized palladium precatalysts and bulky biarylphosphine ligands.[1][2][15] However, these reactions often require rigorously inert conditions and carefully optimized catalyst systems. The iodo-analogue would be expected to react more readily, potentially allowing for a wider range of amine coupling partners and less stringent reaction conditions.

FeatureThis compound3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactivity HighModerate
Catalyst System Broader range of Pd/ligand combinationsOften requires specialized systems (e.g., RuPhos, XPhos)[1][2]
Base Milder bases may be sufficientStronger, non-nucleophilic bases typically required (e.g., NaOtBu, LHMDS)
Reaction Time Generally shorterMay require longer reaction times
Functional Group Tolerance Potentially broader due to milder conditionsGood, but highly dependent on the catalyst system

Table 2: Expected comparative performance in Buchwald-Hartwig amination.

Experimental Protocols: Representative Methodologies

The following protocols are adapted from literature procedures for cross-coupling reactions on analogous 7-azaindole systems and serve as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling (Illustrative)

Objective: To couple a 3-halo-7-azaindole with an arylboronic acid.

  • Reaction Setup: To a flame-dried reaction vessel, add the 3-halo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for the iodo-compound; XPhos Pd G3, 2 mol% for the bromo-compound), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (e.g., 80 °C for the iodo-compound; 110 °C for the bromo-compound) and monitor by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Illustrative)

Objective: To couple a 3-halo-7-azaindole with an amine.

  • Reaction Setup: In a glovebox, charge a reaction tube with the 3-halo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the corresponding biarylphosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the amine (1.2 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-100 °C) for the specified time, monitoring for completion.

  • Workup and Purification: After cooling, quench the reaction carefully, dilute with a suitable solvent, and filter through a pad of celite. Wash the filtrate with water, dry the organic phase, and concentrate. Purify the residue by flash chromatography.[2]

Conclusion and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a critical decision in the design of synthetic routes.

  • This compound is the superior substrate in terms of reactivity. It is the recommended choice for:

    • Maximizing yields and minimizing reaction times.

    • Employing milder reaction conditions to accommodate sensitive functional groups.

    • Reactions that are inherently challenging, such as those with sterically hindered or electronically deactivated coupling partners.

    • Initial exploration of novel couplings where a high success rate is desired.

  • 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a viable and often more cost-effective alternative. It is suitable for:

    • Large-scale syntheses where the cost of the starting material is a significant factor.

    • Well-established and robust cross-coupling reactions where optimized conditions for aryl bromides are known.

    • Stepwise functionalization of di-halogenated precursors, where the differential reactivity of bromo and iodo groups can be exploited for selective transformations.[8]

Ultimately, the selection of the halide should be based on a careful consideration of the specific synthetic challenge, balancing the higher intrinsic reactivity of the iodo-compound against the potential economic advantages of the bromo-analogue.

References

Reactivity Showdown: A Comparative Guide to Iodo- vs. Bromo-Pyrrolopyridines in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine (or azaindole) scaffold is a privileged core in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its functionalization is critical for modulating pharmacological properties, and the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the preeminent tool for forging essential carbon-carbon bonds.[1][2][3][4][5] However, the efficiency of this reaction is profoundly influenced by the choice of the halide on the pyrrolopyridine core.

This guide provides an in-depth comparison of the performance of iodo- and bromo-pyrrolopyridines in Suzuki coupling. We will dissect the mechanistic underpinnings of their reactivity, present comparative data, and offer detailed protocols to empower you, the synthetic chemist, to make strategic, evidence-based decisions for your discovery programs.

The Decisive Step: Understanding Halide Reactivity through the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a Palladium catalyst. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6] The crucial difference in reactivity between iodo- and bromo-pyrrolopyridines originates in the very first step: Oxidative Addition .

This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond.[7] The reactivity trend for halides in this step is directly correlated with the carbon-halogen bond dissociation energy:

I > Br > Cl >> F [8][9]

The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bond. Consequently, it is cleaved more readily by the Palladium catalyst, initiating the catalytic cycle under much milder conditions.[8][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) RATE DETERMINING STEP I >> Br Transmetalation_Complex R-Pd(II)L2-R' Oxidative_Addition->Transmetalation_Complex Transmetalation (R'-B(OR)2 + Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Performance Face-Off: Iodo- vs. Bromo-Pyrrolopyridines

The inherent difference in the C-X bond strength translates directly into tangible differences in reaction parameters and outcomes. While both halides are effective coupling partners, the iodo-analogs offer a significant kinetic advantage.

FeatureBromo-PyrrolopyridineIodo-PyrrolopyridineJustification & Field Insights
Relative Reactivity Good to Very GoodExcellent The lower bond dissociation energy of the C-I bond leads to faster oxidative addition, making iodo-substrates intrinsically more reactive.[8][10]
Typical Temperature 80 - 120 °CRoom Temp to 80 °CIodo-pyrrolopyridines can often be coupled at lower temperatures, preserving thermally sensitive functional groups elsewhere in the molecule.[8]
Typical Reaction Time 4 - 24 hours0.5 - 12 hours The faster kinetics associated with iodo-substrates dramatically shorten reaction times, increasing throughput.
Catalyst Loading 1 - 5 mol%0.5 - 2 mol% Due to their high reactivity, iodo-pyrrolopyridines can frequently achieve full conversion with lower catalyst loadings, reducing costs and residual metal contamination.
Ligand Choice Often requires electron-rich, bulky phosphines (e.g., XPhos, SPhos) to promote the challenging oxidative addition.[2][11]More tolerant; can often be successful with standard ligands like PPh₃ or proceed even under ligand-free conditions in some cases.[12]
Cost & Availability Generally lower cost and more commercially available.Higher cost and less catalog availability.This is a critical logistical consideration. Bromo-derivatives are often the pragmatic choice for large-scale synthesis and initial route-scouting.

Field-Proven Methodologies: Experimental Protocols

The following protocols are representative examples designed to highlight the typical differences in reaction conditions. Chemists should always perform their own optimization.

Protocol 1: Suzuki Coupling of a Bromo-Pyrrolopyridine (Representative)

This protocol employs slightly more forcing conditions typical for a less reactive aryl bromide.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)[13]

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Iodo-Pyrrolopyridine (Representative)

This protocol leverages the higher reactivity of the aryl iodide, allowing for milder conditions.

Materials:

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1 equiv.)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 1.5 mol%)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add the 5-iodo-1H-pyrrolo[2,3-b]pyridine, arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol, followed by the 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow start Start reagents Combine Pyrrolopyridine Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Target Temperature (Iodo: Lower, Bromo: Higher) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Strategic Recommendations: Choosing Your Halide

The choice between an iodo- and bromo-pyrrolopyridine is not merely a tactical decision but a strategic one, balancing chemical reactivity with practical constraints.

  • Choose Iodo-Pyrrolopyridines for:

    • Maximum Reactivity & Speed: When time is critical and high throughput is desired.

    • Sensitive Substrates: The milder conditions (lower temperatures) are ideal for complex molecules with delicate functional groups that might not tolerate the harsher conditions required for bromides.

    • Late-Stage Functionalization: In the final steps of a synthesis, where reliability and high yields are paramount to avoid sacrificing valuable advanced intermediates.

    • Difficult Couplings: When coupling sterically hindered partners or electron-rich boronic acids that are prone to protodeboronation.

  • Choose Bromo-Pyrrolopyridines for:

    • Cost-Effectiveness & Scale-Up: When material cost is a primary driver, especially for large-scale campaigns. Bromo-aromatics are almost invariably cheaper and more readily available.

    • Robust Substrates: When the molecule can withstand higher temperatures (≥90 °C) and longer reaction times without degradation.

    • Initial Route Scouting: Their lower cost makes them an excellent starting point for developing and optimizing a new synthetic route.

Decision_Tree start Select Halogen for Pyrrolopyridine Suzuki Coupling q1 Is the substrate sensitive or is it a late-stage synthesis? start->q1 q2 Is cost or material availability the primary constraint? q1->q2 No use_iodo Use Iodo-Pyrrolopyridine (Milder Conditions, Higher Reactivity) q1->use_iodo Yes q2->use_iodo No (Prioritize Efficiency) use_bromo Use Bromo-Pyrrolopyridine (Cost-Effective, More Forcing Conditions) q2->use_bromo Yes

Caption: Decision logic for selecting the optimal halide.

References

Navigating FGFR Inhibitor Synthesis: A Comparative Guide to Alternatives for a Key 7-Azaindole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) have emerged as a pivotal class of therapeutics. Central to the architecture of many potent FGFR inhibitors is the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. The specific intermediate, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has become a cornerstone in the synthesis of numerous clinical candidates. However, challenges in its availability, cost, and the constant drive for novel intellectual property and improved synthetic efficiency necessitate an exploration of viable alternatives.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies for the construction of FGFR inhibitors. We will delve into modifications of the 7-azaindole core synthesis, circumventing the need for the pre-functionalized iodo-intermediate, and explore entirely different heterocyclic scaffolds that have demonstrated potent FGFR inhibition. This analysis is supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a practical and objective resource for navigating this critical aspect of medicinal chemistry.

The Central Role of the 7-Azaindole Scaffold

The 7-azaindole core is highly valued in kinase inhibitor design due to its ability to act as a bioisostere of indole, offering unique hydrogen bonding capabilities through the pyridine nitrogen and the pyrrole N-H group. This often translates to favorable interactions within the ATP-binding pocket of kinases like FGFR. The trifluoromethyl group at the 5-position is a common feature, often contributing to enhanced potency and metabolic stability. The C3 position is a key vector for introducing substituents that target the solvent-front region of the kinase, making the C3-halogenated derivatives valuable synthetic precursors.

Part 1: Alternative Strategies for the 7-Azaindole Core

Instead of relying on a pre-formed 3-iodo-5-(trifluoromethyl)-7-azaindole, alternative strategies involve building the functionalized core from more readily available starting materials. This approach offers greater flexibility in substituent placement and can be more cost-effective.

Synthesis from Substituted Pyridines: A Bottom-Up Approach

A common and versatile strategy is the construction of the 7-azaindole ring system from appropriately substituted aminopyridines. This typically involves the formation of the pyrrole ring through cyclization reactions.

Key Synthetic Transformations:

  • Sonogashira Coupling followed by Cyclization: This powerful method involves the palladium-catalyzed coupling of a terminal alkyne with a halo-aminopyridine, followed by an intramolecular cyclization to form the pyrrole ring. The choice of starting halopyridine (iodo-, bromo-, or chloro-) significantly impacts the reaction conditions. Generally, iodides are the most reactive, followed by bromides, and then chlorides, which often require more specialized catalysts and harsher conditions.[1][2]

  • Suzuki-Miyaura Coupling: This reaction can be employed to introduce aryl or other substituents at various positions on the azaindole nucleus. For instance, starting with a di-halogenated pyridine allows for sequential, site-selective couplings.[3][4][5]

Illustrative Workflow: Sonogashira Coupling Approach

start 2-Amino-3-halo-5-(trifluoromethyl)pyridine intermediate 3-Alkynyl-2-aminopyridine Derivative start->intermediate Sonogashira Coupling alkyne Terminal Alkyne (R-C≡C-H) alkyne->intermediate reagents1 Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et3N) product 3-Substituted-5-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine intermediate->product Intramolecular Cyclization reagents2 Cyclization Conditions (e.g., Base, Heat, or Acid catalysis)

Caption: Sonogashira coupling workflow for 7-azaindole synthesis.

Experimental Data Summary: Halogen Reactivity in Cross-Coupling

Starting MaterialHalogenTypical Catalyst LoadingReaction TemperatureRelative Reaction RateReference
2-Amino-3-iodo pyridineIodoLow (e.g., 1-5 mol%)Room Temp to ModerateHigh[1]
2-Amino-3-bromo pyridineBromoModerate (e.g., 5-10 mol%)Moderate to HighMedium[2]
2-Amino-3-chloro pyridineChloroHigh / Specialized LigandsHighLow[4]

This table illustrates that while iodo-derivatives are highly reactive, the use of more stable and often cheaper bromo- or chloro-pyridines is a viable alternative, albeit with adjustments to the catalytic system and reaction conditions.

Direct C-H Functionalization

Emerging techniques in C-H activation offer a more atom-economical approach to functionalizing the 7-azaindole core. While still an evolving area, direct C3-arylation or alkylation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine would completely bypass the need for a halogenated intermediate. These methods often require specific directing groups and optimized catalytic systems.

Part 2: Alternative Heterocyclic Scaffolds

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with improved properties. Several alternative heterocyclic cores have been successfully employed in the design of potent FGFR inhibitors.

The Indazole Scaffold

Indazole-based compounds have been extensively explored as kinase inhibitors. The 1H-indazol-3-amine scaffold, in particular, has proven to be an effective hinge-binding motif for FGFR.[6]

Synthetic Approach: The Jacobson Indazole Synthesis

A common route to the indazole core involves the cyclization of o-hydrazinobenzoic acids or related precursors. For FGFR inhibitors, a key intermediate is often a substituted 1H-indazole-4-carboxylic acid.[6][7]

Illustrative Workflow: Synthesis of a 6-Aryl-1H-indazole-4-carboxamide FGFR Inhibitor

start Substituted 4-bromo-2-methylaniline intermediate1 Substituted 4-bromo-1-iodo-2-methylbenzene start->intermediate1 Step 1 step1 Diazotization & Iodination intermediate2 Substituted 4-bromo-2-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylbenzene intermediate1->intermediate2 Step 2 step2 Suzuki Coupling (with 2,6-dichloro-3,5-dimethoxyphenylboronic acid) intermediate3 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid intermediate2->intermediate3 Step 3 step3 Cyclization (e.g., with NaN3, then acid) product Final Indazole-based FGFR Inhibitor intermediate3->product Step 4 step4 Amide Coupling (with desired amine)

Caption: Synthetic workflow for an indazole-based FGFR inhibitor.[6]

Experimental Data: Indazole vs. 7-Azaindole Inhibitors

ScaffoldRepresentative CompoundFGFR1 IC50 (nM)Key Synthetic AdvantageKey Synthetic DisadvantageReference
7-Azaindole Compound 4h 7Convergent synthesis via cross-couplingPotential for multiple halogenation sites[8]
Indazole Compound 13a 30.2Established cyclization chemistriesCan require more linear synthetic routes[6]

This comparison highlights that both scaffolds can yield highly potent inhibitors. The choice of scaffold may be influenced by the desired substitution pattern and the availability of starting materials.

The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is another promising scaffold for kinase inhibitors, including those targeting FGFR. Its rigid, planar structure can effectively position substituents for optimal interaction with the kinase active site.[9]

Synthetic Approach: Condensation of Aminopyridazines

The imidazo[1,2-b]pyridazine core is typically synthesized via the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[10] This is a reliable and often high-yielding method for constructing the bicyclic system.

Illustrative Workflow: Synthesis of the Imidazo[1,2-b]pyridazine Core

start1 3-Amino-6-chloropyridazine product 2-Substituted-6-chloroimidazo[1,2-b]pyridazine start1->product start2 α-Bromoketone (R-CO-CH2Br) start2->product reagents Base (e.g., NaHCO3) Solvent (e.g., EtOH)

Caption: General synthesis of the imidazo[1,2-b]pyridazine core.

The resulting 6-chloro-substituted product can then be further functionalized using cross-coupling reactions to introduce a variety of substituents, leading to the final FGFR inhibitor.

Conclusion and Future Perspectives

While this compound remains a valuable and widely used intermediate in the synthesis of FGFR inhibitors, a comprehensive understanding of the available alternatives is crucial for modern drug discovery programs.

Key Takeaways:

  • Alternative 7-Azaindole Synthesis: Building the 7-azaindole core from simpler, substituted pyridines via cross-coupling reactions offers a flexible and potentially more economical alternative to using a pre-functionalized iodo-intermediate. The choice of halogen on the starting pyridine influences the required reaction conditions.

  • Scaffold Hopping: Indazole and imidazo[1,2-b]pyridazine cores represent validated and potent alternatives to the 7-azaindole scaffold. Their distinct synthetic routes provide opportunities for novel intellectual property and may offer advantages in terms of physicochemical properties and synthetic tractability.

  • Strategic Decision-Making: The choice of synthetic route and core scaffold should be guided by a multi-faceted analysis that includes the cost and availability of starting materials, the desired substitution pattern, the scalability of the synthesis, and the intellectual property landscape.

The continued development of novel synthetic methodologies, including C-H activation and photocatalysis, will undoubtedly expand the toolkit available to medicinal chemists, enabling the design and synthesis of next-generation FGFR inhibitors with improved efficacy and safety profiles.

References

A Researcher's Guide to the Validation of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics in oncology has identified protein kinases as critical targets for intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive framework for the validation of a specific subclass, 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, as kinase inhibitors. While specific inhibitory data for this exact iodo-substituted series is emerging, we will draw upon established methodologies and data from closely related analogs to build a robust validation strategy. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental design, and providing a comparative context against established clinical inhibitors.

The Scientific Rationale: Why Target Kinases with Pyrrolo[2,3-b]pyridine Derivatives?

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction in cells. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The 1H-pyrrolo[2,3-b]pyridine core, an analog of indole, serves as an excellent "hinge-binding" motif, anchoring inhibitors to the ATP-binding pocket of many kinases.

The addition of a trifluoromethyl (-CF3) group at the 5-position is a strategic chemical modification. This group can enhance metabolic stability and binding affinity, potentially through interactions with specific amino acid residues in the kinase domain. For instance, studies on related 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives have shown that the trifluoromethyl group can form a hydrogen bond with glycine residues, significantly boosting inhibitory activity against targets like Fibroblast Growth Factor Receptor (FGFR)[1]. The introduction of an iodine atom at the 3-position offers a site for further chemical modification (e.g., through Suzuki or Sonogashira coupling), allowing for the exploration of additional binding interactions and the optimization of selectivity and potency.

The Validation Gauntlet: A Multi-Tiered Approach

Validating a novel kinase inhibitor is a systematic process that moves from broad, high-throughput screening to specific, mechanistic studies in cellular contexts. This tiered approach ensures that resources are focused on the most promising candidates.

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase in a purified system. This is typically achieved through an in vitro kinase assay.

Principle of the Assay: A recombinant kinase, a specific substrate, and ATP are combined. The inhibitor's ability to prevent the kinase from phosphorylating the substrate is measured. The most common methods quantify the amount of ADP produced, as this is directly proportional to kinase activity.

Recommended Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Create a Master Mix containing the 1x Kinase Buffer, ATP at a concentration close to its Km for the target kinase, and the specific substrate.

    • Prepare serial dilutions of the this compound test compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant target kinase (e.g., B-Raf V600E, VEGFR-2) to the desired concentration in 1x Kinase Buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound dilutions. Include "positive control" wells (kinase, no inhibitor) and "blank" wells (no kinase).

    • Add the diluted kinase to all wells except the "blank".

    • Initiate the kinase reaction by adding the Master Mix to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-45 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "blank" wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the "positive control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells, engage its target, and modulate downstream signaling pathways.[3]

Recommended Protocol: Western Blot Analysis of Phosphorylated Substrates

This method directly assesses the phosphorylation status of a kinase's downstream substrate within a cell.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Select a cancer cell line that is known to be dependent on the target kinase (e.g., A375 melanoma cells for B-Raf V600E; Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2).

    • Culture the cells to approximately 80% confluency.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-MEK for B-Raf inhibition, anti-phospho-ERK for VEGFR-2 inhibition).

    • Also, probe a separate membrane (or strip and re-probe the same one) with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, relative to the total substrate, indicates effective target inhibition in a cellular context.

The ultimate goal of a kinase inhibitor in cancer therapy is to halt tumor growth. Cellular proliferation assays measure the compound's ability to inhibit the growth of cancer cells.

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed the target cancer cell line in a 96-well plate at a low density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Detection:

    • Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration compared to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from a dose-response curve.

Comparative Analysis: Benchmarking Against the Gold Standards

To understand the potential of a novel inhibitor, its performance must be compared to existing, well-characterized compounds. Here, we present data for established inhibitors of two key oncogenic kinases: B-Raf (specifically the V600E mutant) and VEGFR-2.

Table 1: Comparative IC50 Values of Established Kinase Inhibitors

InhibitorTarget KinaseTypeBiochemical IC50Reference
Vemurafenib B-Raf V600ESelective31 nM[4]
Dabrafenib B-Raf V600ESelective0.8 nM[5]
Encorafenib B-Raf V600ESelective0.35 nM[6]
Sorafenib VEGFR-2, B-RafMulti-kinase90 nM (VEGFR-2)[4]
Sunitinib VEGFR-2, PDGFRβMulti-kinase80 nM (VEGFR-2)[7]
Apatinib VEGFR-2Selective1 nM[7]
Regorafenib VEGFR-2, B-RafMulti-kinase4.2 nM (VEGFR-2)[7]

Table 2: Reported Activity of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs

The following data for a closely related scaffold demonstrates the potential of this chemical class.

Compound ID (from source)Target KinaseBiochemical IC50Reference
4a FGFR198 nM[1]
4h FGFR17 nM[1]
4h FGFR29 nM[1]
4h FGFR325 nM[1]

This data is presented to illustrate the potential of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. The performance of the 3-iodo derivatives would need to be determined experimentally.[1]

Visualizing the Science: Pathways and Workflows

To better understand the context of kinase inhibition and the experimental processes, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 3-Iodo-5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->BRAF

Caption: A simplified diagram of the RAS/RAF/MEK/ERK signaling pathway.

In_Vitro_Workflow start Start: Reagents reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->reagents reaction Set up Kinase Reaction in 96-well Plate reagents->reaction incubation Incubate (e.g., 30°C, 60 min) reaction->incubation detection Add Detection Reagents (e.g., ADP-Glo™) incubation->detection readout Measure Signal (Luminescence) detection->readout analysis Data Analysis: Calculate % Inhibition & Determine IC50 readout->analysis end End: Potency Determined analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Cell_Based_Workflow culture Culture Target Cell Line treat Treat Cells with Inhibitor Concentrations culture->treat incubate Incubate (e.g., 2-24 hours) treat->incubate prolif Cell Proliferation Assay (e.g., 72 hrs) treat->prolif lyse Lyse Cells & Extract Protein incubate->lyse western Western Blot for Phospho-Substrate & Total Substrate lyse->western analysis_wb Analyze Band Intensity: Confirm Target Engagement western->analysis_wb analysis_prolif Analyze Viability: Determine GI50 prolif->analysis_prolif

Caption: Workflow for cell-based validation of a kinase inhibitor.

Conclusion and Future Directions

The validation of novel kinase inhibitors is a rigorous but essential process in the drug discovery pipeline. The this compound scaffold represents a promising starting point for the development of new anticancer agents. By following a systematic, multi-tiered approach—from initial biochemical screening to comprehensive cellular characterization—researchers can effectively determine the potency, selectivity, and therapeutic potential of these compounds. The comparative data provided for established inhibitors of B-Raf and VEGFR-2 offer a clear benchmark for success. Future work should focus not only on determining the primary kinase targets of this novel series but also on comprehensive kinome screening to understand their selectivity profile, a critical factor in predicting potential off-target effects and therapeutic windows.

References

A Researcher's Guide to Cellular Target Engagement Assays for Pyrrolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the precise validation of a compound's interaction with its intended intracellular target is a cornerstone of successful therapeutic development.[1][2] Pyrrolopyridine scaffolds have emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant therapeutic promise.[3] However, the journey from a promising compound in a biochemical assay to a validated cellularly active agent is fraught with challenges. A critical step in this process is the unequivocal demonstration of target engagement in a physiologically relevant cellular context.[4][5]

This guide provides an in-depth comparison of leading cellular target engagement assays, offering a framework for researchers working with pyrrolopyridine-based kinase inhibitors to make informed decisions. We will delve into the mechanistic underpinnings of each technique, provide field-proven insights into experimental design, and present detailed protocols to ensure robust and reproducible data.

The Imperative of Cellular Target Engagement

Biochemical assays, while invaluable for initial screening and establishing structure-activity relationships (SAR), operate in a simplified, artificial environment.[4] They often fail to recapitulate the complex milieu of a living cell, where factors such as cell permeability, intracellular ATP concentrations, protein-protein interactions, and off-target effects can significantly influence a compound's activity.[6] Consequently, a disconnect between biochemical potency and cellular efficacy is a frequent hurdle in drug development.[7] Cellular target engagement assays bridge this gap by providing direct evidence that a compound reaches and binds to its intended target within the complex environment of an intact cell.[8][9]

For pyrrolopyridine kinase inhibitors, which often target the ATP-binding pocket, understanding their behavior in the presence of millimolar concentrations of endogenous ATP is crucial.[6] Cellular assays are therefore indispensable for validating on-target activity and guiding the optimization of lead compounds.

A Comparative Analysis of Key Cellular Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target, the desired throughput, and the specific questions being addressed. Here, we compare three widely adopted and robust methodologies: the Cellular Thermal Shift Assay (CETSA®), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assays, and the HiBiT Protein Tagging System.

Assay Principle Cellular Thermal Shift Assay (CETSA®) NanoBRET™ Target Engagement Assay HiBiT Protein Tagging System
Measurement Ligand-induced thermal stabilization of the target protein.[10][11]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][12]Luminescence from a complemented NanoBiT® luciferase, where the target is tagged with the small HiBiT peptide.[13][14]
Cellular Context Endogenous or overexpressed target in intact cells or lysates.[15][16]Overexpressed NanoLuc® fusion protein in live cells.[12][17]Endogenously tagged (via CRISPR/Cas9) or overexpressed HiBiT-fusion protein in live cells.[13][18]
Throughput Low to high, depending on the detection method (Western blot vs. plate-based).[7][16]High; readily scalable to 384-well format and beyond.[12]High; suitable for endpoint and kinetic live-cell screening.[13][19]
Key Advantages Label-free for the compound and can be used for endogenous proteins.[20] Provides direct biophysical evidence of binding.Quantitative measurement of compound affinity and residence time in live cells.[12] Broad applicability across the kinome.[12]Enables study of endogenous protein dynamics.[13] Highly sensitive with a large dynamic range.[14][18]
Key Considerations Can be lower throughput with Western blot detection. Optimization of heating conditions is required.[15]Requires generation of a NanoLuc® fusion construct. Dependent on the availability of a suitable fluorescent tracer.Requires CRISPR/Cas9-mediated tagging for endogenous studies. Primarily measures changes in protein abundance (degradation).[13]

In-Depth Look: Methodologies and Experimental Workflows

Cellular Thermal Shift Assay (CETSA®)

The "Why": The Principle of Thermal Stabilization

CETSA is founded on the principle that the binding of a ligand, such as a pyrrolopyridine inhibitor, to its target protein increases the protein's thermal stability.[10][20] When subjected to a heat gradient, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts.[8] By quantifying the amount of soluble target protein remaining at different temperatures, one can infer target engagement.[16]

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture cells expressing the target kinase B 2. Treat cells with pyrrolopyridine compound or vehicle control A->B C 3. Aliquot cell suspension and heat at a range of temperatures B->C D 4. Lyse cells C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble protein fraction) E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA, or MS) F->G

Caption: CETSA experimental workflow.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the concentration-dependent engagement of a pyrrolopyridine compound with its target kinase at a fixed temperature.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and culture overnight. The cell line should express the target kinase at detectable levels.

    • Prepare serial dilutions of the pyrrolopyridine compound in culture medium. Include a vehicle-only control (e.g., DMSO).

    • Aspirate the old medium and add the compound dilutions to the cells. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with PBS and then detach them using a non-enzymatic cell dissociation solution or by scraping.

    • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

    • Perform a freeze-thaw cycle to lyse the cells. This is a critical step to ensure cell lysis without the use of detergents that could interfere with protein aggregation.

  • Heat Challenge:

    • Transfer the cell lysates to PCR tubes or a 96-well PCR plate.

    • Heat all samples at a single, optimized temperature for 3 minutes using a thermal cycler. This temperature should be on the steep part of the melt curve for the target protein, as determined from a preliminary CETSA melt curve experiment.

    • Immediately cool the samples to 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target kinase in the supernatant using a suitable method such as Western blotting, ELISA, or mass spectrometry.

Self-Validation and Interpretation: A successful experiment will show a dose-dependent increase in the amount of soluble target protein in the presence of the pyrrolopyridine inhibitor, indicating thermal stabilization upon binding.

NanoBRET™ Target Engagement Assay

The "Why": Proximity-Based Energy Transfer

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[21] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[22] In the target engagement format, the kinase of interest is fused to the highly bright NanoLuc® luciferase (the donor).[17] A cell-permeable fluorescent tracer, often a derivative of a known kinase inhibitor, binds to the kinase's active site and acts as the energy acceptor.[12] When an unlabeled pyrrolopyridine compound is introduced, it competes with the tracer for binding to the kinase.[23] This displacement increases the distance between the donor and acceptor, leading to a decrease in the BRET signal, which can be quantitatively measured.[12]

Experimental Workflow Diagram

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Detection A 1. Transfect cells with NanoLuc-kinase fusion vector B 2. Seed cells into a multi-well assay plate A->B C 3. Add serially diluted pyrrolopyridine compound B->C D 4. Add NanoBRET tracer C->D E 5. Add Nano-Glo® substrate and extracellular NanoLuc inhibitor D->E F 6. Measure donor (460nm) and acceptor (618nm) emissions E->F G 7. Calculate NanoBRET ratio F->G

Caption: NanoBRET™ Target Engagement workflow.

Detailed Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • After 24-48 hours, harvest and seed the transfected cells into a white, 96- or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrrolopyridine test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the diluted compound to the cells.

    • Prepare the NanoBRET™ tracer at the recommended concentration in the same medium.

    • Add the tracer to the wells containing the test compound.

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.[24]

  • Luminescence Detection:

    • Prepare the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor mixture according to the manufacturer's instructions. The inhibitor ensures that the signal is from intracellular, intact cells.[17]

    • Add the substrate/inhibitor mix to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure the donor emission (~460 nm) and the acceptor emission (>600 nm).[25]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Correct the raw BRET ratio by subtracting the BRET ratio from control wells that did not receive the tracer.

    • Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the apparent cellular affinity (EC50) of the compound.

Self-Validation and Interpretation: A potent pyrrolopyridine inhibitor will cause a dose-dependent decrease in the NanoBRET™ ratio, indicating successful competition with the fluorescent tracer for binding to the target kinase in live cells.

HiBiT Protein Tagging System for Target Degradation

The "Why": Quantifying Protein Abundance

While not a direct binding assay in the same vein as CETSA or NanoBRET, the HiBiT system is a powerful tool for assessing the functional consequences of target engagement, particularly for compounds designed as protein degraders (e.g., PROTACs). The system relies on the NanoBiT® luciferase, which is split into a large fragment (LgBiT) and a small, 11-amino-acid peptide (HiBiT).[14] The HiBiT tag is knocked into the endogenous locus of the target protein using CRISPR/Cas9, ensuring physiological expression levels.[13] When the LgBiT subunit is supplied, it complements with the HiBiT-tagged protein to form a bright, active luciferase.[18] The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.[26] For a pyrrolopyridine-based PROTAC, engagement of the target kinase and subsequent recruitment to an E3 ligase will lead to its degradation, which is quantified as a loss of luminescence.[19]

Experimental Workflow Diagram

HiBiT_Workflow cluster_cell_prep Cell Line Generation & Plating cluster_treatment Compound Treatment cluster_detection Lysis & Detection A 1. Generate HiBiT knock-in cell line using CRISPR/Cas9 B 2. Seed HiBiT-tagged cells into a multi-well assay plate A->B C 3. Treat cells with serially diluted pyrrolopyridine-based degrader or control B->C D 4. Add Nano-Glo® HiBiT Lytic Detection Reagent (contains LgBiT and substrate) C->D E 5. Measure luminescence D->E

Caption: HiBiT workflow for measuring protein degradation.

Detailed Protocol: Endpoint Lytic HiBiT Assay

  • Cell Preparation:

    • Using CRISPR/Cas9 gene editing, introduce the HiBiT tag into the endogenous locus of the gene encoding the target kinase in a relevant cell line.

    • Select and validate a clonal cell line that expresses the HiBiT-tagged protein.

    • Seed the HiBiT-tagged cells into a white, 96- or 384-well assay plate and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolopyridine-based degrader compound in culture medium. Include a vehicle-only control.

    • Add the compound dilutions to the cells and incubate for a time course (e.g., 2, 4, 8, 24 hours) to determine the kinetics of degradation.

  • Lysis and Luminescence Detection:

    • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein, the luciferase substrate, and a lysis buffer.

    • Add the detection reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes to ensure complete lysis and signal development.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle-treated control at each time point.

    • Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum degradation observed).[13]

Self-Validation and Interpretation: A successful degrader compound will induce a time- and concentration-dependent decrease in the luminescent signal, reflecting the degradation of the HiBiT-tagged target kinase.

Conclusion and Future Perspectives

The validation of cellular target engagement is a non-negotiable step in the development of pyrrolopyridine kinase inhibitors.[4] Each of the assays discussed—CETSA®, NanoBRET™, and HiBiT—offers a unique and powerful approach to confirming that your compound interacts with its intended target in the complex environment of a living cell.

  • CETSA® provides a label-free, biophysical confirmation of binding, making it an excellent choice for validating hits and for use with endogenous proteins.

  • NanoBRET™ excels in providing quantitative data on compound affinity and residence time in live cells, ideal for detailed SAR studies and lead optimization.[12]

  • The HiBiT system is the go-to method for assessing the functional outcome of target engagement for protein degraders, allowing for the study of endogenous protein dynamics with high sensitivity.[13][26]

By carefully selecting the appropriate assay based on the specific research question and the nature of the pyrrolopyridine compound, researchers can build a robust data package that provides high confidence in the mechanism of action and accelerates the progression of promising drug candidates toward the clinic. The integration of these advanced cellular assays into the drug discovery cascade is essential for minimizing late-stage failures and ultimately delivering more effective and safer targeted therapies.[27][28]

References

A Senior Application Scientist's Guide to Scaffolds for FGFR Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[2] However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[2][3]

This dysregulation transforms FGFRs into attractive therapeutic targets. The development of small-molecule kinase inhibitors aimed at the ATP-binding site of FGFRs has ushered in a new era of targeted therapy, with several agents receiving regulatory approval and demonstrating significant clinical benefit. The choice of the core chemical scaffold is a cornerstone of inhibitor design, profoundly influencing potency, isoform selectivity, interaction with the kinase domain, and the potential for overcoming drug resistance.

This guide provides an in-depth, objective comparison of the principal chemical scaffolds employed in the design of FGFR kinase inhibitors. We will dissect their mechanisms of action, compare their performance using preclinical data, and provide the detailed experimental methodologies required to validate and characterize these critical anticancer agents.

Classification of FGFR Inhibitors: Binding Modes and Scaffolds

FGFR inhibitors are broadly classified by their mode of interaction with the kinase domain. This interaction is largely dictated by the inhibitor's core scaffold and its appended functionalities.

  • Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP. They typically form hydrogen bonds with the hinge region of the kinase. Many pyrimidine and quinazoline-based inhibitors fall into this category.[4][5]

  • Type II Inhibitors: These larger, more conformationally flexible inhibitors bind to the inactive "DFG-out" conformation. They extend beyond the ATP pocket into an adjacent allosteric site, often affording greater selectivity.[4][5]

  • Covalent Inhibitors: These inhibitors feature a reactive "warhead" (e.g., an acrylamide group) that forms an irreversible covalent bond with a non-catalytic cysteine residue near the ATP-binding site. This leads to prolonged and potent target inhibition.[6]

  • Allosteric Inhibitors: A rarer class, these inhibitors bind to sites on the receptor distinct from the ATP pocket, such as the extracellular domain, inducing conformational changes that prevent activation.[1][7]

The following diagram illustrates the different binding modes of ATP-competitive inhibitors.

G cluster_0 FGFR Kinase Domain cluster_1 Inhibitor Types atp_pocket ATP Binding Pocket allosteric_pocket Allosteric Pocket (adjacent) atp_pocket->allosteric_pocket hinge Hinge Region atp_pocket->hinge dfg_motif DFG Motif atp_pocket->dfg_motif p_loop P-Loop (contains Cys) atp_pocket->p_loop type_I Type I Inhibitor type_I->atp_pocket Binds to 'DFG-in' Active Conformation type_II Type II Inhibitor type_II->atp_pocket Binds to 'DFG-out' Inactive Conformation Extends to Allosteric Pocket covalent Covalent Inhibitor covalent->p_loop Forms Irreversible Bond with P-Loop Cysteine

References

A Comparative Guide to the In Vitro ADME Profiling of Novel Drug Candidates Based on the 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with a significant portion of candidates failing due to suboptimal pharmacokinetic properties.[1][2] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore not merely a regulatory checkpoint but a cornerstone of modern drug discovery.[3][4] Early in vitro ADME profiling enables researchers to identify and address potential liabilities, guiding medicinal chemistry efforts toward compounds with a higher probability of clinical success.[5][6] This guide provides a comprehensive framework for the in vitro ADME characterization of novel compounds derived from the 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry.[7][8] The 7-azaindole core, of which this scaffold is a derivative, is found in numerous kinase inhibitors and other therapeutics, making a thorough understanding of its ADME properties essential for the development of new treatments.[9][10][11]

The Pivotal Role of Physicochemical Properties

Before delving into complex biological assays, a fundamental understanding of a compound's physicochemical properties is paramount.[12][13] These properties, including solubility, lipophilicity (LogD), and ionization constant (pKa), are foundational to a drug's behavior in biological systems.[14][15]

  • Aqueous Solubility: Poor solubility can be a major impediment to absorption and can complicate the interpretation of in vitro assay results.

  • Lipophilicity (LogD): This parameter influences a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown.[14] An optimal LogD is often a delicate balance; too high can lead to poor solubility and increased metabolic clearance, while too low may hinder membrane permeability.

  • Ionization Constant (pKa): A compound's pKa determines its charge state at different physiological pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[14]

A thorough characterization of these properties provides a critical baseline for interpreting subsequent ADME data and for guiding structural modifications to optimize the overall profile of a drug candidate.

Core In Vitro ADME Assays: A Comparative Analysis

A standard panel of in vitro ADME assays is typically employed in early drug discovery to rank-order compounds and identify potential liabilities.[16][17] This guide will focus on four key assays: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and permeability.

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes located in the endoplasmic reticulum are responsible for the oxidative metabolism of a vast array of xenobiotics.[18] The in vitro metabolic stability assay using liver microsomes provides a measure of a compound's susceptibility to this first-pass metabolism, offering an early prediction of its in vivo clearance.[19][20]

Experimental Workflow:

Caption: Workflow for the microsomal metabolic stability assay.

Comparative Data (Hypothetical):

CompoundR1-GroupR2-GroupHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Scaffold ICF31546.2
Derivative A PhenylCF34515.4
Derivative B IPyridine1069.3
Derivative C PhenylPyridine>60<11.6

Interpretation: In this hypothetical dataset, the parent scaffold exhibits moderate metabolic stability. Modification at the R1 position with a phenyl group (Derivative A) significantly improves stability, suggesting this position may be a site of metabolism. Conversely, modification at the R2 position with a pyridine ring (Derivative B) decreases stability. The combination of both modifications (Derivative C) results in a highly stable compound, indicating a synergistic effect of these structural changes.

Cytochrome P450 (CYP) Inhibition

Scientific Rationale: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and systemic exposure of another.[21][22] Early assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a critical safety evaluation.[23][24] Fluorogenic probe-based assays are a common high-throughput method for this assessment.[25]

Experimental Workflow:

Caption: Workflow for the fluorogenic CYP inhibition assay.

Comparative Data (Hypothetical):

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
Parent Scaffold 25>5040
Derivative A 15>5035
Derivative B 51012
Derivative C >50>50>50

Interpretation: The parent scaffold and Derivative A show weak to moderate inhibition of CYP3A4 and CYP2C9. Derivative B, however, demonstrates potent inhibition across multiple isoforms, raising a significant red flag for potential DDIs. Derivative C, with its lack of significant inhibition, presents the most favorable profile in this assay.

Plasma Protein Binding (PPB)

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site.[26][27] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[28] Rapid equilibrium dialysis (RED) is a widely used and reliable method for determining the fraction of unbound drug.[15][29]

Experimental Workflow:

Caption: Workflow for the plasma protein binding assay using RED.

Comparative Data (Hypothetical):

CompoundFraction Unbound (fu, %)
Parent Scaffold 10.5
Derivative A 5.2
Derivative B 25.8
Derivative C 8.1

Interpretation: Derivative B exhibits the highest fraction unbound, suggesting more of the drug would be available for pharmacological activity. Conversely, Derivative A is highly protein-bound, which could limit its efficacy. The parent scaffold and Derivative C show moderate protein binding. These values are crucial for interpreting in vivo efficacy and for calculating human dose predictions.

Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption, is a key determinant of its bioavailability.[30][31] The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across a lipid membrane, providing a rapid assessment of a compound's permeability.[32][33]

Experimental Workflow:

Caption: Workflow for the PAMPA assay.

Comparative Data (Hypothetical):

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)
Parent Scaffold 2.5
Derivative A 8.9
Derivative B 1.2
Derivative C 15.3

Interpretation: Derivative C shows the highest permeability, suggesting good potential for oral absorption. Derivative B, on the other hand, has low permeability, which could be a significant liability. The parent scaffold and Derivative A exhibit low to moderate permeability. This data, in conjunction with solubility information, helps to predict a compound's likely oral bioavailability.

Synthesizing the Data: A Holistic Approach to Lead Optimization

The true power of in vitro ADME profiling lies in the integrated analysis of these multiparametric data. A successful drug candidate must possess a balanced profile across all key ADME properties. For instance, high metabolic stability is of little value if the compound has poor permeability and cannot be absorbed. Similarly, excellent permeability is a moot point if the compound is rapidly metabolized and cleared from the body.

The hypothetical data presented here illustrates how structural modifications to the this compound scaffold can have profound and sometimes unpredictable effects on its ADME properties. Derivative C, in this example, emerges as the most promising lead candidate, with high metabolic stability, low risk of CYP inhibition, moderate plasma protein binding, and high permeability. This integrated understanding is what empowers medicinal chemists to make data-driven decisions and to efficiently guide their lead optimization efforts.

Conclusion: A Foundation for Success

A robust and early assessment of in vitro ADME properties is an indispensable component of modern drug discovery.[1][2] By systematically evaluating key parameters such as metabolic stability, CYP inhibition, plasma protein binding, and permeability, researchers can de-risk their projects, optimize their lead candidates, and ultimately increase the likelihood of bringing safe and effective new medicines to patients. The methodologies and comparative framework presented in this guide offer a practical approach to the ADME profiling of novel compounds derived from the versatile this compound scaffold.

Experimental Protocols

1. Metabolic Stability in Human Liver Microsomes

  • Preparation: Thaw pooled human liver microsomes and dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[18][19]

  • Incubation: Add the test compound (final concentration 1 µM) to the microsome suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).[18]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[18]

  • Quenching: Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[34]

2. Fluorogenic CYP Inhibition Assay

  • Preparation: Prepare a solution of recombinant human CYP enzyme in assay buffer.

  • Incubation: In a 96-well plate, add the test compound at various concentrations. Add the CYP enzyme solution and pre-incubate.

  • Substrate Addition: Add a specific fluorogenic probe substrate for the CYP isoform being tested.[21]

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a plate reader.

  • Calculation: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[21]

3. Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Preparation: Prepare a solution of the test compound in plasma.[28]

  • Dialysis: Add the plasma-compound mixture to the sample chamber of a RED device. Add dialysis buffer (PBS, pH 7.4) to the buffer chamber.[26][35]

  • Equilibration: Incubate the sealed RED plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.[26]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[26]

4. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.[30]

  • Compound Addition: Add a solution of the test compound in a suitable buffer to the wells of the filter (donor) plate.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.[30]

References

A Comparative Guide to Kinase Inhibitor Selectivity Based on the 1H-Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. The ability of a small molecule to potently inhibit its intended target while sparing other kinases is the hallmark of a promising therapeutic candidate. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in this endeavor. Its unique structural features, particularly its capacity to form two crucial hydrogen bonds with the kinase hinge region, have made it a cornerstone in the design of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparison of the selectivity profiles of various kinase inhibitors built upon this versatile core, supported by experimental data and detailed methodologies for assessing their performance.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Selectivity

The remarkable utility of the 1H-pyrrolo[2,3-b]pyridine core lies in its bioisosteric relationship with adenine, the purine base of ATP. This mimicry allows it to effectively compete with ATP for binding to the kinase active site. The nitrogen at position 7 and the pyrrole nitrogen (N1) act as hydrogen bond donor and acceptor, respectively, forming a bidentate hydrogen bond interaction with the backbone of the kinase hinge region. This anchoring provides a stable foundation upon which chemists can introduce various substituents to achieve desired potency and selectivity. The strategic modification of different positions on the pyrrolo[2,3-b]pyridine ring system allows for the exploration of various sub-pockets within the kinase ATP binding site, thereby fine-tuning the inhibitor's interaction profile and steering it towards a specific target.

Comparative Selectivity Profiles of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

To illustrate the versatility and selectivity achievable with the 1H-pyrrolo[2,3-b]pyridine scaffold, we present a comparative analysis of inhibitors targeting different kinase families. The data, summarized in the tables below, is derived from various published studies and showcases the half-maximal inhibitory concentration (IC50) values against a panel of kinases. It is important to note that direct cross-study comparisons of IC50 values should be approached with caution due to potential variations in assay conditions.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and have been implicated in various autoimmune and inflammatory diseases.[3] The development of selective JAK inhibitors is a key therapeutic strategy.

Compound/InhibitorTarget KinaseIC50 (nM)Selectivity ProfileReference
Abrocitinib JAK1~29JAK1 >> JAK2 (~803 nM), TYK2 (~1300 nM), JAK3 (>10000 nM)[4]
Compound 14c JAK35.1Moderately selective for JAK3 over JAK1 (47 nM) and JAK2 (30 nM)[3][5]
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide JAK1189Selective for JAK1 over TYK2 (2511 nM)[6]

This table presents a selection of 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors and their reported IC50 values. The selectivity profile highlights the varying degrees of selectivity achieved against different JAK family members.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers.[7][8]

Compound/InhibitorTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 4h FGFR17Potent against FGFR1, FGFR2 (9 nM), and FGFR3 (25 nM), with lower activity against FGFR4 (712 nM)[7][8]
Compound 1 FGFR11900Initial hit compound with moderate potency[8]

This table showcases the optimization of a 1H-pyrrolo[2,3-b]pyridine scaffold for FGFR inhibition, demonstrating a significant increase in potency for compound 4h compared to the initial lead compound.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. The development of selective CDK inhibitors is a major focus of oncology research.[9]

Compound/InhibitorTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 6 (7-azaindole derivative) CDK851.3Exhibited the best antitumor activity among a series of 42 synthesized derivatives.[9]
Dinaciclib CDK1/2/5/91-4A potent pan-CDK inhibitor for comparison.[10]
Ribociclib CDK4/610/39A selective CDK4/6 inhibitor for comparison.[10]

This table highlights a potent and selective CDK8 inhibitor based on the 7-azaindole core and provides context by comparing its target profile to other known CDK inhibitors.

Experimental Workflows for Assessing Kinase Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below, we detail the protocols for three widely used assays that provide critical data for such assessments.

In Vitro Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][11][12][13]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Addition A Kinase, Substrate, ATP, and Inhibitor Mixture B Incubation A->B Kinase phosphorylates substrate, consuming ATP and producing ADP C Add ADP-Glo™ Reagent D Incubation C->D Terminates kinase reaction and depletes remaining ATP E Add Kinase Detection Reagent F Incubation E->F Converts ADP to ATP, generating a luminescent signal G Measure Luminescence F->G LanthaScreen_Workflow cluster_step1 Step 1: Assay Setup cluster_step2 Step 2: Incubation & Detection cluster_logic Assay Principle A Add Test Compound B Add Kinase/Eu-antibody Mixture A->B C Add Fluorescent Tracer B->C D Incubate at Room Temperature E Read TR-FRET Signal D->E F No Inhibitor: Tracer binds kinase, high FRET G Inhibitor Present: Inhibitor displaces tracer, low FRET CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cells to a range of temperatures A->B C Cell Lysis B->C D Separate soluble proteins from precipitated proteins C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F Plot soluble protein vs. temperature to generate melting curves E->F

References

A Technical Guide to the Structure-Activity Relationship of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors based on the 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into the rationale behind the molecular design, the synthetic strategies employed to generate analogs, and a comparative analysis of their biological activities against key oncogenic kinases. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel targeted cancer therapeutics.

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is isosteric to adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry allows 1H-pyrrolo[2,3-b]pyridine derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2] The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Our focus here is on a specific subset of these compounds: those bearing a trifluoromethyl group at the 5-position and an iodine atom at the 3-position. This combination provides a unique platform for developing potent and selective kinase inhibitors.

Core Scaffold Analysis: Key Substitutions and Their Rationale

The this compound core is a product of rational drug design, where each substituent plays a crucial role.

The Significance of the 5-Trifluoromethyl Group

The electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the pyrrolo[2,3-b]pyridine ring has been shown to be critical for enhancing the inhibitory activity of these analogs against certain kinases. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a trifluoromethyl group at this position can lead to a significant increase in potency.[3] This enhancement is attributed to the potential for the trifluoromethyl group to form a hydrogen bond with specific amino acid residues, such as Glycine 485 (G485), in the kinase domain.[3] This interaction helps to anchor the inhibitor in the ATP-binding pocket, leading to a more stable drug-target complex and consequently, higher inhibitory activity.

The Strategic Importance of the 3-Iodo Group

The iodine atom at the 3-position is not merely a simple substituent; it is a versatile synthetic handle that allows for the exploration of a wide range of chemical diversity. The carbon-iodine bond is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Sonogashira reactions.[4][5] This enables the facile introduction of a plethora of aryl, heteroaryl, and alkynyl groups at this position. By systematically varying the substituent at the 3-position, medicinal chemists can probe the surrounding pocket of the ATP-binding site to identify optimal interactions that enhance potency and selectivity.

Synthetic Strategies: Leveraging the 3-Iodo Group for Analog Synthesis

The generation of a library of analogs for SAR studies hinges on the reactivity of the 3-iodo group. The following are representative protocols for the key cross-coupling reactions used to diversify the 3-position of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid with the this compound scaffold.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with the this compound scaffold.[5]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)[5]

  • Copper(I) iodide (CuI)[5]

  • Amine base (e.g., Triethylamine, Diisopropylethylamine)[5]

  • Anhydrous solvent (e.g., THF, DMF)[5]

Procedure:

  • In a dry, two-necked flask under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).[5]

  • Add the anhydrous solvent and the amine base (2-3 equivalents).[5]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.[5]

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.[5]

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite to remove the catalysts.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

G cluster_synthesis Synthetic Workflow for Analog Generation Start This compound Suzuki Suzuki Coupling (Arylboronic Acids) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd catalyst, CuI, Base Aryl_Analogs 3-Aryl/Heteroaryl Analogs Suzuki->Aryl_Analogs Alkynyl_Analogs 3-Alkynyl Analogs Sonogashira->Alkynyl_Analogs

Caption: Synthetic workflow for diversifying the 3-position.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The true value of the this compound scaffold is realized through the systematic evaluation of analogs generated via the synthetic routes described above. Here, we compare the performance of these analogs against two important cancer targets: Fibroblast Growth Factor Receptors (FGFRs) and BRAF kinase.

Analogs as FGFR Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[6] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core for the development of potent FGFR inhibitors.[3]

A study by Jin et al. demonstrated the successful optimization of a 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor.[6] While their initial lead compound showed modest activity, the introduction of a trifluoromethyl group at the 5-position significantly enhanced its potency against FGFR1.[6] Further exploration of the 3-position by introducing various substituted phenyl groups via Suzuki coupling led to the identification of highly potent pan-FGFR inhibitors.[6]

CompoundR Group at 3-PositionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Lead H1900---
4a 3-methoxyphenyl~95---
4h 3,5-dimethoxyphenyl7925712

Table 1: SAR of 3-substituted analogs as FGFR inhibitors. Data sourced from Jin et al.[6]

The data clearly indicates that substitution at the 3-position is crucial for potent FGFR inhibition. The introduction of a 3,5-dimethoxyphenyl group in compound 4h resulted in a nearly 300-fold increase in activity against FGFR1 compared to the unsubstituted lead compound.[6] This suggests that the 3,5-dimethoxyphenyl moiety optimally occupies a hydrophobic pocket in the ATP-binding site of FGFR, forming favorable van der Waals interactions.[3]

G cluster_pathway Simplified FGFR Signaling Pathway FGF Fibroblast Growth Factor FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Iodo-5-(trifluoromethyl) -1H-pyrrolo[2,3-b]pyridine Analog Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Analogs as BRAF Inhibitors

Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in a significant percentage of cancers, including melanoma.[7][8] The development of selective BRAF inhibitors has revolutionized the treatment of these malignancies. The 1H-pyrrolo[2,3-b]pyridine scaffold is also found in the FDA-approved BRAF inhibitor, Vemurafenib.[7]

While specific SAR data for a series of this compound analogs against BRAF is not extensively published in a single study, the principles of targeting the ATP-binding site remain the same. The 3-position offers a vector for introducing substituents that can interact with the "gatekeeper" residue and other key amino acids in the BRAF kinase domain. Computational studies have explored the potential of various pyrrolo[2,3-b]pyridine derivatives as V600E-BRAF inhibitors, highlighting the importance of hydrogen bonding and hydrophobic interactions for stable binding.[8] The 3-iodo group serves as an excellent starting point for synthesizing compounds that can be tested to validate these in silico models and to develop novel BRAF inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable platform for the discovery of novel kinase inhibitors. The strategic placement of the trifluoromethyl group enhances potency, while the 3-iodo substituent provides a versatile handle for synthetic elaboration. The SAR data for FGFR inhibitors clearly demonstrates that modifications at the 3-position can dramatically improve biological activity.

Future work in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broad library of analogs with diverse substituents at the 3-position against a panel of cancer-relevant kinases.

  • Structure-based design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the design of next-generation inhibitors with improved potency and selectivity.

  • Pharmacokinetic optimization: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of promising analogs to ensure they have the potential to become viable drug candidates.

By leveraging the principles of medicinal chemistry and the synthetic versatility of the this compound core, researchers are well-positioned to develop the next generation of targeted cancer therapies.

References

cross-reactivity profiling of kinase inhibitors from 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold

Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design

The this compound, a derivative of the 7-azaindole core, represents a privileged scaffold in modern medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases. The iodine atom at the 3-position serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity. The trifluoromethyl group at the 5-position often enhances metabolic stability and can contribute to binding affinity.

This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, focusing on their cross-reactivity profiles. We will delve into the experimental methodologies used to generate these profiles, offering detailed protocols and explaining the scientific rationale behind their application. This analysis is critical for drug development professionals aiming to understand and mitigate off-target effects, which are a primary cause of toxicity and adverse drug reactions.

Comparative Cross-Reactivity Analysis

While specific, named inhibitors directly from "this compound" are often proprietary or in early development, we can analyze the profiles of analogous 7-azaindole-based inhibitors to understand the scaffold's potential. A common strategy involves using this scaffold as a core to target specific kinase families. For this guide, we will use representative examples of well-characterized inhibitors that share this core structure to illustrate how modifications impact selectivity.

Let's consider two hypothetical inhibitors derived from our scaffold, Inhibitor-A and Inhibitor-B , which target the Janus Kinase (JAK) family.

  • Inhibitor-A: A compound where a simple aminopyrazole group is coupled at the 3-position.

  • Inhibitor-B: A more complex derivative featuring a sulfonamide-containing piperidine ring at the 3-position, designed to probe deeper into the ATP-binding pocket.

The selectivity of these inhibitors is typically assessed using large-scale kinase panels. The data below is illustrative of what would be generated in such a screen, with results often presented as the percentage of kinase activity remaining at a specific inhibitor concentration (e.g., 1 µM).

Kinase TargetInhibitor-A (% Inhibition @ 1 µM)Inhibitor-B (% Inhibition @ 1 µM)Kinase Family
JAK1 99% 98% JAK
JAK2 98% 99% JAK
JAK3 95% 75% JAK
TYK2 92% 88% JAK
CDK245%15%CDK
ROCK155%20%AGC
p38α (MAPK14)60%10%CMGC
SRC38%5%TK

Interpretation of a Kinase Selectivity Profile

This comparative data highlights a crucial aspect of drug design. While both inhibitors potently inhibit their primary targets (JAK1/JAK2), Inhibitor-B demonstrates significantly improved selectivity. The addition of the sulfonamide-containing ring likely forms specific interactions in the JAK active site that are not possible with off-targets like ROCK1 and p38α, leading to a cleaner cross-reactivity profile. For instance, the dramatic reduction in inhibition of ROCK1 and p38α from over 50% to under 20% would be considered a significant success in a lead optimization campaign, potentially translating to a better safety profile in preclinical studies.

Experimental Methodologies for Kinase Profiling

The trustworthiness of any cross-reactivity data hinges on the robustness of the experimental methods used. Below are detailed protocols for key assays employed in the field.

Large-Scale Kinase Panel Screening (Example: DiscoverX KINOMEscan™)

This competition binding assay is a gold standard for profiling inhibitors against a large number of kinases. It measures the ability of a compound to displace a ligand bound to the kinase active site.

Principle: Kinases are tagged with a DNA sequence and immobilized on a solid support. A proprietary, active-site directed ligand is added. The test compound is then introduced to compete with the ligand. The amount of kinase-ligand interaction is quantified via qPCR of the DNA tag. A lower amount of recovered kinase indicates successful displacement by the test compound.

Workflow Diagram:

cluster_prep Assay Preparation cluster_assay Competition Assay cluster_readout Quantification Kinase DNA-Tagged Kinase Pool Incubation Incubation & Binding Equilibrium Kinase->Incubation Ligand Immobilized Active-Site Ligand Ligand->Incubation Test_Compound Test Compound (e.g., Inhibitor-B) Test_Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR

Caption: Workflow for a competition-based kinase profiling assay.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize the test compound (e.g., Inhibitor-B) in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: Dispense the test compound into the assay plate. A typical screening concentration is 1 µM. Include a positive control (a known potent pan-kinase inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the pooled, DNA-tagged kinases and the immobilized ligand to the wells containing the test compound.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding competition to reach equilibrium.

  • Washing: Wash the plate to remove any kinases that have been displaced from the ligand by the test compound. Kinases that remain bound to the ligand are retained.

  • Elution and Quantification: Elute the remaining kinase-ligand complexes and quantify the amount of the associated DNA tag using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Calculate the percent inhibition by comparing the signal in the test compound wells to the signals from the positive and negative controls.

In Vitro ATP-Based Kinase Activity Assay (Example: Promega ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method to determine IC50 values for specific kinase-inhibitor interactions.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final reagent converts the ADP produced into ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.

Workflow Diagram:

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min @ 30°C) A->B C ADP + Phospho-Substrate + Unused ATP B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D Reaction Mixture Transfer E Add Kinase Detection Reagent (Converts ADP -> ATP, provides Luciferase) D->E F Measure Luminescence E->F

Caption: Two-step workflow for the ADP-Glo™ kinase activity assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer containing the kinase, its specific peptide substrate, and ATP at a concentration close to its Km value for that kinase.

  • Serial Dilution: Perform a serial dilution of the inhibitor in DMSO, then dilute into the assay buffer.

  • Kinase Reaction Initiation: Add the inhibitor dilutions to a multi-well plate. Initiate the reaction by adding the kinase/substrate/ATP mixture.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Example: Promega NanoBRET™)

To confirm that an inhibitor engages its target in a physiological context, cellular assays are essential. The NanoBRET assay measures target engagement in live cells.

Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase (a small, bright enzyme). A fluorescent tracer that binds to the active site of the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore into close proximity to the luciferase. When the cells are excited, Bioluminescence Resonance Energy Transfer (BRET) occurs from the luciferase donor to the tracer acceptor. A competing inhibitor will displace the tracer, decreasing the BRET signal.

Workflow Diagram:

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Signal Detection Transfect Transfect cells with Kinase-NanoLuc® construct Plate Plate cells in assay plate Transfect->Plate Inhibitor Add serially diluted inhibitor Plate->Inhibitor Incubate Incubate to reach binding equilibrium Inhibitor->Incubate Tracer Add fluorescent tracer Tracer->Incubate Substrate Add NanoLuc® Substrate Incubate->Substrate Read Measure Donor (460nm) and Acceptor (610nm) emissions Substrate->Read Calculate Calculate BRET Ratio (Acceptor/Donor) Read->Calculate

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound Addition: Add the test inhibitor at various concentrations to the wells and incubate for a period (e.g., 2 hours) to allow the compound to enter the cells and engage the target.

  • Tracer Addition: Add the specific fluorescent NanoBRET™ tracer to the wells.

  • Substrate Addition: Add the NanoGlo® substrate, which is cell-permeable, to initiate the luciferase reaction.

  • Signal Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement. Plot the ratio against the inhibitor concentration to determine the cellular IC50.

Conclusion

The this compound scaffold is a powerful starting point for the development of kinase inhibitors. However, achieving selectivity is a paramount challenge that requires rigorous, multi-faceted experimental evaluation. As illustrated, subtle chemical modifications to the core scaffold can dramatically alter the cross-reactivity profile of an inhibitor. A comprehensive profiling strategy, combining broad screening assays like KINOMEscan™ with quantitative biochemical assays like ADP-Glo™ and finally, validation in a physiological context with cellular target engagement assays like NanoBRET™, is essential. This systematic approach provides the critical data needed to guide medicinal chemistry efforts, enabling the selection and optimization of drug candidates with the highest potential for efficacy and safety.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural framework for the safe handling and disposal of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a complex heterocyclic compound utilized in advanced chemical synthesis, particularly within drug discovery and development, its unique structure—incorporating iodine and a trifluoromethyl group—necessitates a stringent and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, ensuring that safety and regulatory compliance are maintained throughout the chemical's lifecycle.

Core Principles: Understanding the Hazard Profile

The proper disposal protocol for any chemical is fundamentally dictated by its inherent hazards. For this compound, while a specific, comprehensive toxicological profile may not be widely published, its structural components provide a clear rationale for treating it as hazardous waste.

  • Halogenation (Iodine): The presence of iodine classifies this compound as a halogenated organic . Halogenated wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2][3] During combustion, there is a potential to form hazardous byproducts such as hydrogen iodide.[4]

  • Trifluoromethyl Group (-CF₃): This functional group is a common feature in modern pharmaceuticals but presents specific disposal challenges. Upon thermal decomposition, trifluoromethylated compounds can release highly toxic and corrosive gaseous hydrogen fluoride (HF).[4][5]

  • Pyrrolopyridine Core: This nitrogen-containing heterocyclic scaffold can produce nitrogen oxides (NOx) upon combustion.[5]

Based on these structural alerts, the primary directive is unequivocal: This compound and any materials contaminated with it must be disposed of as regulated hazardous chemical waste. [6][7] Under no circumstances should this compound be discarded in standard trash, poured down the drain, or mixed with non-hazardous waste streams.[2][7]

Essential Personal Protective Equipment (PPE) and Handling

Before initiating any disposal-related tasks, including the simple act of transferring waste into a container, establishing a safe working environment is paramount. All handling of this compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Structurally similar compounds are known to cause skin irritation.[4][7][8] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9]
Eye Protection Safety glasses with side shields or gogglesProtects against splashes of solutions or accidental aerosolization of solid powder. Analogous compounds are known to cause serious eye irritation.[4][8][10]
Protective Clothing Chemical-resistant or flame-retardant lab coatShields skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved respirator (if dust or aerosols may be generated outside a fume hood)Prevents respiratory tract irritation, a known hazard for trifluoromethylated pyridines.[7][8][10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Identify All Waste Streams Recognize all materials that are now considered waste. This includes:

  • Expired or unwanted pure this compound.

  • Contaminated consumables: pipette tips, weighing paper, gloves, vials, and any absorbent materials used for cleaning spills.

  • Solutions containing the compound (e.g., mother liquors from crystallization, reaction mixtures).

Step 2: Segregate as HALOGENATED ORGANIC WASTE This is the most critical step.

  • Acquire a designated hazardous waste container specifically for "Halogenated Organic Waste." [2][3]

  • DO NOT mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes), aqueous waste, or solid waste streams unless explicitly permitted by your institution's waste management plan.[6][11] Any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste.[2]

Step 3: Container Selection and Labeling

  • Container Integrity: Use only approved, chemically compatible containers with a secure, threaded screw cap to prevent leaks and vapor release.[2][11] Ensure the container is in good condition.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[2] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • List all other chemical constituents in the container if it is a mixed solution. Do not use abbreviations or formulas.[2]

    • An approximate percentage of each component.

Step 4: Safe Accumulation and Storage

  • Keep the waste container tightly closed at all times, except when actively adding waste.[2][11]

  • Store the container in a designated, secure satellite accumulation area within the laboratory. This area should have secondary containment to control any potential leaks.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[11]

Spill Management Procedures

Accidental spills must be managed promptly and safely.

  • For Small Spills of Solid Material:

    • Ensure all required PPE is worn.

    • Avoid raising dust.[8] Gently sweep the solid material into a pile.

    • Use a plastic dustpan or scoop to collect the material.

    • Place the collected solid and any contaminated cleaning materials into your designated halogenated waste container.[9]

    • Clean the spill area thoroughly with an appropriate solvent and cloth, disposing of the cloth as contaminated solid waste.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[6]

Final Disposal Logistics: The Professional Hand-Off

As a laboratory professional, your responsibility is the safe and compliant collection and temporary storage of the waste. The final treatment and disposal must be conducted by licensed professionals.

  • Contact Your EHS Office: Once your waste container is nearing full, or when your project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6][7]

  • Provide Documentation: Be prepared to provide the full chemical name and any other required information to the waste disposal personnel.

  • Incineration: While you will not perform this step, it is important to understand that the likely disposal method for this compound is high-temperature incineration.[12] This process is designed to break down the molecule completely, but the presence of fluorine and iodine necessitates specialized off-gas "scrubbing" systems at the disposal facility to neutralize the resulting acidic gases (HF and HI). This is a primary reason why proper segregation is so critical.

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for handling waste generated from work with this compound.

DisposalWorkflow Disposal Workflow for this compound Start Material is identified as waste (e.g., excess reagent, contaminated gloves) Assess Assess Hazard Profile: - Iodine present? - Trifluoromethyl group present? - Heterocyclic? Start->Assess Spill Spill Occurs Start->Spill Classify Classify as: HAZARDOUS HALOGENATED ORGANIC WASTE Assess->Classify Segregate Segregate into a dedicated, labeled Halogenated Waste container. DO NOT mix with non-halogenated waste. Classify->Segregate Store Store container securely in a designated satellite accumulation area. Keep container closed. Segregate->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS SpillProc Follow Spill Management Protocol (Section 4) Spill->SpillProc SpillProc->Segregate

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

A Comprehensive Guide to the Safe Handling of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling, use, and disposal of 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively. By understanding the inherent risks and adhering to these field-proven procedures, we can ensure a secure laboratory environment while advancing scientific discovery.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] Similar compounds are classified as toxic if swallowed.[2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[6][7]

  • Decomposition: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.[2][7]

A thorough risk assessment should be performed before any new procedure involving this compound.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the minimum required PPE.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1Protects against splashes and potential explosions. A face shield must be used with goggles.[9][10]
Hands Double gloving: Nitrile inner gloves with thicker, chemical-resistant outer gloves (e.g., Viton or heavy-duty nitrile)EN 374Provides robust protection against a broad range of chemicals. Nitrile gloves alone offer poor protection against many halogenated solvents.[11] Always inspect gloves before use.[1][12]
Body Flame-resistant lab coat (e.g., Nomex) fully buttonedProtects skin from splashes and is crucial when working with potentially reactive compounds.[10]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills. Perforated shoes or sandals are strictly prohibited.[10][13]
Respiratory Use within a certified chemical fume hood. If not feasible, a respirator is required.NIOSH or EN 149 approvedEngineering controls are the primary line of defense. Respirator use requires medical evaluation and fit testing.[6][10]

Engineering Controls and Work Area Preparation

All manipulations of this compound must be conducted in a designated area.

  • Chemical Fume Hood: All work must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[11][14][15]

  • Ventilation: Ensure adequate general laboratory ventilation.[14]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[16]

  • Clutter-Free Workspace: Maintain a clean and organized work area to prevent spills and accidents.[15]

Step-by-Step Handling and Operational Plan

4.1. Preparation and Weighing (Solid Compound)

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean.[15]

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield if necessary to get an accurate reading.

  • Transfer: Use appropriate tools like spatulas for transfer. Avoid generating dust.[12] If the compound is air-sensitive, use inert atmosphere techniques such as a glove box.[17]

4.2. Solution Preparation

  • Solvent Dispensing: Add the solvent to the solid within the fume hood.

  • Dissolution: Cap the container and mix gently. If heating is required, use a heating mantle with a stirrer and a condenser.

  • Storage: Store solutions in tightly sealed, properly labeled containers.

Handling_Workflow start Start don_ppe 1. Don Full PPE start->don_ppe prep_hood 2. Prepare Chemical Fume Hood don_ppe->prep_hood weigh 3. Weigh Compound in Hood prep_hood->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer add_solvent 5. Add Solvent transfer->add_solvent dissolve 6. Dissolve/React add_solvent->dissolve end End dissolve->end

Emergency Procedures

A well-practiced emergency plan is crucial.[14]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][16]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12][14][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][16]

Spill Response:

  • Small Spill (in fume hood): Absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[14]

  • Large Spill: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[16] Prevent the spill from entering drains.[4][12]

Disposal Plan

Proper disposal is critical to prevent environmental contamination.[15]

  • Waste Segregation: All waste containing this compound, including contaminated PPE and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[15][18] Do not mix with non-halogenated waste.[15]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[15]

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.[11]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.[15] Do not dispose of down the drain.[11]

Conclusion

The safe handling of this compound is paramount. By implementing these robust safety protocols, researchers can mitigate risks and maintain a secure laboratory environment. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.